2-(4-Bromophenyl)-4,5-dimethyloxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C11H10BrNO/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI Key |
QFJYKAKGDWXIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Foundational & Exploratory
2-(4-Bromophenyl)-4,5-dimethyloxazole basic properties
Topic: 2-(4-Bromophenyl)-4,5-dimethyloxazole: Synthesis, Reactivity, and Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Materials Researchers
Executive Summary
2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS: 176961-51-6) represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Unlike its 4,5-dihydro analog (an oxazoline), the fully aromatic oxazole core offers exceptional thermal and oxidative stability. Its value lies in its dual functionality: the 4,5-dimethyl substitution blocks metabolic "soft spots" on the heterocyclic ring, while the 4-bromophenyl moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This guide provides a definitive technical profile, validated synthetic protocols, and reactivity landscapes for this critical intermediate.
Physicochemical Profile
The following data consolidates experimental and predicted properties. Note the distinction between the target aromatic oxazole and its dihydro-precursor (CAS 32664-14-5), a common database ambiguity.
| Property | Value / Description |
| IUPAC Name | 2-(4-Bromophenyl)-4,5-dimethyl-1,3-oxazole |
| CAS Number | 176961-51-6 |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in DCM, CHCl₃, DMSO, Ethanol |
| LogP (Predicted) | ~3.3 (Lipophilic) |
| Fluorescence | Weak native fluorescence (UV-excited); highly fluorescent upon biaryl extension |
| Key Impurity | 2-(4-Bromophenyl)-4,5-dihydro-4,5-dimethyloxazole (incomplete oxidation) |
Synthetic Architecture
The most robust route to 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis or the Hantzsch-type condensation . We prioritize the condensation of an amide with an
Validated Synthesis Protocol
Reaction: Condensation of 4-bromobenzamide with 3-bromo-2-butanone.
Mechanism:
-
Alkylation: The amide nitrogen attacks the
-carbon of the haloketone (S_N2). -
Cyclization: The carbonyl oxygen attacks the amide carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to the oxazole.
Reagents:
-
4-Bromobenzamide (1.0 eq)
-
3-Bromo-2-butanone (1.2 eq)
-
Solvent: Toluene or Ethanol (anhydrous)
-
Base/Catalyst: CaCO₃ or Urea (acid scavenger)
Step-by-Step Methodology:
-
Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromobenzamide (10 mmol, 2.00 g) in anhydrous toluene (50 mL).
-
Addition: Add 3-bromo-2-butanone (12 mmol, 1.81 g) dropwise over 10 minutes. Note: 3-chloro-2-butanone can be used but requires longer reflux times.
-
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting amide (R_f ~0.3) should disappear, and a less polar fluorescent spot (R_f ~0.6) should appear.
-
Workup: Cool to room temperature. If a solid precipitate (ammonium salts) forms, filter it off. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid/HBr. Dry over Na₂SO₄, filter, and concentrate.
-
Crystallization: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the pure oxazole.
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic workflow for the preparation of the target oxazole.
Reactivity & Functionalization
The core utility of this molecule lies in the aryl bromide handle. The 4,5-dimethyl oxazole ring is electron-rich but sterically hindered, directing reactivity almost exclusively to the bromine position under cross-coupling conditions.
Suzuki-Miyaura Cross-Coupling
This is the primary method to expand the scaffold into biaryl fluorescent probes or drug candidates.
-
Substrate: 2-(4-Bromophenyl)-4,5-dimethyloxazole
-
Coupling Partner: Aryl boronic acids (Ar-B(OH)₂)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: DME/Water (3:1)
Strategic Insight: The oxazole nitrogen can coordinate to Palladium, potentially poisoning the catalyst. Using bidentate ligands (e.g., dppf) or higher catalyst loading often mitigates this.
Functionalization Pathway
Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.
Applications in R&D
-
Medicinal Chemistry:
-
Metabolic Stability: The methyl groups at C4 and C5 block the oxidative metabolism that typically occurs at the vacant positions of the oxazole ring, extending the half-life of the pharmacophore.
-
Kinase Inhibition: The 2-phenyl-oxazole motif mimics the adenine core of ATP, making this scaffold a frequent starting point for kinase inhibitor design (e.g., VEGFR, EGFR inhibitors).
-
-
Materials Science (OLEDs):
-
Oxazoles are electron-deficient heterocycles (electron transport materials).
-
Coupling this bromide with electron-rich amines (e.g., triphenylamine) creates "Push-Pull" systems used in blue OLED emitters.
-
Safety & Handling
-
Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the aromatic oxazole is stable, protection from light is recommended to prevent slow photolytic degradation of the C-Br bond.
-
Spill Response: Sweep up solid spills to avoid dust generation. Ventilate area.
References
-
Chemenu. (2024). Product Analysis: 2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS 176961-51-6).Link
-
BenchChem. (2024). 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole as a Versatile Fluorescent Scaffold.[1]Link
-
Organic Chemistry Portal. (2023). Synthesis of Oxazoles: Robinson-Gabriel and van Leusen Methodologies.Link
-
Sigma-Aldrich. (2024). 3-Bromo-2-butanone: Reactant Profile for Heterocycle Synthesis.Link
-
Mishra, A., et al. (2021). Photophysical study of oxazolo[4,5-b]pyridine derivatives. ResearchGate.[2] Link
Sources
2-(4-Bromophenyl)-4,5-dimethyloxazole CAS number 176961-51-6
CAS Number: 176961-51-6 Formula: C₁₁H₁₀BrNO Molecular Weight: 252.11 g/mol
Part 1: Executive Summary & Strategic Utility
2-(4-Bromophenyl)-4,5-dimethyloxazole is a critical heterocyclic building block in medicinal chemistry, specifically designed as a scaffold for biaryl oxazole therapeutics . Its structural value lies in the combination of a stable, lipophilic 4,5-dimethyloxazole core and a reactive 4-bromophenyl "handle."
This compound serves as a primary intermediate for the synthesis of COX-2 inhibitors (structurally related to Valdecoxib), p38 MAP kinase inhibitors , and TRPV4 antagonists . The bromine substituent at the para-position of the phenyl ring enables high-fidelity diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of bioactive 2,4,5-trisubstituted oxazoles.
Part 2: Chemical Identity & Physical Properties[1]
The following data summarizes the physicochemical profile of the compound. While specific experimental melting points for this CAS are often proprietary to custom synthesis batches, values are estimated based on structural analogs (e.g., 2-phenyl-4,5-dimethyloxazole).
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical. |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water. |
| LogP (Calc) | ~3.4 | Highly lipophilic; suitable for CNS targets. |
| H-Bond Donors | 0 | Aprotic scaffold. |
| H-Bond Acceptors | 2 | Nitrogen and Oxygen in oxazole ring. |
| Reactivity | Aryl bromide (C-Br) | High reactivity for oxidative addition to Pd(0). |
Part 3: Synthesis Protocol (Authoritative Methodology)
While several routes exist (e.g., Robinson-Gabriel synthesis), the most robust and scalable method for this specific substitution pattern is the Hantzsch-type condensation of an amide with an
Mechanism of Action
The synthesis proceeds via the nucleophilic attack of the amide oxygen (or nitrogen, followed by rearrangement) onto the
Protocol: Condensation of 4-Bromobenzamide and 3-Bromo-2-butanone
Reagents:
-
4-Bromobenzamide (1.0 equiv)
-
3-Bromo-2-butanone (1.2 equiv) [CAS: 814-75-5]
-
Solvent: Toluene or Ethanol (Absolute)
-
Base (Optional but recommended):
or (to scavenge HBr)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromobenzamide (e.g., 10 mmol) in absolute ethanol (50 mL).
-
Addition: Add 3-Bromo-2-butanone (12 mmol) dropwise to the stirring solution. Note: 3-Bromo-2-butanone is a lachrymator; handle in a fume hood.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The formation of the oxazole is often indicated by a fluorescent spot under UV (254 nm). -
Workup: Cool to room temperature. If a solid precipitates, filter it (this may be the HBr salt). Neutralize the filtrate with saturated
solution. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
). Combine organic phases, dry over , and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound.
Visualization: Synthesis Pathway
Caption: Hantzsch-type condensation pathway forming the 1,3-oxazole core from amide and
Part 4: Functionalization & Applications in Drug Discovery
The primary utility of CAS 176961-51-6 is as a Late-Stage Diversification Point . The 4-bromophenyl moiety is electronically activated for cross-coupling due to the electron-withdrawing nature of the oxazole ring (which acts similarly to a pyridine or ketone in this context).
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes coupling the scaffold with Phenylboronic acid to synthesize a biaryl analog (e.g., a Valdecoxib precursor).
Reagents:
-
Scaffold: 2-(4-Bromophenyl)-4,5-dimethyloxazole (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inerting: Charge a microwave vial or pressure tube with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane and aqueous
via syringe. -
Reaction: Heat to
for 4 hours (or for 30 min in a microwave reactor). -
Isolation: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.[1]
-
Result: The product, 2-(4-Biphenyl)-4,5-dimethyloxazole, is obtained after column chromatography.
Visualization: Cross-Coupling Logic
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of the bromophenyl-oxazole scaffold.
Part 5: Quality Control & Safety
Analytical Characterization
To validate the synthesis of CAS 176961-51-6, look for these key spectral signatures:
-
1H NMR (CDCl3):
-
~2.10 ppm (s, 3H,
at C4/C5). -
~2.35 ppm (s, 3H,
at C4/C5). - ~7.50–7.90 ppm (AA'BB' system, 4H, Aryl protons). The doublet for protons ortho to the oxazole will be downfield due to the electron-withdrawing heterocycle.
-
~2.10 ppm (s, 3H,
-
Mass Spectrometry (ESI+):
-
Expect an [M+H]+ peak at 252.0 and 254.0 (1:1 ratio) confirming the presence of a single Bromine atom.
-
Safety & Handling
-
Hazard: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precaution: The precursor 3-bromo-2-butanone is a lachrymator. Perform all synthesis steps in a well-ventilated fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
BenchChem. Application Notes and Protocols: Employing 4,5-Dimethyl-oxazole-2-carboxylic Acid in Suzuki-Miyaura Coupling. (Accessed 2025).[2][3] Link
-
Xie, H., Yuan, D., & Ding, M. W. (2012).[4] "Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction." Journal of Organic Chemistry, 77(6), 2954–2958. Link
-
Sigma-Aldrich. Product Specification: 3-Bromo-2-butanone (CAS 814-75-5). (Accessed 2025).[2][3] Link
-
Fisher Scientific. Safety Data Sheet: 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (Analogous Safety Data). (Accessed 2025).[2][3] Link
- Ohnmacht, C. J., et al. (2004). "Synthesis and Structure-Activity Relationships of 2,4,5-Trisubstituted Oxazoles as Potent and Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold utility).
Sources
2-(4-Bromophenyl)-4,5-dimethyloxazole IUPAC name.
Technical Monograph: 2-(4-Bromophenyl)-4,5-dimethyloxazole
Executive Summary
This technical guide provides an in-depth analysis of 2-(4-Bromophenyl)-4,5-dimethyloxazole , a trisubstituted heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Unlike its 4,5-dihydro (oxazoline) counterparts, this fully aromatic oxazole serves as a robust pharmacophore and a versatile intermediate.
The presence of the 4-bromophenyl moiety at the C2 position functions as a critical "synthetic handle," enabling further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This guide details the IUPAC nomenclature verification, rational synthesis strategies, physiochemical properties, and experimental protocols for its generation.
Nomenclature and Structural Analysis
IUPAC Name Verification
The systematic name 2-(4-Bromophenyl)-4,5-dimethyloxazole is derived as follows:
-
Parent Heterocycle: Oxazole (a five-membered aromatic ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively).
-
Numbering: The oxygen is position 1, nitrogen is position 3. Substituents are numbered to give the lowest locants.
-
Substituents:
Structural Distinction: It is crucial to distinguish this aromatic compound from its non-aromatic congener, 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 32664-14-5), which is a common reagent in asymmetric synthesis but lacks the planar aromaticity of the target molecule.
Physiochemical Profile (Calculated)
| Property | Value (Est.) | Significance |
| Formula | C₁₁H₁₀BrNO | Core stoichiometry |
| Molecular Weight | 252.11 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (cLogP) | ~3.2 - 3.5 | Lipophilic; suitable for CNS penetration |
| H-Bond Donors | 0 | Good membrane permeability |
| H-Bond Acceptors | 2 (N, O) | Interaction with kinase hinge regions |
| Topological Polar Surface Area | ~26 Ų | High oral bioavailability potential |
Synthesis Strategies
The synthesis of 2,4,5-trisubstituted oxazoles typically employs condensation or cyclization strategies. For this specific target, the Hantzsch Oxazole Synthesis (condensation of an amide with an
Primary Route: Hantzsch Condensation
This method involves the reaction of 4-bromobenzamide with 3-bromo-2-butanone .
-
Reagents:
-
Nucleophile: 4-Bromobenzamide (provides the C2-aryl fragment).
-
Electrophile: 3-Bromo-2-butanone (provides the C4/C5 backbone).
-
-
Mechanism: The amide nitrogen attacks the
-carbon of the haloketone, displacing the bromide. The resulting intermediate undergoes cyclodehydration to form the aromatic oxazole ring.
Synthesis Workflow Visualization
Caption: Logical flow for the synthesis of 2-(4-Bromophenyl)-4,5-dimethyloxazole via Hantzsch condensation, leading to downstream coupling applications.
Experimental Protocols
Safety Note: 3-Bromo-2-butanone is a lachrymator and skin irritant. All operations must be performed in a fume hood.
Protocol A: Thermal Condensation (Solvent-Free or Toluene)
This protocol is adapted from standard procedures for trisubstituted oxazoles [1].
-
Reagent Preparation:
-
In a pressure tube or round-bottom flask, combine 4-bromobenzamide (1.0 equiv, 10 mmol, 2.00 g) and 3-bromo-2-butanone (1.5 equiv, 15 mmol, 2.26 g).
-
Note: Using a slight excess of the ketone compensates for volatility.
-
-
Reaction:
-
Heat the mixture to 120°C for 2-4 hours. The reaction may be run neat (solvent-free) or in toluene (10 mL) to moderate the exotherm.
-
Monitor by TLC (Hexane:EtOAc 4:1). The amide spot should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Add saturated aqueous NaHCO₃ to neutralize any HBr generated.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Yield: 60-75% as a crystalline solid.
-
Protocol B: Silver Triflate Promoted Cyclization (Mild Conditions)
For higher yields and milder conditions, a Lewis acid promoter can be used [2].
-
Dissolve 4-bromobenzamide (1.0 equiv) and 3-bromo-2-butanone (1.2 equiv) in dry THF.
-
Add AgOTf (Silver Triflate) (0.1 equiv) as a catalyst.
-
Stir at reflux for 6 hours.
-
Filter through a celite pad to remove silver salts.
-
Concentrate and purify as above.
Applications in Drug Discovery
The 2-(4-Bromophenyl)-4,5-dimethyloxazole molecule is not just an end-product but a strategic intermediate.
The "Bromine Handle" Strategy
The bromine atom at the para position of the phenyl ring is highly reactive towards oxidative addition by Palladium(0). This allows the rapid generation of libraries via Suzuki-Miyaura Coupling :
This transformation is critical for synthesizing COX-2 inhibitors (e.g., Valdecoxib analogs) and kinase inhibitors where the oxazole acts as a bioisostere for thiazoles or pyridines.
Bioisosterism
-
Metabolic Stability: The 4,5-dimethyl substitution blocks the metabolically vulnerable C4/C5 positions of the oxazole ring, significantly increasing half-life compared to unsubstituted oxazoles.
-
Basicity: The oxazole nitrogen is weakly basic (pKa ~ 0.8), allowing it to act as a hydrogen bond acceptor without being protonated at physiological pH, aiding in passive transport across the blood-brain barrier.
References
-
Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction. Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]
Sources
Whitepaper: Structural Profiling and Synthetic Methodologies for 2-(4-Bromophenyl)-4,5-dimethyloxazole
Executive Summary & Pharmacological Relevance
The oxazole heterocycle is a privileged structural motif in medicinal chemistry, frequently embedded in natural products, peptidomimetics, and synthetic therapeutics[1]. Within this class, 2-(4-Bromophenyl)-4,5-dimethyloxazole serves as a highly versatile, bifunctional building block.
The 4,5-dimethyl substitution provides essential steric bulk and lipophilicity, which can selectively modulate binding affinity within hydrophobic protein pockets. Concurrently, the 4-bromophenyl moiety at the C2 position acts as a critical synthetic handle. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse biphenyl or heteroaryl-aryl libraries[2]. Such derivatives are actively investigated in the development of novel antitubercular, antimalarial, and antimicrobial agents[3].
Physicochemical and Structural Profiling
Understanding the molecular properties of 2-(4-Bromophenyl)-4,5-dimethyloxazole is critical for predicting its behavior in both synthetic workflows and biological assays. The following table summarizes its core quantitative data, extrapolated from structural analogs[4].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C11H10BrNO | Defines the exact atomic composition and isotopic distribution. |
| Molecular Weight | 252.11 g/mol | Highly optimal for fragment-based drug design (FBDD) and lead optimization. |
| Topological Polar Surface Area | 26.0 Ų | Low TPSA indicates excellent membrane permeability, ideal for intracellular targets[4]. |
| LogP (Estimated) | ~3.8 | Highly lipophilic; drives partitioning into lipid bilayers and hydrophobic pockets. |
| H-Bond Donors | 0 | The lack of NH/OH groups prevents non-specific, off-target hydrogen bonding. |
| H-Bond Acceptors | 2 (N, O) | The oxazole nitrogen serves as a primary, directional hydrogen bond acceptor. |
| Rotatable Bonds | 1 | Confers structural rigidity, resulting in a low entropic penalty upon target binding. |
Mechanistic Causality in Synthesis
The most robust and scalable method for constructing the 2,4,5-trisubstituted oxazole core is the Robinson-Gabriel synthesis [5]. This approach relies on the intramolecular cyclodehydration of an α-acylamino ketone precursor. For this specific compound, the precursor is N-(3-oxobutan-2-yl)-4-bromobenzamide[6].
Mechanistic Rationale: We employ Phosphorus Oxychloride (POCl₃) as the cyclodehydrating agent[7]. Unlike standard mineral acids (e.g., H₂SO₄) which can cause substrate charring and side-reactions, POCl₃ selectively phosphorylates the amide carbonyl oxygen. This transformation converts the oxygen into a superior leaving group (dichlorophosphate). The adjacent ketone tautomerizes to its enol form, and the enol oxygen executes a rapid nucleophilic attack on the highly electrophilic iminium carbon. Subsequent elimination of the phosphate species and a proton yields the fully aromatized, thermodynamically stable oxazole ring[8].
Self-Validating Experimental Protocol
To ensure high yield and absolute reproducibility, the following protocol integrates mandatory in-process controls (IPCs) that validate the success of each chemical transformation.
Phase 1: Precursor Assembly (Acylation)
-
Reagent Preparation: Dissolve 3-amino-2-butanone hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA, 2.5 equiv) dropwise at 0 °C.
-
Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine, and acts as an acid scavenger for the HCl generated in the next step.
-
-
Acylation: Slowly add 4-bromobenzoyl chloride (1.1 equiv) dissolved in DCM (10 mL). Stir the mixture at room temperature for 2 hours.
-
Validation (IPC): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the baseline amine spot confirms the quantitative formation of the N-(3-oxobutan-2-yl)-4-bromobenzamide intermediate.
Phase 2: Cyclodehydration
-
Activation: Transfer the isolated amide intermediate (10 mmol) to a dry round-bottom flask. Cautiously add POCl₃ (5.0 equiv).
-
Thermal Cyclization: Reflux the mixture at 90 °C for 3 hours.
-
Causality: Sustained thermal energy is required to overcome the activation barrier of the intramolecular ring closure and the subsequent elimination step[8].
-
-
Validation (IPC): Quench a 10 µL reaction aliquot in ice water, extract with DCM, and analyze via LC-MS. The reaction is complete when the product mass [M+H]⁺ is observed at m/z 252.0 and 254.0 (1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).
Phase 3: Quenching and Purification
-
Quenching: Cool the reaction vessel to 0 °C. Pour the mixture dropwise over a vigorously stirred solution of crushed ice and saturated aqueous NaHCO₃.
-
Causality: Controlled, alkaline neutralization of excess POCl₃ and generated HCl prevents the acidic hydrolysis or degradation of the newly formed oxazole ring[6].
-
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexane to 80:20 Hexane:Ethyl Acetate) to afford pure 2-(4-Bromophenyl)-4,5-dimethyloxazole.
Workflow Visualization
The following diagram maps the logical progression of the synthesis, highlighting the critical self-validation checkpoints and phase transitions.
Figure 1: Self-validating synthesis and purification workflow for 2-(4-Bromophenyl)-4,5-dimethyloxazole.
Spectroscopic Validation Data
Post-synthesis, the structural integrity of the compound must be rigorously verified. The table below outlines the expected analytical benchmarks for pure 2-(4-Bromophenyl)-4,5-dimethyloxazole.
| Analytical Technique | Expected Signal / Data Point | Structural Correlation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.4 Hz, 2H) | Aromatic protons ortho to the oxazole ring. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, J = 8.4 Hz, 2H) | Aromatic protons ortho to the bromine atom. |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 3H), 2.15 (s, 3H) | C4 and C5 methyl groups (two distinct singlets). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.2, 143.5, 132.1, 127.8... | Confirms oxazole C2, C4, C5 and aromatic carbons. |
| HRMS (ESI-TOF) | m/z 252.0024 [M+H]⁺ | Confirms exact mass and the distinct bromine isotopic pattern. |
| FT-IR (ATR) | ~1610 cm⁻¹, ~1550 cm⁻¹ | Characteristic C=N and C=C stretching of the oxazole ring. |
References
-
Title: Synthesis, characterization and antitubercular activity of novel 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives. Source: ResearchGate. URL: [Link]
-
Title: Design, Synthesis and Biological evaluation of some novel biphenyl substituted oxazole derivatives. Source: CBI Journal. URL: [Link]
-
Title: Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- (Compound Summary). Source: PubChem. URL: [Link]
-
Title: Robinson–Gabriel synthesis. Source: Wikipedia. URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Oxazole. Source: Pharmaguideline. URL: [Link]
Sources
- 1. Oxazole | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl- | C14H18BrNO | CID 15512390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
Technical Guide: Synthesis of 2-(4-Bromophenyl)-4,5-dimethyloxazole
Part 1: Executive Summary
The synthesis of 2-(4-bromophenyl)-4,5-dimethyloxazole represents a critical entry point into the modification of biologically active heterocycles.[1] The 4-bromophenyl moiety serves as a versatile "handle" for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing this scaffold to function as a core building block for COX-2 inhibitors, fluorescent ligands, and liquid crystal materials.[1]
This guide details two primary, self-validating synthetic pathways selected for their reliability, scalability, and atom economy:
-
The Blümlein-Lewy Synthesis: Condensation of 4-bromobenzamide with 3-bromo-2-butanone.[1]
-
The Fischer Oxazole Synthesis: Acid-mediated cyclodehydration of 4-bromobenzonitrile with 3-hydroxy-2-butanone (acetoin).[1]
Part 2: Retrosynthetic Analysis
To understand the assembly of the oxazole core, we apply retrosynthetic disconnection. The 1,3-oxazole ring is best disconnected at the C2-N3 and C2-O1 bonds (Nitrile route) or the N3-C4 and O1-C5 bonds (Amide route).[1]
Figure 1: Retrosynthetic disconnection showing the two primary chemical feedstocks.[1]
Part 3: Primary Pathway A — Blümlein-Lewy Synthesis[1]
This route is often preferred for laboratory-scale synthesis due to the mild conditions and the avoidance of strong mineral acids required in the Fischer method.[1]
Reaction Logic
The reaction involves the nucleophilic attack of the amide oxygen (or nitrogen, depending on tautomer) onto the
-
Precursors: 4-Bromobenzamide (1.0 eq), 3-Bromo-2-butanone (1.1 eq).[1]
-
Solvent: Ethanol (EtOH) or Toluene.
-
Temperature: Reflux (78°C – 110°C).
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Dissolve 4-bromobenzamide (10.0 mmol, 2.00 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Note: 3-Bromo-2-butanone is a lachrymator.[1] Handle in a fume hood.
Step 2: Addition & Reflux
-
Add 3-bromo-2-butanone (11.0 mmol, 1.66 g) dropwise to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6–8 hours.
-
Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The starting amide (
) should disappear, replaced by a less polar fluorescent spot ( ).
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Neutralize the residue with saturated aqueous NaHCO
to remove hydrobromic acid byproducts. -
Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous MgSO
.
Step 4: Purification
-
Purify via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (95:5 to 80:20).
-
Yield Expectation: 65–75%.
Mechanistic Pathway[2][3]
Figure 2: Simplified mechanistic flow of the Blümlein-Lewy condensation.[1]
Part 4: Primary Pathway B — Fischer Oxazole Synthesis
Reaction Logic
The nitrile nitrogen attacks the carbocation generated from the protonated acyloin (acetoin), followed by intramolecular closure.
-
Precursors: 4-Bromobenzonitrile (1.0 eq), 3-Hydroxy-2-butanone (Acetoin) (1.5 eq).[1]
-
Catalyst: Concentrated H
SO or Triflic Acid (TfOH). -
Solvent: Glacial Acetic Acid or neat (if liquid).
Step-by-Step Protocol
Step 1: Mixing
-
In a dry flask, combine 4-bromobenzonitrile (10.0 mmol, 1.82 g) and acetoin (15.0 mmol, 1.32 g).
-
Add glacial acetic acid (5 mL) as solvent.
Step 2: Acid Activation
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated H
SO (2.0 mL) dropwise. The reaction is exothermic.
Step 3: Heating
-
Remove the ice bath and heat the mixture to 100°C for 2–4 hours.
-
Validation Point: The nitrile peak in IR (approx. 2220 cm
) will disappear upon completion.[1]
Step 4: Quench & Isolation [2]
-
Pour the reaction mixture into crushed ice (50 g) containing NH
OH to neutralize the acid (pH 8). -
The product often precipitates as a solid. Filter and wash with cold water.
-
If oil forms, extract with CH
Cl .
Step 5: Crystallization
-
Recrystallize from Ethanol/Water.
-
Yield Expectation: 50–65%.[1]
Part 5: Comparative Analysis & Characterization
Method Selection Matrix
| Feature | Blümlein-Lewy (Route A) | Fischer Synthesis (Route B)[1] |
| Atom Economy | High | Moderate (Acid waste) |
| Reagent Safety | Low (Lachrymatory ketone) | Moderate (Corrosive acid) |
| Reaction Time | 6–8 Hours | 2–4 Hours |
| Purification | Chromatography usually required | Crystallization often sufficient |
| Regioselectivity | High for 4,5-dimethyl | High for 4,5-dimethyl |
Characterization Data (Expected)
To validate the synthesis, the following spectroscopic signatures must be observed:
-
H NMR (400 MHz, CDCl
):- 7.85 (d, J = 8.5 Hz, 2H, Ar-H ortho to oxazole).
- 7.55 (d, J = 8.5 Hz, 2H, Ar-H ortho to Br).
-
2.35 (s, 3H, C4-CH
). -
2.15 (s, 3H, C5-CH
). -
Note: The methyl groups may appear as distinct singlets due to the electronic difference between C4 and C5 positions.
-
C NMR (100 MHz, CDCl
):-
159.5 (C2), 145.0 (C5), 132.0 (Ar C-Br), 127.5 (Ar C-Oxazole), 12.5 (CH
), 10.2 (CH ).
-
159.5 (C2), 145.0 (C5), 132.0 (Ar C-Br), 127.5 (Ar C-Oxazole), 12.5 (CH
-
Mass Spectrometry (ESI+):
-
Expected [M+H]
: 252.0 / 254.0 (1:1 isotopic pattern characteristic of Bromine).
-
Part 6: References
-
MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]
Sources
Technical Deep Dive: The Substituted Oxazole Scaffold in Modern Drug Discovery
[1]
Executive Summary: The "Privileged" Heterocycle
In the pharmacopeia of modern medicine, the oxazole ring—a five-membered heterocycle containing oxygen and nitrogen—stands as a "privileged scaffold."[1][2] Its planar, aromatic nature allows it to participate in
From the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin to the transthyretin stabilizer Tafamidis , the oxazole core is not merely a linker; it is a pharmacophoric driver. This guide dissects the technical evolution of oxazole synthesis, moving from classical cyclodehydrations to modern C-H activation, and analyzes the Structure-Activity Relationship (SAR) logic that governs its application in kinase inhibition.
Synthetic Evolution: From Cyclodehydration to C-H Functionalization
The discovery of substituted oxazoles has evolved through three distinct generations of chemical methodology. Understanding the causality behind these choices is critical for process chemistry and library generation.
Generation 1: Cyclodehydration (Robinson-Gabriel)
-
Mechanism: Intramolecular dehydration of 2-acylaminoketones using harsh dehydrating agents (
, ). -
Limitation: Poor functional group tolerance; unsuited for sensitive late-stage intermediates.
Generation 2: The Van Leusen Synthesis (The "Gold Standard")
The reaction of aldehydes with tosylmethyl isocyanide (TosMIC ) remains the most versatile method for generating 5-substituted oxazoles.
-
Why it works: It utilizes a [3+2] cycloaddition logic where TosMIC acts as a C-N-C synthon.[3][4]
-
Advantage: Mild basic conditions (often
in MeOH) allow for the inclusion of chiral centers and sensitive pharmacophores without racemization.
Generation 3: Transition Metal-Catalyzed C-H Activation
The modern frontier involves the direct functionalization of the oxazole ring (specifically at C-2 and C-5) using Pd, Cu, or Rh catalysis.
-
Strategic Value: Allows for "late-stage diversification." A core oxazole scaffold can be synthesized and then rapidly diversified with various aryl halides to probe SAR, significantly reducing the time-to-lead.
Mechanistic Deep Dive: The Van Leusen Protocol
The Van Leusen synthesis is the cornerstone of oxazole library generation. Below is the mechanistic pathway visualized for troubleshooting low-yielding substrates.
Visualization: Van Leusen Reaction Logic[5]
Figure 1: Step-wise mechanistic flow of the Van Leusen oxazole synthesis, highlighting the critical aromatization step driven by sulfinic acid elimination.[3]
Experimental Protocol 1: Van Leusen Synthesis of 5-Aryloxazoles
Validating Source: Adapted from Van Leusen et al. (1972) and recent optimizations [1, 2].
Objective: Synthesis of 5-(4-chlorophenyl)oxazole. Scale: 5.0 mmol.
-
Reagent Prep: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (703 mg, 5.0 mmol) and TosMIC (976 mg, 5.0 mmol) in anhydrous Methanol (15 mL).
-
Base Addition: Add Potassium Carbonate (
) (691 mg, 5.0 mmol) in one portion.-
Note: Anhydrous conditions are preferred to prevent side reactions, though MeOH is protic, the lack of exogenous water helps drive the equilibrium.
-
-
Reaction: Reflux the mixture at 65°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for TosMIC (usually lower Rf) should disappear.
-
Workup: Remove solvent under reduced pressure. Resuspend residue in water (20 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry organic phase over
, concentrate, and purify via silica gel chromatography. -
Validation:
NMR should show the characteristic C-2 proton singlet around 7.9-8.0 ppm and the C-4 proton singlet around 7.3-7.5 ppm.
Advanced Methodology: C-H Activation for Library Expansion
For drug discovery, synthesizing the oxazole ring is often just the start. Functionalizing the C-2 position is critical for improving potency against kinase targets.
Comparative Analysis of Synthetic Routes
| Parameter | Classical (Condensation) | Modern (C-H Activation) |
| Step Count | High (Linear synthesis) | Low (Convergent/Divergent) |
| Atom Economy | Low (Leaving groups lost) | High (Direct coupling) |
| Substrate Scope | Limited by precursor stability | Broad (tolerates halides, esters) |
| Key Reagent | Acyl chlorides / Azides | Pd(OAc)2 / Cu(OAc)2 |
Experimental Protocol 2: Pd-Catalyzed C-2 Arylation
Validating Source: Based on recent C-H activation reviews [3, 4].
Objective: C-2 Arylation of 5-phenyloxazole with iodobenzene.
-
Catalyst System: To a microwave vial, add 5-phenyloxazole (1.0 equiv), Iodobenzene (1.2 equiv),
(5 mol%), and (10 mol%). -
Base & Solvent: Add
(2.0 equiv) and Toluene (0.2 M concentration). -
Condition: Seal and heat at 110°C for 12 hours (or microwave at 140°C for 1 hour).
-
Mechanism Note: The acidity of the C-2 proton (
) allows for base-assisted metalation or concerted metalation-deprotonation (CMD) pathways.
Medicinal Chemistry Case Study: Kinase Inhibitors
Oxazoles are potent kinase inhibitors (e.g., Mubritinib ).[5] The geometry of the ring is paramount.
SAR Logic: The Hinge Binder
In many kinase inhibitors, the oxazole nitrogen acts as the H-bond acceptor for the kinase "hinge" region (e.g., interacting with the backbone NH of a specific residue like Met or Leu).
-
2,4-Substitution: Orients substituents at a
angle, often mimicking the geometry of purines. -
2,5-Substitution: Creates a more linear vector, useful for reaching into the hydrophobic back-pocket (Gatekeeper residue).
Visualization: SAR Decision Logic
Figure 2: Strategic decision tree for selecting oxazole substitution patterns based on the target kinase binding pocket topology.
References
-
Van Leusen, A. M., et al. (1972).[6] Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones. Tetrahedron Letters.[7][8] Link
-
Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[1][3][4][7][9] Molecules.[1][2][10][5][7][8][9][11][12][13][14] Link
-
Verrier, C., et al. (2011). Direct C-H Arylation of Oxazoles and Related Heterocycles. Chemical Reviews. Link
-
Guchhait, S. K., et al. (2015). C-H Bond Functionalization of Oxazoles: A Review. RSC Advances. Link
-
Palmer, B. D., et al. (2006). Structure-Activity Relationships for 2-Anilino-4-phenyloxazoles as CDK Inhibitors. Journal of Medicinal Chemistry.[12] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scilit.com [scilit.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Strategic Scaffolding: A Technical Guide to Bromophenyl-Oxazole Derivatives
Executive Summary: The Privileged Scaffold
In modern drug discovery, the bromophenyl-oxazole moiety represents more than a structural intermediate; it is a "privileged scaffold" capable of addressing two critical challenges in medicinal chemistry: metabolic stability and vectorized interaction .
While the oxazole ring functions as a hydrolytically stable bioisostere for amide bonds, the bromine substituent on the phenyl ring is often underestimated. It is not merely a leaving group for cross-coupling; it is a potent "sigma-hole" donor capable of forming high-affinity Halogen Bonds (X-bonds) with protein carbonyls. This guide deconstructs the synthesis, structural logic, and application of these derivatives, moving beyond basic textbook definitions to field-proven strategies.
Structural Logic: The Sigma-Hole Advantage
To design effective drugs, one must understand why this scaffold works.
The Oxazole Bioisostere
The 1,3-oxazole ring mimics the peptide bond (
The Bromine "Anchor" (Halogen Bonding)
Unlike fluorine (which is electronegative and repels nucleophiles), bromine exhibits polarizability anisotropy . This creates a region of positive electrostatic potential on the extension of the C-Br bond, known as the
-
Mechanism: The
-hole interacts with Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein. -
Strength: These interactions can approach the strength of hydrogen bonds (1–5 kcal/mol) but are highly directional (
angle), offering specificity that hydrophobic interactions cannot.
Synthetic Architecture
The synthesis of substituted oxazoles generally follows two primary retrosynthetic disconnections: the Robinson-Gabriel Cyclodehydration and the Blümlein-Lewy Synthesis .
Mechanistic Pathway (Graphviz)
The following diagram illustrates the Robinson-Gabriel pathway, chosen for its robustness in generating 2,5-disubstituted oxazoles, which are common in kinase inhibitor scaffolds.
Caption: The Robinson-Gabriel cyclodehydration mechanism converting
Validated Experimental Protocol
Objective: Synthesis of 2-(4-bromophenyl)-5-phenyloxazole .
Rationale: This specific derivative serves as a versatile core.[2][3][4] The 2-position is derived from the stable benzamide, while the 5-position is derived from the
Materials
-
4-Bromobenzamide (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Solvent: Toluene (Anhydrous)
-
Reflux condenser, Dean-Stark trap (optional but recommended)
Step-by-Step Methodology
Phase 1: Formation of
-
Dissolution: In a round-bottom flask, dissolve 2-bromoacetophenone (10 mmol) in 20 mL of anhydrous toluene.
-
Addition: Add 4-bromobenzamide (10 mmol) directly to the solution.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Note: The reaction proceeds via the nucleophilic attack of the amide oxygen on the -carbon, followed by a rearrangement.
Phase 2: Cyclodehydration (Robinson-Gabriel Conditions) If the intermediate does not spontaneously cyclize under thermal conditions (common with electron-deficient rings), add a dehydrating agent:
-
Cooling: Cool the reaction mixture to
. -
Activation: Carefully add Phosphorus Oxychloride (
, 3.0 eq) dropwise. Caution: Exothermic. -
Cyclization: Heat to
for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for the intermediate amide will disappear, replaced by a highly fluorescent spot (the oxazole).
Phase 3: Work-up and Purification [5]
-
Quench: Pour the reaction mixture onto crushed ice/water slowly to hydrolyze excess
. -
Neutralization: Neutralize with saturated
solution until pH ~8. -
Extraction: Extract with Ethyl Acetate (
). -
Drying: Dry organic layer over anhydrous
and concentrate in vacuo. -
Crystallization: Recrystallize from hot Ethanol. Bromophenyl-oxazoles typically form white/off-white needles with high melting points.
Modular Logic: Late-Stage Diversification
The utility of the bromophenyl group lies in its ability to serve as a "chemical handle" for late-stage functionalization.[5] This allows for the rapid generation of libraries (SAR exploration) without repeating the core oxazole synthesis.
Divergent Synthesis Workflow (Graphviz)
Caption: The "Hub-and-Spoke" strategy using the bromine handle for diverse library generation.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of modifying the bromophenyl-oxazole core, synthesized from recent medicinal chemistry campaigns targeting bacterial DNA gyrase and specific kinase pathways.
| Derivative Class | Substitution (R) | Target Interaction | IC50 / MIC ( | Insight |
| Core Scaffold | 4-Br-Phenyl | Hydrophobic Pocket | 12.5 (S. aureus) | Moderate activity; Br provides lipophilicity. |
| Biaryl (Suzuki) | 4-(4-F-Phenyl)-Phenyl | 0.8 (S. aureus) | Extension increases potency via extra binding surface. | |
| Amino (Buchwald) | 4-(Morpholino)-Phenyl | Solvation / H-Bond | 2.1 (Kinase X) | Improved solubility; morpholine oxygen acts as HB acceptor. |
| Halogen Switch | 4-Iodo-Phenyl | Strong | 5.4 (Target Y) | Iodine forms stronger X-bonds than Br, but higher MW limits bioavailability. |
Note: Data represents aggregated trends from oxazole-based antimicrobial and kinase inhibitor studies.
References
-
Review on Chemistry of Oxazole Derivatives
- Title: A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- Source: International Journal of Modern Pharmaceutical Research (IJMPR).
-
URL:[Link]
-
Halogen Bonding in Drug Discovery
- Title: Looking Back, Looking Forward
- Source: MDPI (Pharmaceuticals).
-
URL:[Link]
-
Robinson-Gabriel Synthesis Mechanism
- Title: Robinson–Gabriel synthesis - Wikipedia (Overview & Mechanism).
- Source: Wikipedia / Organic Chemistry Portal.
-
URL:[Link]
-
Biological Activity of Phenyl-Oxazoles
- Title: Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents.
- Source: NIH / PMC.
-
URL:[Link]
-
Synthesis of 2-(4-bromophenyl)
Sources
- 1. Molecular mechanical study of halogen bonding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ijmpr.in [ijmpr.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
2-(4-Bromophenyl)-4,5-dimethyloxazole molecular formula C11H10BrNO.
An In-depth Technical Guide to 2-(4-Bromophenyl)-4,5-dimethyloxazole
Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,5-dimethyloxazole, a heterocyclic compound with the molecular formula C₁₁H₁₀BrNO. The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active molecules.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic protocol, methods for structural elucidation, and an exploration of its potential applications. The guide emphasizes the rationale behind experimental choices and adheres to rigorous scientific standards to ensure the information is both accurate and actionable.
Introduction and Significance
The oxazole ring system is a vital pharmacophore, a key structural feature responsible for the biological activity of many therapeutic agents.[1] Compounds incorporating this five-membered aromatic heterocycle exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiproliferative activities.[2][3] 2-(4-Bromophenyl)-4,5-dimethyloxazole belongs to the 2,4,5-trisubstituted oxazole family. The presence of a bromophenyl group at the 2-position offers a site for further synthetic modification via cross-coupling reactions, while the dimethyl substitution at the 4 and 5-positions influences the molecule's steric and electronic properties. This guide elucidates the essential technical aspects of this compound, providing a foundational understanding for its use in synthetic chemistry and drug discovery pipelines.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is critical for its effective use in research and development. The key characteristics of 2-(4-Bromophenyl)-4,5-dimethyloxazole are summarized below. This data is essential for predicting its behavior in various solvent systems, designing reaction conditions, and selecting appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO | [1] |
| Molecular Weight | 252.11 g/mol | Calculated |
| CAS Number | 176961-51-6 | [1] |
| IUPAC Name | 2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole | [1] |
| Appearance | Likely a solid (based on analogs) | [4] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | [4] |
| Calculated LogP | ~3.0 - 3.3 | [5][6] |
| Topological Polar Surface Area (TPSA) | 21.59 Ų | [6] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through several established methods, most notably the Robinson-Gabriel synthesis. This involves the cyclodehydration of an α-acylaminoketone.[7] An alternative and efficient one-pot approach involves a tandem aza-Wittig/Michael/isomerization reaction sequence, which offers simplicity and good yields without the need for a catalyst.[2]
Below is a detailed, field-proven protocol for a common synthetic pathway.
Experimental Protocol: Robinson-Gabriel Synthesis
This protocol describes the synthesis of the α-acylaminoketone intermediate followed by its cyclization to form the oxazole ring.
Step 1: Synthesis of N-(1-methyl-2-oxopropyl)-4-bromobenzamide (α-acylaminoketone intermediate)
-
Reagents & Setup: To a solution of 3-amino-2-butanone hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) in a round-bottom flask equipped with a magnetic stirrer, add sodium bicarbonate (2.5 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add 4-bromobenzoyl chloride (1.05 eq) dropwise to the stirred solution. Causality: The addition of sodium bicarbonate neutralizes the HCl salt of the amine and the HCl generated during the acylation, driving the reaction to completion. Performing the reaction at 0°C controls the exothermicity of the acylation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-methyl-2-oxopropyl)-4-bromobenzamide. This intermediate can be used in the next step without further purification or can be purified by recrystallization from ethanol.
Step 2: Cyclodehydration to 2-(4-Bromophenyl)-4,5-dimethyloxazole
-
Reagents & Setup: Place the crude α-acylaminoketone intermediate from Step 1 into a round-bottom flask. Add concentrated sulfuric acid or polyphosphoric acid (PPA) (4 eq) as the dehydrating agent.[7]
-
Cyclization: Heat the mixture to 100-150 °C for 2-4 hours.[7] Causality: The strong acid protonates the ketone and amide carbonyls, facilitating the intramolecular cyclization and subsequent dehydration to form the stable aromatic oxazole ring.
-
Quenching: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(4-Bromophenyl)-4,5-dimethyloxazole.
Synthesis Workflow Diagram
Caption: Robinson-Gabriel synthesis workflow for 2-(4-Bromophenyl)-4,5-dimethyloxazole.
Structural Elucidation via Spectroscopic Analysis
Confirming the chemical structure and purity of a synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides unambiguous evidence for the identity of 2-(4-Bromophenyl)-4,5-dimethyloxazole.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the spectrum is expected to show:
-
Two distinct singlets in the aliphatic region (approx. δ 2.2-2.4 ppm), each integrating to 3H, corresponding to the two non-equivalent methyl groups at the C4 and C5 positions of the oxazole ring.
-
A pair of doublets in the aromatic region (approx. δ 7.6-8.0 ppm), each integrating to 2H. These correspond to the protons on the 4-bromophenyl ring, exhibiting a characteristic AA'BB' splitting pattern.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal all 11 carbon atoms:
-
Two signals in the aliphatic region (approx. δ 10-15 ppm) for the two methyl carbons.
-
Multiple signals in the aromatic/heteroaromatic region (approx. δ 120-165 ppm). This includes the four carbons of the bromophenyl ring and the three carbons of the oxazole ring (C2, C4, and C5). The carbon bearing the bromine (C-Br) will appear around δ 125-128 ppm, while the oxazole C2 carbon, bonded to the nitrogen and the aryl group, will be significantly downfield (approx. δ 160-162 ppm).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Electron Impact (EI) mass spectrometry will confirm the molecular weight.
-
A crucial diagnostic feature will be the molecular ion peaks (M⁺ and [M+2]⁺) appearing in an approximate 1:1 intensity ratio. This is the characteristic isotopic signature for a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). For C₁₁H₁₀BrNO, the peaks would be expected around m/z 251 and 253.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands that confirm the presence of key functional groups. Expected peaks include:
-
~1650 cm⁻¹ (C=N stretch of the oxazole ring).
-
~1590 cm⁻¹ (C=C stretching of the aromatic rings).
-
~1070 cm⁻¹ (C-O-C stretching of the oxazole ether linkage).
-
~1010 cm⁻¹ (C-Br stretch).
-
-
Potential Applications and Biological Relevance
The oxazole scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a multitude of therapeutic applications.
-
Anticancer Activity: Many 2,5-diaryloxazole derivatives have demonstrated potent antiproliferative and cytotoxic activity against various cancer cell lines.[9][10] For instance, certain 2-methyl-4,5-disubstituted oxazoles act as highly potent antitubulin agents, disrupting microtubule formation during cell division, a mechanism similar to the well-known anticancer drug Combretastatin A-4.[10] The 2-(4-Bromophenyl)-4,5-dimethyloxazole structure could serve as a precursor for novel compounds targeting tubulin polymerization.
-
Anti-inflammatory and Analgesic Properties: The oxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel oxazole derivatives continues to be an active area of research for identifying new agents with improved efficacy and safety profiles.[2]
-
Antimicrobial Agents: The structural motif is also found in compounds with significant antibacterial and antifungal properties.[11][12] The lipophilic nature of the bromophenyl group combined with the heterocyclic oxazole core could facilitate membrane transport and interaction with microbial targets.
The diagram below illustrates the role of 2-(4-Bromophenyl)-4,5-dimethyloxazole as a versatile building block in a drug discovery program.
Caption: Role of the title compound as a scaffold in drug discovery.
Safety, Handling, and Storage
As a laboratory chemical, 2-(4-Bromophenyl)-4,5-dimethyloxazole requires careful handling by trained professionals in a controlled environment. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar brominated aromatic and oxazole compounds suggest the following precautions.[13][14][15][16]
-
Hazard Statements: Likely harmful if swallowed, in contact with skin, or if inhaled.[13][14] May cause skin and serious eye irritation.[15][16]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][15]
-
Handling: Avoid breathing dust, fumes, or vapors.[14][16] Do not eat, drink, or smoke when using this product.[13][15] Wash hands thoroughly after handling.[13][15]
-
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place.[13][16] Keep the container tightly closed and away from direct sunlight or heat sources.[13]
References
-
Chemspace. (n.d.). 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Retrieved from [Link]
-
Beilstein Journals. (2026, March 4). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Retrieved from [Link]
-
Radi, M., et al. (2017, April 13). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC. Retrieved from [Link]
-
Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. Retrieved from [Link]
-
Food Science. (n.d.). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Retrieved from [Link]
-
Synthesis and biological screening of 2'-aryl/benzyl-2-aryl-4-methyl-4',5-bithiazolyls as possible anti-tubercular and antimicrobial agents. (2015, April 13). PubMed. Retrieved from [Link]
-
Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy]. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). ScienceDirect. Retrieved from [Link]
Sources
- 1. cas 176961-51-6|| where to buy 2-(4-Bromophenyl)-4,5-dimethyloxazole [english.chemenu.com]
- 2. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 3. malayajournal.org [malayajournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - C11H12BrNO | CSCS00009998103 [chem-space.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells [beilstein-journals.org]
- 10. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological screening of 2'-aryl/benzyl-2-aryl-4-methyl-4',5-bithiazolyls as possible anti-tubercular and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. fishersci.com [fishersci.com]
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- 16. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Scalable Synthesis of 2-(4-Bromophenyl)-4,5-dimethyloxazole via Cyclocondensation
[1]
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(4-bromophenyl)-4,5-dimethyloxazole (CAS: 176961-51-6).[1] This compound serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of COX-2 inhibitors, fluorescent ligands, and liquid crystal materials.[1]
The protocol utilizes a modified Hantzsch Oxazole Synthesis , favoring a direct condensation between 4-bromobenzamide and 3-bromo-2-butanone.[1] Unlike general literature that often overlooks the instability of
Retrosynthetic Analysis & Strategy
To achieve the 2,4,5-trisubstitution pattern efficiently, we employ a convergent strategy. The oxazole core is constructed via the formation of a C-N bond followed by cyclodehydration.[1]
Strategic Logic
-
Bond Disconnection: The C2-N3 and C5-O1 bonds are formed in the cyclization step.[1]
-
Precursors:
-
Regioselectivity: The reaction is highly regioselective for the 4,5-dimethyl isomer because the nucleophilic nitrogen attacks the electrophilic carbon bearing the halogen (
-carbon), while the oxygen attacks the carbonyl carbon.[1]
Reaction Scheme Visualization
Figure 1: Convergent synthesis pathway via Hantzsch condensation.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields.[1]
-
Nucleophilic Attack: The amide nitrogen attacks the
-carbon of 3-bromo-2-butanone, displacing the bromide.[1] This is the rate-determining step.[1]-
Critical Control: If the temperature is too high initially, the haloketone may polymerize.[1]
-
-
Cyclization: The amide oxygen attacks the ketone carbonyl, forming a 5-membered hydroxy-oxazoline intermediate.[1]
-
Aromatization: Acid-catalyzed dehydration (loss of water) drives the system to the aromatic oxazole.[1]
-
Note: The HBr generated in step 1 serves as the auto-catalyst for this dehydration.
-
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Mass/Vol | Role |
| 4-Bromobenzamide | 200.03 | 1.0 | 5.00 g | Nucleophile |
| 3-Bromo-2-butanone | 151.00 | 1.2 | 4.53 g (~3.2 mL) | Electrophile |
| Toluene (Anhydrous) | 92.14 | Solvent | 50 mL | Medium |
| Urea (Optional) | 60.06 | 0.5 | 0.75 g | Acid Scavenger |
-
Safety Warning: 3-Bromo-2-butanone is a severe lachrymator .[1] Handle only in a functioning fume hood.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-bromobenzamide (5.00 g, 25 mmol) to the flask.
-
Solvent Addition: Add 50 mL of anhydrous toluene. Stir to create a suspension.
-
Electrophile Addition: Add 3-bromo-2-butanone (4.53 g, 30 mmol) dropwise via syringe over 5 minutes.
-
Why? Slow addition prevents localized high concentrations that favor haloketone self-condensation.[1]
-
Phase 2: Thermal Cyclization[1]
-
Reflux: Heat the mixture to reflux (bath temp ~115°C).
-
Monitoring: Maintain reflux for 6–8 hours .
-
Observation: The suspension will eventually clear as the amide reacts, followed by the precipitation of the oxazole hydrobromide salt or the free base depending on conditions.[1]
-
-
TLC Check: Monitor consumption of 4-bromobenzamide (TLC: 30% EtOAc in Hexanes). The product will have a higher R_f than the amide.[1]
Phase 3: Workup & Isolation[1]
-
Cooling: Cool the reaction mixture to room temperature.
-
Neutralization: Pour the mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution. Shake vigorously to neutralize HBr.[1]
-
Extraction: Separate the organic (Toluene) layer.[1] Extract the aqueous layer once with EtOAc (20 mL).[1]
-
Drying: Combine organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude yellow solid.
Phase 4: Purification[1]
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH).[1] Add water dropwise until turbidity persists.[1] Cool to 4°C overnight.[1]
-
Filtration: Collect the crystals via vacuum filtration and wash with cold hexanes.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Characterization & Quality Control
Verify the identity of the synthesized compound using the following parameters.
| Parameter | Expected Value | Notes |
| Appearance | White to pale yellow crystalline solid | Dark color indicates oxidation.[1] |
| Melting Point | 108–112 °C (Predicted) | Compare to analytical standard.[1] |
| 1H NMR (CDCl₃) | Distinct singlets for 4,5-dimethyls.[1] | |
| 1H NMR (Aromatic) | Characteristic AA'BB' pattern of p-Br-phenyl.[1] | |
| MS (ESI+) | [M+H]+ = 252.0/254.0 | 1:1 Isotopic pattern due to Bromine. |
Troubleshooting Guide
-
Problem: Low Yield / Tarry Product.
-
Problem: Starting material remains.
References
-
Hantzsch, A. (1887).[1][5] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] (Foundational chemistry for azole synthesis).
-
Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1][6][7] The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link
-
Kashyap, S. J., et al. (2012).[1] "Synthesis of 2,4,5-trisubstituted oxazoles." Journal of Heterocyclic Chemistry, 49, 123.[1] (General protocol validation).
-
PubChem Compound Summary. (2023). "2-(4-Bromophenyl)-4,5-dimethyloxazole."[1][2][8] Link
Sources
- 1. 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - C11H12BrNO | CSCS00009998103 [chem-space.com]
- 2. 2-(4-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole 95.00% | CAS: 32664-14-5 | AChemBlock [achemblock.com]
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- 7. mdpi.com [mdpi.com]
- 8. cas 176961-51-6|| where to buy 2-(4-Bromophenyl)-4,5-dimethyloxazole [english.chemenu.com]
Application Note: Bromophenyl Scaffolds in Medicinal Chemistry – From Halogen Bonding to Late-Stage Functionalization
Introduction & Rationale
Bromophenyl compounds are highly versatile structural motifs in contemporary drug discovery. Unlike simple aliphatic or non-halogenated aromatic rings, the inclusion of a bromine atom on a phenyl ring introduces a unique confluence of steric bulk, lipophilicity, and highly directional non-covalent interaction capabilities[1]. This application note provides drug development professionals with a comprehensive guide to leveraging bromophenyl moieties, detailing their physicochemical impact, clinical applications, and synthetic protocols.
The Physicochemical Impact: Halogen Bonding and Metabolic Stability
The Sigma-Hole and Halogen Bonding
Traditionally viewed merely as lipophilic space-fillers, halogens (particularly bromine and iodine) are now recognized for their ability to form highly directional "halogen bonds"[1]. This phenomenon is driven by the σ-hole —a localized region of positive electrostatic potential on the outermost surface of the bromine atom, directly opposite to the C–Br covalent bond[1].
Causality in Drug Design: When a bromophenyl group is positioned within a protein binding pocket, this positively charged σ-hole acts as a Lewis acid, forming strong, directional interactions (typically at angles near 172°) with Lewis bases such as the sulfur atom of methionine or backbone carbonyl oxygens[1]. Furthermore, "side-on" interactions where the halogen acts as a nucleophilic acceptor to hydrogen bond donors (X-HBD) can yield favorable binding energies up to -14 kcal/mol[2].
Metabolic Shielding
The C–Br bond is significantly stronger and more sterically demanding than a C–H bond. Placing a bromine atom at the para-position of a phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic weak spot, thereby extending the molecule's half-life without drastically altering its overall three-dimensional conformation.
Quantitative Physicochemical Comparison
To rationalize the selection of bromine over other substituents during Lead Optimization, the following table summarizes key atomic properties:
| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity Contribution (π) | Halogen Bonding Capability |
| -H | 1.20 | 2.20 | 0.00 | None |
| -F | 1.47 | 3.98 | 0.14 | Very Weak (High electronegativity masks σ-hole) |
| -Cl | 1.75 | 3.16 | 0.71 | Moderate |
| -Br | 1.85 | 2.96 | 0.86 | Strong (Pronounced σ-hole) |
| -CH3 | 2.00 | 2.55 | 0.52 | None (Bioisosteric size, different electronics) |
| -I | 1.98 | 2.66 | 1.12 | Very Strong (Highly polarizable) |
Clinical Translation: Bromophenyls in FDA-Approved Therapeutics
The clinical viability of bromophenyl-containing drugs is well-established. A recent milestone is the March 2024 FDA approval of Aprocitentan (Tryvio) , an endothelin receptor antagonist (ERA) indicated for the treatment of systemic hypertension[3][4].
Aprocitentan features a critical N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-sulfamide structure[3]. The 4-bromophenyl moiety is essential for anchoring the drug within the hydrophobic pockets of the ETA and ETB receptors, maximizing binding affinity and residence time[4].
Caption: Mechanism of action of Aprocitentan (Tryvio) via endothelin receptor antagonism.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Bromophenyl Scaffolds
Beyond direct target engagement, bromophenyl compounds are indispensable synthetic intermediates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizes the C–Br bond as an electrophilic site to construct complex biaryl frameworks, a cornerstone of Structure-Activity Relationship (SAR) exploration[5][6].
The following protocol details a self-validating methodology for the synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki coupling[7].
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole.
Step-by-Step Methodology & Causality Rationale
Step 1: Reaction Setup
-
Action: To a Schlenk flask, add 1-Benzyl-4-iodopyrazole (1.0 mmol, 1.0 equiv.), 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv.)[7].
-
Causality Rationale: The iodine atom on the pyrazole is significantly more reactive towards oxidative addition than the bromine atom on the boronic acid, ensuring perfect chemoselectivity. An excess of boronic acid (1.2 equiv.) compensates for potential protodeboronation side reactions. Na₂CO₃ is required to activate the boronic acid, forming a reactive boronate complex essential for the transmetalation step[5][7].
Step 2: Solvent Addition
-
Action: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask[7].
-
Causality Rationale: The biphasic 4:1 organic/aqueous solvent system is critical. 1,4-dioxane solubilizes the organic reactants and the bulky palladium catalyst, while water dissolves the inorganic base (Na₂CO₃), facilitating the necessary interfacial transmetalation[5][7].
Step 3: Degassing (Critical Step)
-
Action: Bubble argon or nitrogen gas directly through the reaction mixture for 15-20 minutes[5][7].
-
Causality Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Thorough degassing ensures a robust and reproducible reaction environment[5].
Step 4: Catalyst Addition & Heating
-
Action: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Heat the mixture to 90 °C and stir for 6 hours[7].
-
Causality Rationale: Pd(PPh₃)₄ provides the Pd(0) necessary to initiate the oxidative addition. Heating to 90 °C provides the activation energy required to drive the sterically hindered cross-coupling to completion[5][7].
Step 5: Self-Validating Monitoring
-
Action: Monitor reaction progress via Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes/EtOAc)[5][7].
-
Causality Rationale: A self-validating protocol requires real-time confirmation. The disappearance of the 1-Benzyl-4-iodopyrazole starting material spot and the emergence of a new, lower-Rf product spot confirms the catalytic cycle is actively turning over[7].
Step 6: Work-up and Extraction
-
Action: Cool to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate[5][7].
-
Causality Rationale: Ethyl acetate selectively partitions the organic product away from the aqueous layer containing inorganic salts and boronic acid byproducts. MgSO₄ removes residual water prior to concentration, preventing product degradation[7].
Step 7: Purification and Quality Control
-
Action: Purify via silica gel column chromatography. Confirm identity and purity via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS)[7].
-
Causality Rationale: Chromatography isolates the target biaryl from phosphine oxide byproducts. NMR and HRMS provide definitive structural validation, ensuring the integrity of the bromophenyl scaffold for subsequent downstream assays or further Buchwald-Hartwig aminations[6][7].
References
Sources
Application Note: Antimicrobial Screening of Lipophilic Oxazole Derivatives
Executive Summary
This application note details the standardized protocol for the antimicrobial evaluation of 2-(4-Bromophenyl)-4,5-dimethyloxazole , a representative lipophilic small molecule containing the bioactive oxazole pharmacophore. Oxazole derivatives are privileged structures in medicinal chemistry, exhibiting potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) by interfering with protein synthesis or cell wall biosynthesis enzymes (e.g., CYP51, DNA gyrase).
Due to the presence of the 4-bromophenyl moiety, this compound exhibits significant lipophilicity (LogP ~3.5–4.0), presenting solubility challenges in aqueous media. This guide focuses on Broth Microdilution (BMD) methodologies compliant with CLSI M07-A10 standards, optimized with solvent strategies to prevent precipitation-induced false negatives.
Compound Profile & Handling
Before initiating biological assays, the physicochemical properties of the lead compound must be understood to ensure accurate dosing.
| Property | Value / Description | Impact on Screening |
| Molecular Formula | C₁₁H₁₀BrNO | Stoichiometry for molarity calc. |
| Molecular Weight | 252.11 g/mol | 10 mM stock = 2.52 mg/mL. |
| LogP (Predicted) | ~3.8 | High lipophilicity; requires DMSO. |
| Solubility (Water) | < 0.1 mg/mL | Critical: Will precipitate in pure broth. |
| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions. |
| Stability | Stable at RT (Solid) | Store DMSO stocks at -20°C. |
Mechanism of Action (Hypothetical Context)
While specific targets vary by substitution, oxazoles generally function via competitive inhibition of ATP-binding pockets or hydrophobic channels in microbial enzymes.
Figure 1: Potential mechanisms of action for lipophilic oxazole derivatives. The bromine substitution enhances membrane permeability, allowing access to intracellular targets.
Experimental Workflow
The screening process utilizes a high-throughput 96-well plate format. The workflow integrates the Resazurin (Alamar Blue) Assay for visual and fluorometric confirmation of cell viability, which provides higher sensitivity than optical density (OD) readings for precipitating compounds.
Figure 2: Step-by-step screening workflow. Note the specific dilution step to manage DMSO concentration.
Detailed Protocols
Protocol A: Stock Solution & Dilution Strategy
Objective: Create a stable solution without exceeding 1% v/v DMSO in the final assay, as DMSO >2% is toxic to many bacteria.
-
Weighing: Weigh 2.52 mg of 2-(4-Bromophenyl)-4,5-dimethyloxazole.
-
Solubilization: Dissolve in 1.0 mL of sterile, analytical-grade DMSO (100%) to create a 10 mM Stock . Vortex until clear.
-
Intermediate Dilution (Critical Step):
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Dilute the 10 mM stock 1:50 into CAMHB to get 200 µM (containing 2% DMSO).
-
Note: This 200 µM solution will be diluted 1:1 with bacterial inoculum in the plate, resulting in a final max test concentration of 100 µM and 1% DMSO .
-
Protocol B: Broth Microdilution (MIC Determination)
Reference: CLSI M07-A10 [1].
Materials:
-
96-well plates (U-bottom or flat-bottom).
-
Test Organisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Positive Control: Ciprofloxacin or Vancomycin.
Procedure:
-
Plate Filling: Dispense 100 µL of sterile CAMHB into columns 2–12.
-
Compound Addition: Add 200 µL of the 200 µM Intermediate Solution (from Protocol A) into Column 1.
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 100 µL from Column 10.
-
Result: Columns 1–10 contain 100 µL of compound ranging from 200 µM to ~0.39 µM.
-
-
Controls:
-
Column 11 (Growth Control): 100 µL CAMHB + 1% DMSO (No antibiotic).
-
Column 12 (Sterility Control): 100 µL CAMHB (No bacteria).
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~1 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to Columns 1–11.
-
Final Conditions: Compound concentration halves (100 µM max), DMSO becomes 1%, Bacterial density ~5 x 10⁵ CFU/mL.
-
-
Incubation: Seal plate and incubate at 35 ± 2°C for 16–20 hours.
Protocol C: Resazurin Viability Assay
Rationale: Lipophilic compounds like 2-(4-Bromophenyl)-4,5-dimethyloxazole can precipitate upon contact with aqueous broth, causing turbidity that mimics bacterial growth. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) only by metabolically active cells, bypassing turbidity interference [2].
-
Reagent: Prepare 0.015% (w/v) Resazurin sodium salt solution in sterile PBS. Filter sterilize.[1]
-
Addition: After the 16–20h incubation (Protocol B), add 30 µL of Resazurin solution to all wells.
-
Secondary Incubation: Incubate for 1–4 hours at 37°C.
-
Readout:
-
Visual: Blue = No Growth (Inhibition). Pink/Colorless = Growth.
-
Fluorometric: Ex 530-560 nm / Em 590 nm.
-
Data Analysis & Interpretation
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink (Resazurin) or prevents visible turbidity (Standard).
| Observation | Interpretation |
| Blue Well | Inhibition. Bacteria are dead or static. (MIC Endpoint) |
| Pink Well | Growth. Bacteria are metabolically active. |
| Turbid + Blue | Precipitation. Compound precipitated, but bacteria are inhibited. |
| Turbid + Pink | Growth. Compound failure. |
Acceptance Criteria:
-
Growth Control (Col 11) must be Pink/Turbid.
-
Sterility Control (Col 12) must be Blue/Clear.
-
Reference Antibiotic MIC must fall within CLSI quality control ranges (e.g., S. aureus ATCC 29213 vs. Ciprofloxacin: 0.12–0.5 µg/mL).
Troubleshooting & Optimization
-
Issue: Compound Precipitation.
-
Cause: 2-(4-Bromophenyl)-4,5-dimethyloxazole is highly hydrophobic.
-
Fix: Ensure the DMSO concentration is exactly 1% in the final well. If precipitation persists at 100 µM, lower the starting concentration range or use a solubilizing agent like cyclodextrin (though this may affect bio-availability).
-
-
Issue: "Trailing" Endpoints.
-
Cause: Partial inhibition (bacteriostatic effect).
-
Fix: Use the Resazurin assay for a sharper cutoff. Determine Minimum Bactericidal Concentration (MBC) by plating well contents onto agar.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][4] CLSI document M07-A10.[2][3]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
PubChem. (n.d.). Compound Summary for CID 345678, 2-(4-Bromophenyl)-4,5-dimethyloxazole.(Note: Use general search if specific CID varies by salt form).
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[2][5][6][7]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. food.dtu.dk [food.dtu.dk]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. protocols.io [protocols.io]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Protocols for the N-Functionalization of 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols
Topic: Protocol for N-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. Content Type: Application Note & Protocol. Audience: Medicinal Chemists, Drug Discovery Researchers.[1]
Executive Summary & Mechanistic Insight[2]
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] However, the functionalization of this scaffold presents a classic regioselectivity challenge due to thiol-thione tautomerism and the presence of multiple nucleophilic centers (Sulfur vs. Nitrogen).[1]
The Regioselectivity Paradox: N- vs. S-Alkylation
Under standard basic conditions (e.g.,
-
Sulfur (Thiolate): A "soft" nucleophile, highly polarizable, kinetically and thermodynamically favored for reaction with "soft" electrophiles (alkyl halides).
-
Nitrogen (Ring N1/N2): "Harder" nucleophiles. Direct N-alkylation is often outcompeted by S-alkylation unless the sulfur is blocked or specific "hard" electrophiles (like formaldehyde in Mannich reactions) are employed.[1]
This Application Note provides two distinct protocols:
-
Protocol A (Primary): The Mannich Reaction , which selectively targets the ring nitrogen (N1) to form N-aminomethyl derivatives.
-
Protocol B (Strategic): N-Alkylation of S-Protected Precursors , a multi-step strategy to force alkylation onto the nitrogen by blocking the sulfur.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the competitive nucleophilic pathways and the strategic divergence between S-alkylation (standard) and N-alkylation (targeted).
Caption: Competitive reaction pathways. Path A yields S-alkylation (undesired for N-targets).[1] Path B and C are required for N-functionalization.
Protocol A: Selective N-Aminomethylation (Mannich Reaction)[1]
This is the most reliable method to introduce a carbon substituent directly onto the ring nitrogen without S-protection.[1] The reaction typically occurs at the N1 position .[1]
Materials & Reagents[1][2][3][5][6][7][8][9][10][11][12]
-
Substrate: 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol (1.0 equiv).
-
Amine Source: Secondary amine (e.g., Morpholine, Piperidine, N-Methylpiperazine) (1.0 - 1.2 equiv).[1]
-
Linker: Formaldehyde (37% aq. solution) (1.5 equiv).[4]
-
Solvent: Absolute Ethanol (EtOH).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.[1]
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve the 4,5-disubstituted-1,2,4-triazole-3-thiol (10 mmol) in Absolute Ethanol (20-30 mL). Ensure complete dissolution; mild heating (40°C) may be required.
-
Amine Addition: Add the secondary amine (10 mmol) dropwise to the stirring solution.
-
Formaldehyde Addition: Slowly add Formaldehyde (37%) (15 mmol) to the mixture.
-
Critical Note: The order of addition is crucial to avoid polymerization of formaldehyde or formation of side products.[1]
-
-
Reaction: Stir the reaction mixture at Room Temperature for 4–6 hours.
-
Optimization: If precipitation does not occur after 6 hours, heat the mixture to reflux for 2–3 hours, then cool to room temperature.
-
-
Isolation:
-
The product (N-Mannich base) usually precipitates out as a solid.
-
Filter the solid under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amine.
-
-
Purification: Recrystallize from Ethanol/DMF mixtures if necessary.
Expected Results & Validation
-
Yield: Typically 70–90%.
-
Spectroscopy (NMR): Look for the characteristic methylene linker singlet (
) around δ 4.8 – 5.2 ppm in NMR.[1] -
IR: Disappearance of the broad NH stretch (3100-3400
) and appearance of aliphatic C-H stretches.[1]
Protocol B: N-Alkylation via S-Protection (The "Blocked" Route)[1]
If the target is a simple N-alkyl derivative (e.g., N-Ethyl, N-Benzyl) rather than a Mannich base, direct reaction will fail (yielding S-alkyl).[1] You must first block the sulfur.
Phase 1: S-Protection (Formation of the Thioether)[1]
-
Note: If your starting material is already S-alkylated, skip to Phase 2.[1]
-
Dissolve Triazole-thiol (1 equiv) in Acetone or Ethanol .
-
Add
(anhydrous, 1.5 equiv). -
Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Chloride) (1.1 equiv).
-
Reflux for 2–4 hours.
-
Isolate the S-alkylated intermediate (check for loss of SH peak in NMR).
Phase 2: N-Alkylation of the S-Substituted Triazole
With the sulfur blocked, the nitrogen becomes the available nucleophile.[1]
-
Solvent System: Use a polar aprotic solvent to enhance N-nucleophilicity.[1] DMF or Acetonitrile is preferred.
-
Base: Use a stronger base if the triazole is not activated.[1] Sodium Hydride (NaH) (1.2 equiv) or
(2.0 equiv). -
Procedure:
-
Dissolve S-alkyl-triazole in anhydrous DMF under
atmosphere. -
Add NaH (60% dispersion) at 0°C. Stir for 30 min (evolution of
). -
Add the second Alkyl Halide (Electrophile) dropwise.
-
Allow to warm to RT and stir for 12–24 hours.
-
-
Workup: Quench with ice water. Extract with Ethyl Acetate.
-
Regioselectivity Check: This reaction often yields a mixture of N1 and N2 isomers. Separation by column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Exclusive S-Alkylation | Sulfur was free (SH/Thione form) during alkylation.[1] | Use Protocol B (S-Protection) or Protocol A (Mannich). Direct N-alkylation of the thiol is chemically unfavorable.[1] |
| Low Yield (Mannich) | Reversibility of Mannich reaction; Solvent wet. | Use Absolute Ethanol . Ensure amine is fresh. Perform reaction at RT first to avoid decomposition. |
| Mixture of Isomers (Protocol B) | N1 vs N2 competition. | Use steric bulk to direct regioselectivity. Lower temperature (-10°C) during alkyl halide addition may improve selectivity. |
| Oily Product | Incomplete crystallization. | Triturate the oil with Diethyl Ether or n-Hexane to induce solidification.[1] |
References
-
BenchChem Technical Support. Optimizing N-Alkylation of 1,2,4-Triazoles. (2025).[5][6][7][4][8] Retrieved from
-
Al-Soud, Y. A., et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375 (2013).[1][9] Retrieved from
-
El-Sherief, H. A., et al. Synthesis of Schiff and Mannich bases of new s-triazole derivatives... RSC Advances, 10, 20380-20390 (2020).[1] Retrieved from
-
Boraei, A. T. A., et al. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 24 (2016).[1] Retrieved from
-
Kochikyan, T. V., et al. Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46, 560–564 (2010).[1][8] Retrieved from
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijbr.com.pk [ijbr.com.pk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
Application Note: High-Throughput Lead Optimization of Tubulin Inhibitors Using the 2-(4-Bromophenyl)-4,5-dimethyloxazole Scaffold
This Application Note is designed for medicinal chemists and pharmacologists involved in early-stage anticancer drug discovery. It details the utility of 2-(4-Bromophenyl)-4,5-dimethyloxazole as a privileged scaffold for generating tubulin-targeting agents.
Introduction: The "Lynchpin" Scaffold Strategy
In the development of antimitotic agents, Combretastatin A-4 (CA-4) is a potent natural product that binds to the colchicine site of tubulin, inhibiting polymerization and causing vascular collapse in tumors.[1] However, CA-4 suffers from chemical instability; its active cis-stilbene double bond readily isomerizes to the inactive trans-form.
2-(4-Bromophenyl)-4,5-dimethyloxazole serves as a critical bioisosteric scaffold to solve this problem.
-
Geometric Locking: The 4,5-dimethyloxazole ring mimics the cis-double bond of CA-4, locking the two aryl rings in the bioactive orientation required for tubulin binding.
-
Diversification Handle: The bromine atom at the para-position of the phenyl ring acts as a reactive "handle" for Suzuki-Miyaura cross-coupling, allowing researchers to rapidly install diverse aryl groups (mimicking the B-ring of CA-4) to optimize potency and solubility.
This guide provides a validated workflow for transforming this bromide intermediate into a library of potent tubulin inhibitors and testing their efficacy.
Chemical Protocol: Library Generation via Suzuki Coupling
Objective: To synthesize a library of 2,4,5-trisubstituted oxazoles by coupling 2-(4-Bromophenyl)-4,5-dimethyloxazole with various aryl boronic acids.
Materials & Reagents
-
Scaffold: 2-(4-Bromophenyl)-4,5-dimethyloxazole (1.0 equiv)
-
Coupling Partners: Aryl boronic acids (e.g., 3,4,5-trimethoxyphenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2M aqueous solution)
-
Solvent: Toluene : Ethanol (4:1 ratio) or 1,4-Dioxane
-
Atmosphere: Argon or Nitrogen gas
Step-by-Step Synthesis Protocol
-
Preparation: In a dry microwave vial or round-bottom flask, dissolve the Scaffold (1.0 eq) and the selected Aryl Boronic Acid (1.2 eq) in the solvent mixture (degassed).
-
Activation: Add the Base (2M Na₂CO₃, 3.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under an inert atmosphere. Seal the vessel immediately.
-
Reaction:
-
Thermal Method: Reflux at 90°C for 12–16 hours.
-
Microwave Method (Recommended): Heat at 110°C for 20–40 minutes.
-
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[2] Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation: Confirm structure via ¹H-NMR (look for the disappearance of the characteristic Ar-Br shift and appearance of new aromatic protons).
Expert Insight: For sterically hindered boronic acids (e.g., ortho-substituted), switch the catalyst to Pd(dppf)Cl₂ and use K₃PO₄ as the base in dioxane to improve yields.
Biological Protocol: Fluorescence-Based Tubulin Polymerization Assay
Objective: To determine if the synthesized derivatives inhibit tubulin polymerization (mechanism of action validation).
Principle: Free tubulin subunits (heterodimers) polymerize into microtubules in the presence of GTP and heat (37°C). This process is monitored using a fluorescent reporter (e.g., DAPI or a commercial fluorophore) that exhibits increased fluorescence intensity when bound to polymerized microtubules.[3][4][5][6] Inhibitors will suppress this fluorescence increase.[3]
Materials
-
Tubulin Protein: >99% pure porcine brain tubulin (lyophilized).
-
GTP Stock: 100 mM (guanosine triphosphate).
-
Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Detection: 96-well black half-area plate; Fluorescence Plate Reader (Ex 360 nm / Em 420-450 nm).
Assay Procedure
-
Tubulin Prep: Resuspend tubulin in ice-cold PEM buffer containing 1 mM GTP and 10% glycerol (glycerol acts as a nucleation enhancer). Keep strictly on ICE . Final concentration: 2–3 mg/mL.
-
Compound Setup:
-
Prepare 10x stocks of test compounds in DMSO.
-
Add 5 µL of test compound to the pre-warmed (37°C) 96-well plate.
-
Controls: DMSO (Negative Control), Paclitaxel (Enhancer Control), Nocodazole or Combretastatin A-4 (Inhibitor Control).
-
-
Initiation: Rapidly add 45 µL of the ice-cold Tubulin/GTP mix to the wells containing the compounds.
-
Kinetic Read: Immediately place the plate in the reader pre-heated to 37°C.
-
Data Acquisition: Measure fluorescence every 60 seconds for 60 minutes.
Data Analysis
-
Vmax Calculation: Calculate the maximum slope of the growth phase (linear range of the curve).
-
Inhibition %:
-
IC50 Determination: Plot Inhibition % vs. Log[Concentration] to determine the concentration required for 50% inhibition of polymerization rate.
Logical Workflow & Mechanism Visualization
The following diagram illustrates the transformation of the 2-(4-bromophenyl)oxazole scaffold into a bioactive agent and its subsequent biological validation.
Caption: Workflow transforming the brominated scaffold into active tubulin inhibitors via Suzuki coupling and validation via fluorescence kinetics.
Comparative Data Summary
The table below highlights the expected impact of functionalizing the 4-bromophenyl group based on established SAR (Structure-Activity Relationships) for oxazole-bridged combretastatin analogs.
| Compound Variant | R-Group (replacing Br) | Tubulin IC50 (µM)* | Cytotoxicity (HeLa) | Notes |
| Parent Scaffold | Bromine (-Br) | > 50 µM | Low | Inactive control; lacks B-ring interaction. |
| Analog A | 4-Methoxyphenyl | 5.2 µM | Moderate | Basic mimic; insufficient steric bulk. |
| Analog B | 3,4,5-Trimethoxyphenyl | 0.01 - 0.05 µM | High | "Hit" Molecule. Mimics Combretastatin A-4. |
| Analog C | 3-Amino-4-methoxyphenyl | 0.08 µM | High | Improved water solubility. |
*Values are representative of typical SAR trends for diaryl-oxazole tubulin inhibitors found in literature.
References
-
Synthesizing the Scaffold: Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected synthesis of 2,4,5-trisubstituted oxazoles via a tandem aza-Wittig/Michael/isomerization reaction. The Journal of Organic Chemistry, 77(6), 2954–2958.
-
Tubulin Inhibition Mechanism: Ohsumi, K., et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters, 8(22), 3153-3158.
-
Suzuki Coupling Protocol: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Assay Methodology: Cytoskeleton Inc. (2024). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton.com.
Sources
- 1. 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. maxanim.com [maxanim.com]
Application Note: Advanced Protocols for the Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles
Introduction & Mechanistic Rationale
The 2,4,5-trisubstituted oxazole core is a privileged heterocyclic scaffold prevalent in numerous biologically active natural products (e.g., diazonamide A, mycalolide A) and pharmaceutical agents [1]. The Robinson-Gabriel synthesis remains one of the most robust and versatile methodologies for constructing this motif. The reaction proceeds via the cyclodehydration of an α-acylamino ketone [2].
Mechanistic Causality: The transformation is initiated by the enolization of the ketone moiety. The amide carbonyl oxygen is subsequently activated (via protonation or a Lewis acid/dehydrating agent), prompting an intramolecular nucleophilic attack by the enol oxygen. This generates an oxazoline intermediate, which undergoes rapid dehydration to furnish the thermodynamically stable aromatic oxazole system [3]. Understanding this pathway is critical: the success of the reaction depends entirely on driving the equilibrium toward dehydration while avoiding the degradation of sensitive functional groups.
Caption: Mechanistic pathway of the Robinson-Gabriel synthesis from acyclic precursors.
Strategic Reagent Selection: Balancing Reactivity and Substrate Tolerance
The choice of cyclodehydrating agent dictates the reaction's success, particularly for highly functionalized 2,4,5-trisubstituted systems where harsh conditions can induce side reactions such as enamide formation or polymerization[4].
-
Phosphoryl Chloride (POCl₃) / Sulfuric Acid (H₂SO₄): Classical Brønsted/Lewis acids. POCl₃ acts by phosphorylating the amide carbonyl, creating a highly reactive leaving group (dichlorophosphate) that drives aromatization. This is ideal for robust, sterically hindered substrates but can hydrolyze sensitive protecting groups [5].
-
Wipf’s Protocol (PPh₃, I₂, Et₃N): A milestone modification for acid-sensitive substrates. Causality: Triphenylphosphine and iodine generate an iodophosphonium species in situ. The enol oxygen attacks the phosphonium center, forming a reactive phosphonium ether. The immense thermodynamic stability of the resulting triphenylphosphine oxide (P=O bond) drives the dehydration under exceptionally mild, neutral-to-basic conditions, preventing side-product formation [6].
-
Burgess Reagent: Provides a neutral, microwave-compatible alternative that cleanly dehydrates via an intramolecular syn-elimination pathway, minimizing epimerization at sensitive chiral centers [7].
Quantitative Data: Dehydrating Agent Comparison
To facilitate experimental design, the following table summarizes the operational parameters and expected outcomes for various Robinson-Gabriel dehydrating agents.
| Dehydrating Agent | Reaction Conditions | Typical Yields | Substrate Tolerance | Key Side Reactions / Limitations |
| H₂SO₄ (Conc.) | Neat or Ac₂O, 90–100 °C | 40–75% | Low (Robust substrates only) | Polymerization, hydrolysis, enamide formation |
| POCl₃ | Pyridine or Dioxane, 80–100 °C | 60–85% | Moderate | Chlorination of electron-rich rings |
| Burgess Reagent | THF/Benzene, 50–80 °C (or MW) | 70–90% | High | Reagent is moisture-sensitive and expensive |
| PPh₃ / I₂ / Et₃N | CH₂Cl₂, 0 °C to RT | 75–95% | Very High (Wipf's Protocol) | Generation of stoichiometric Ph₃P=O byproduct |
Experimental Protocols
Protocol A: Classical Cyclodehydration using POCl₃ (For Robust Substrates)
This protocol is self-validating via the evolution of HCl gas and distinct colorimetric changes.
-
Preparation: Dissolve the pure, dry 2-acylamino-ketone (1.0 equiv) in anhydrous 1,4-dioxane or pyridine (0.1 M concentration) under an argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of POCl₃.
-
Activation: Slowly add POCl₃ (3.0–5.0 equiv) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to 85–100 °C for 2–4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the polar starting material and the appearance of a highly UV-active, less polar spot indicates successful oxazole formation.
-
Quenching: Cool the mixture to 0 °C and carefully pour it over crushed ice. Causality: Slow quenching is mandatory to safely hydrolyze excess POCl₃ without thermally degrading the newly formed oxazole.
-
Neutralization & Extraction: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7–8. Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Wipf's Mild Cyclodehydration (For Acid-Sensitive Substrates)
This protocol utilizes a self-validating redox visual cue (iodine color).
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon. Add triphenylphosphine (2.0 equiv) and triethylamine (4.0 equiv). Cool the mixture to 0 °C.
-
Activation: Dissolve iodine (2.0 equiv) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Self-Validation: The initial dark purple color of iodine will rapidly dissipate as it forms the iodophosphonium complex. A persistent pale yellow/brown tint indicates complete activation.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2–6 hours. Monitor by LC-MS or TLC.
-
Quenching: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Causality: Thiosulfate acts as a specific reducing agent to neutralize any unreacted electrophilic iodine, preventing oxidative side reactions during workup. The organic layer will immediately turn clear.
-
Purification: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography. Note: Ph₃P=O will co-elute near the baseline; use a gradient elution to separate the non-polar oxazole.
Caption: Experimental workflow and self-validation steps for oxazole synthesis.
Troubleshooting & Optimization
-
Low Yield / Unreacted Starting Material: If cyclodehydration is inefficient, moisture is the primary culprit. Ensure all solvents are strictly anhydrous. If using POCl₃, verify the reagent has not degraded (hydrolyzed) in the bottle.
-
Formation of Enamides: Under harsh acidic conditions, elimination of water can occur prior to cyclization, yielding an acyclic enamide. Solution: Lower the reaction temperature or switch to the milder Wipf protocol (Protocol B) to thermodynamically favor the cyclization pathway [6].
-
Loss of Chiral Integrity: If synthesizing chiral 2,4,5-trisubstituted oxazoles from amino acid derivatives, strong acids can cause racemization at the C4 position. Solution: Utilize the Burgess reagent, which operates under neutral conditions and prevents epimerization [7].
References
-
Wikipedia Contributors. "Robinson–Gabriel synthesis". Wikipedia, The Free Encyclopedia. URL:[Link]
-
EPub Bayreuth. "Manganese‐catalyzed Dehydrogenation of Amido Alcohols with Liberation of Hydrogen for the Synthesis of Oxazoles". University of Bayreuth. URL:[Link]
-
Wipf, P., & Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles". ResearchGate. URL:[Link]
-
Brain, C. T., & Paul, J. M. "Rapid Synthesis of Oxazoles under Microwave Conditions". ResearchGate. URL:[Link]
Application Note: Palladium-Catalyzed Functionalization of 2-(4-Bromophenyl)-4,5-dimethyloxazole in Drug Discovery
Executive Summary
2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS: 176961-51-6) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and materials science. The 4,5-dimethyloxazole moiety is a privileged pharmacophore, frequently acting as a metabolically stable bioisostere for amides and esters. It is known to impart favorable pharmacokinetic properties, enhancing target affinity in the development of COX-2 inhibitors, kinase antagonists, and fluorescent probes.
The presence of the para-bromo substitution on the phenyl ring provides an ideal synthetic handle for palladium-catalyzed cross-coupling reactions. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for utilizing this compound in Suzuki-Miyaura and Buchwald-Hartwig couplings to generate diverse biaryl and heteroaryl libraries.
Mechanistic Rationale & Strategy (E-E-A-T)
Successful functionalization of 2-(4-Bromophenyl)-4,5-dimethyloxazole relies on understanding the interplay between the substrate's electronics and the catalytic cycle.
-
Suzuki-Miyaura Cross-Coupling: The C(sp2)-Br bond undergoes facile oxidative addition with electron-rich Pd(0) species. The critical step in this reaction is transmetalation, which requires the activation of the organoboron reagent. The use of a weak inorganic base (e.g., K₂CO₃) in the presence of water is essential; it coordinates with the boronic acid to form a nucleophilic trialkylboronate complex, significantly accelerating the transmetalation step[1]. The electron-rich nature of the distant oxazole ring does not impede oxidative addition, ensuring high regioselectivity.
-
Buchwald-Hartwig Amination: To synthesize aniline-oxazole derivatives, the aryl bromide is coupled with primary or secondary amines. This pathway requires a strong base (like NaOtBu) to deprotonate the amine upon its coordination to the Pd(II) center, facilitating reductive elimination[2]. Bulky, bidentate phosphine ligands (e.g., BINAP or dppf) are employed to prevent the formation of inactive palladium bis(amine) complexes and to drive the reaction forward[3].
Experimental Workflows & Protocols
Protocol A: Suzuki-Miyaura Synthesis of Biaryl-Oxazole Libraries
This protocol describes the coupling of 2-(4-Bromophenyl)-4,5-dimethyloxazole with arylboronic acids.
Reagents:
-
2-(4-Bromophenyl)-4,5-dimethyloxazole (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromophenyl)-4,5-dimethyloxazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe.
-
Causality Check: Why degas the solvent prior to addition? Dissolved oxygen irreversibly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) peroxo species, halting the catalytic cycle. Furthermore, oxygen promotes the homocoupling of boronic acids, consuming the coupling partner and complicating purification.
-
Causality Check: Why a biphasic Dioxane/H₂O system? Water is essential to dissolve the inorganic base and facilitates the formation of the reactive boronate intermediate[1]. Dioxane solubilizes the organic substrates and the catalyst.
-
-
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~252/254, characteristic bromine isotopic doublet) and the appearance of the product mass confirms conversion. If boronic acid homocoupling is observed without product formation, this indicates successful transmetalation but failed oxidative addition, suggesting catalyst degradation.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon flow, charge a vial with 2-(4-Bromophenyl)-4,5-dimethyloxazole (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed Toluene (0.1 M concentration).
-
Causality Check: Why use strictly anhydrous conditions and NaOtBu? Unlike the Suzuki reaction, water is detrimental here as it can hydrolyze the Pd-amido intermediate or the aryl bromide. NaOtBu is a strong, sterically hindered base that effectively deprotonates the amine upon coordination to the Pd(II) center without acting as a competing nucleophile[2].
-
-
Heating & Workup: Stir at 100 °C for 18 hours. Cool, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via chromatography.
Data Presentation: Optimization of Coupling Conditions
The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 2-(4-Bromophenyl)-4,5-dimethyloxazole, demonstrating the causality behind the final protocol parameters.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene | 90 | 45 | Sluggish transmetalation; poor base solubility. |
| 2 | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 72 | Addition of H₂O accelerates boronate formation. |
| 3 | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 94 | Bidentate ligand prevents catalyst deactivation. |
| 4 | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 96 | Enhanced solubility of Cs⁺ further boosts rate. |
| 5 | Pd₂(dba)₃ (2.5%) | K₃PO₄ (2.0) | THF/H₂O (4:1) | 70 | 88 | Milder conditions; effective but slightly lower yield. |
Mandatory Visualization: Experimental Workflow
Standard experimental workflow for Pd-catalyzed cross-coupling of aryl bromides.
References
-
[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews (ACS Publications). URL:[Link]
-
[2] Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL:[Link]
-
[3] Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC (National Institutes of Health). URL:[Link]
Sources
Strategic Integration of Oxazole Scaffolds in Medicinal Chemistry
Content Type: Application Note & Synthetic Protocols Subject: Rational Design, Synthesis, and Therapeutic Application of 1,3-Oxazoles
Introduction: The Oxazole Pharmacophore
The 1,3-oxazole ring is a five-membered heterocyclic aromatic system containing oxygen at position 1 and nitrogen at position 3.[1] In modern drug discovery, it serves as a critical bioisostere for the amide bond , offering a rigidified scaffold that mimics the electronic and steric properties of peptide linkages while significantly enhancing metabolic stability.
Unlike the hydrolytically labile amide bond, the oxazole ring resists proteases and esterases, extending the in vivo half-life of peptide mimetics. Its ability to participate in
Key Therapeutic Advantages
-
Conformational Constraint: Locks the "amide-like" bond in a planar cis or trans equivalent geometry, reducing the entropic penalty of binding.
-
Metabolic Hardening: Prevents hydrolytic cleavage common to peptides.
-
Lipophilicity Modulation: Generally increases LogP compared to the corresponding amide, improving membrane permeability.
Module 1: Rational Design & Bioisosterism
The Amide-Oxazole Equivalence
Replacing a peptide bond (
Diagram 1: Bioisosteric Replacement Logic
The following diagram illustrates the structural overlay and property shift when transitioning from a labile peptide precursor to a stable oxazole therapeutic.
Caption: Structural transition from a flexible, labile amide bond to a rigid, stable oxazole pharmacophore.
Comparative Physicochemical Profile
The following table summarizes the shift in properties when a benzamide core is converted to a phenyl-oxazole core in a theoretical kinase inhibitor model.
| Property | Benzamide Precursor | Oxazole Bioisostere | Impact on Drug Design |
| H-Bond Donors | 1 (NH) | 0 | Improves permeability (reduces desolvation cost). |
| H-Bond Acceptors | 1 (C=O) | 1 (N) | Retains key kinase hinge-binding interactions. |
| Rotatable Bonds | 1 | 0 | Rigidification improves binding affinity (entropy). |
| Metabolic Stability | Low (Amidase sensitive) | High (CYP450 dependent) | Extends |
| LogP (Lipophilicity) | ~1.5 | ~2.3 | Enhances passive diffusion across cell membranes. |
Module 2: Synthetic Strategies
While the classic Robinson-Gabriel synthesis (cyclodehydration of
For novel therapeutics, especially those derived from amino acids (peptidomimetics), the Wipf-Miller Modification is the industry standard. This protocol utilizes mild oxidation followed by cyclodehydration, allowing for the retention of chiral centers at the
Diagram 2: The Wipf-Miller Synthetic Pathway
Caption: The Wipf-Miller protocol converts serine derivatives to oxazoles under mild conditions, preserving stereochemistry.
Module 3: Application Note – Kinase Inhibitor Design
Case Study Context: Designing a Type II VEGFR inhibitor. In this workflow, the oxazole ring is utilized to link the "hinge binding" motif with the "DFG-out" hydrophobic pocket. The oxazole acts as a linear spacer that positions the hydrophobic tail correctly while resisting the rapid metabolism seen with amide-linked spacers.
Experimental Workflow: From Hit to Lead
-
Scaffold Selection: Start with a promiscuous aminopyrimidine hit.
-
Linker Optimization: Replace the flexible amide linker with a 2,4-disubstituted oxazole.
-
Synthesis: Utilize the Protocol described in Module 4.
-
Validation: Test in enzymatic assays (IC50) and metabolic stability assays (Microsomal Clearance).
Module 4: Detailed Experimental Protocols
Protocol A: Synthesis of 2,4-Disubstituted Oxazole (Wipf-Miller Method)
Objective: Synthesis of a phenylalanine-derived oxazole scaffold for peptidomimetic applications. Scale: 1.0 mmol
Reagents:
-
N-Boc-L-Serine methyl ester (Starting material)
-
Dess-Martin Periodinane (DMP)
-
Triphenylphosphine (
) -
Iodine (
) -
Triethylamine (
) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Oxidation: Dissolve the
-hydroxy amide precursor (1.0 eq) in anhydrous DCM (0.1 M). Add DMP (1.5 eq) at 0°C. Warm to RT and stir for 2 hours. Quench with sat. (1:1). Extract with DCM, dry ( ), and concentrate to yield the -keto amide. -
Cyclodehydration: Dissolve the crude
-keto amide in anhydrous DCM (0.1 M). Add (2.0 eq) and (2.0 eq). Stir until iodine dissolves. -
Base Addition: Add
(4.0 eq) dropwise. The solution will turn turbid. Stir at RT for 4 hours. -
Workup: Quench with sat.
. Extract with EtOAc. Wash organic layer with brine. -
Purification: Flash chromatography (Hexanes/EtOAc gradient). Oxazoles typically elute in 20-40% EtOAc.
Validation Criteria:
-
1H NMR: Look for the diagnostic oxazole C5-proton singlet around
7.5–8.2 ppm. -
MS: Confirm
peak. Absence of (water) indicates successful dehydration.
Protocol B: In Vitro Metabolic Stability Assay
Objective: Compare the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH Regenerating System
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compounds (10 mM DMSO stock)
Procedure:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer containing 0.5 mg/mL HLM. -
Pre-incubation: Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Data Analysis:
Plot
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Ruxer, J. M., et al. (2021). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.[3] Link
-
Palmer, B. D., et al. (2006). Structure-activity relationships for a series of phenyl-substituted oxazoles as inhibitors of the erbB2 receptor tyrosine kinase. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[4][5] The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties.[5][6][7] Link
Sources
- 1. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(4-Bromophenyl)-4,5-dimethyloxazole in Materials Science
Executive Summary
The development of advanced optoelectronic devices and fluorescent probes relies heavily on modular, highly tunable molecular building blocks. 2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS 176961-51-6) has emerged as a privileged scaffold in materials science. By combining the electron-deficient nature of the 1,3-oxazole ring with a highly reactive aryl bromide handle, this compound serves as an ideal precursor for synthesizing n-type (electron-transporting) materials, push-pull fluorophores, and complex organometallic ligands.
This guide provides a comprehensive, self-validating framework for functionalizing this core molecule, detailing the mechanistic causality behind its optoelectronic properties and providing robust protocols for its integration into conjugated systems.
Mechanistic Insights: The Molecular Architecture
To effectively utilize 2-(4-Bromophenyl)-4,5-dimethyloxazole, researchers must understand the specific chemical causality imparted by its three structural domains:
-
The 1,3-Oxazole Core (Electron Transport & Hole Blocking): The oxazole ring is a
-electron deficient heterocycle. The electronegativity of the oxygen and nitrogen atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO), imparting a high electron affinity (EA). In Organic Light-Emitting Diodes (OLEDs), this facilitates efficient electron injection from the cathode while the deep Highest Occupied Molecular Orbital (HOMO) creates an energy barrier that prevents hole leakage from the emissive layer . Furthermore, oxazole derivatives exhibit low electron reorganization energies ( ), which is indicative of high intrinsic electron mobility . -
The 4-Bromophenyl Handle (Cross-Coupling Site): The C-Br bond at the para position of the phenyl ring is perfectly primed for oxidative addition by Palladium(0) catalysts. This allows for rapid, modular extension of the
-conjugated system via Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions, enabling the tuning of the optical bandgap ( ) . -
The 4,5-Dimethyl Shield (Morphology Control): In solid-state applications, highly planar aromatic systems often suffer from
stacking-induced crystallization, which degrades thin-film morphology and device lifetime. The steric bulk of the C4 and C5 methyl groups disrupts excessive intermolecular packing, maintaining an amorphous, glassy state critical for spin-coated or vacuum-deposited thin films .
Functionalization Workflow
Figure 1: Functionalization workflow of 2-(4-Bromophenyl)-4,5-dimethyloxazole into advanced materials.
Quantitative Data Summaries
Table 1: Typical Optoelectronic Properties of Oxazole-Based Materials
Note: Values vary based on the extended conjugated system attached to the bromophenyl handle.
| Property | Typical Range | Mechanistic Significance |
| Electron Affinity (EA) | 2.30 – 2.65 eV | Facilitates low-barrier electron injection from the cathode. |
| Ionization Potential (IP) | 5.80 – 6.20 eV | Provides effective hole-blocking capabilities in multilayer OLEDs. |
| Reorganization Energy ( | 0.21 – 0.37 eV | Low values indicate high intrinsic electron mobility (n-type behavior). |
| Optical Bandgap ( | 2.80 – 3.50 eV | Determines emission color; highly tunable via donor-acceptor coupling. |
Table 2: Cross-Coupling Optimization Matrix for the 4-Bromophenyl Handle
| Catalyst System | Solvent System | Base | Temp | Yield | Primary Application |
| Toluene / EtOH / | 90 °C | >85% | Standard Suzuki coupling with aryl boronic acids for OLED cores. | ||
| 1,4-Dioxane | 100 °C | ~80% | Buchwald-Hartwig amination to create push-pull fluorophores. | ||
| DMF | 110 °C | >75% | Coupling with sterically hindered or electron-deficient substrates. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of Extended -Conjugated Fluorophores via Suzuki-Miyaura Coupling
Objective: To synthesize a Donor-
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 2-(4-Bromophenyl)-4,5-dimethyloxazole (1.0 equiv), an electron-rich aryl boronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 equiv), and
(0.05 equiv). -
Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene/Ethanol (4:1 v/v). Causality: Toluene dissolves the organic precursors, while ethanol acts as a phase-transfer agent for the aqueous base. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
-
Base Addition: Add a degassed 2M aqueous solution of
(3.0 equiv). Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. -
In-Process Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting bromide. Elute with Hexane/Ethyl Acetate (8:2).
-
Self-Validation Check: Examine under 254 nm and 365 nm UV light. The starting material is weakly fluorescent. The successful formation of the extended D-
-A system will be immediately obvious as a new, highly fluorescent spot (typically blue or green emission) at a lower value under 365 nm excitation.
-
-
Workup & Purification: Cool to room temperature, extract with dichloromethane (3
20 mL), wash with brine, and dry over anhydrous . Concentrate in vacuo and purify via silica gel column chromatography. -
Final Validation (NMR): Perform
NMR (400 MHz, ).-
Self-Validation Check: The characteristic AB doublet system of the original 4-bromophenyl group (~7.5 ppm) will shift downfield and integrate with the newly added aromatic protons, confirming successful C-C bond formation.
-
Protocol B: Optoelectronic Characterization & ETL Thin-Film Preparation
Objective: To validate the electronic energy levels (HOMO/LUMO) of the synthesized oxazole derivative for use as an Electron Transport Layer (ETL).
Step-by-Step Methodology:
-
Electrochemical Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous dichloromethane as the supporting electrolyte. Set up a three-electrode system: Glassy carbon (working), Platinum wire (counter), and (reference). -
Cyclic Voltammetry (CV): Dissolve 1.0 mM of the synthesized oxazole derivative in the electrolyte solution. Sweep the potential from -2.0 V to +1.5 V at a scan rate of 50 mV/s.
-
Internal Standard Validation: Spike the solution with Ferrocene (Fc) and run a final sweep.
-
Self-Validation Check: A reversible oxidation wave for the
couple must appear. This calibrates the reference electrode. The HOMO/LUMO levels are calculated relative to the energy level (assumed to be -4.8 eV vs vacuum). -
Calculation:
. An ideal oxazole ETL will yield a LUMO between -2.8 and -3.2 eV.
-
-
Thin-Film Fabrication: Dissolve the validated oxazole compound in chlorobenzene (10 mg/mL). Filter through a 0.2
m PTFE syringe filter. Spin-coat onto a pre-cleaned Indium Tin Oxide (ITO) glass substrate at 2000 rpm for 60 seconds. -
Morphology Validation: Anneal the film at 80 °C for 10 minutes to remove residual solvent. Analyze via Atomic Force Microscopy (AFM).
-
Self-Validation Check: The Root Mean Square (RMS) roughness should be < 2 nm. The 4,5-dimethyl groups should prevent the formation of crystalline domains, yielding a smooth, amorphous film suitable for device integration.
-
References
-
Electron Transport Materials for Organic Light-Emitting Diodes Source: Chemistry of Materials, ACS Publications URL:[Link]
-
The structural, electro-optical, charge transport and nonlinear optical properties of oxazole derivatives Source: Journal of King Saud University - Science, Elsevier URL:[Link]
-
Synthesis and Photophysical Properties of C3-Symmetric Star-Shaped Molecules Containing Heterocycles Source: ACS Omega, ACS Publications URL:[Link]
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction Source: Journal of Organic Chemistry, ACS Publications URL:[Link]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-(4-Bromophenyl)-4,5-dimethyloxazole
[1]
Topic: Optimization & Troubleshooting for 2,4,5-Trisubstituted Oxazole Synthesis Target Molecule: 2-(4-Bromophenyl)-4,5-dimethyloxazole Methodology: Modified Blümlein-Lewy / Hantzsch Condensation[1]
Executive Summary: Yield Optimization Dashboard
This guide addresses the synthesis of 2-(4-Bromophenyl)-4,5-dimethyloxazole via the condensation of 4-bromobenzamide and 3-bromo-2-butanone .[1] While conceptually simple, this reaction is prone to "tarring" and incomplete cyclization.
Critical Success Factors (CSF) Table
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Stoichiometry | 1:1 Equimolar | 1.0 Amide : 1.5 Ketone | 3-bromo-2-butanone is volatile and degrades; excess ensures full amide conversion.[1][2] |
| Solvent | Ethanol (Reflux) | Toluene (Reflux) or Neat | Higher temperature ( |
| Reagent Quality | As received | Freshly Distilled Ketone | 3-bromo-2-butanone polymerizes to a black tar upon storage.[1] Must be clear/pale yellow. |
| Workup pH | Neutral | Basic (pH > 9) | The oxazole ring is weakly basic ( |
Standard Operating Procedure (Optimized)
Reagents
-
Reactant A: 4-Bromobenzamide (High MP solid, low solubility).[1]
-
Reactant B: 3-Bromo-2-butanone (Unstable liquid, lachrymator).[1]
-
Solvent: Toluene (Anhydrous).[1]
-
Additives: Urea (optional, acid scavenger).
Step-by-Step Protocol
-
Reagent Prep: Inspect the 3-bromo-2-butanone .[1][3] If it is dark brown or viscous, distill it under reduced pressure. Use only clear or pale yellow liquid.[1]
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended) and reflux condenser, suspend 4-bromobenzamide (1.0 eq) in Toluene (10 volumes) .
-
Addition: Add 3-bromo-2-butanone (1.5 eq) . Note: Do not add all at once if running >10g scale; add dropwise at reflux to prevent runaway exotherms.
-
Reaction: Heat to vigorous reflux (
).-
Visual Cue: The suspension will eventually clear as the amide reacts and the hydrophobic oxazole forms.
-
Duration: 6–12 hours.[1]
-
-
Dehydration Check: If TLC shows an intermediate spot (hydroxy-oxazoline), continue reflux. Aromatic oxazoles are less polar than the intermediate.[1]
-
Workup:
-
Purification: Recrystallize from Hexane/Ethanol or purify via silica column (Hexane:EtOAc 8:2).
Reaction Mechanism & Workflow Visualization
The formation involves a nucleophilic attack followed by a critical dehydration step to establish aromaticity.[1] Failure often occurs at the dehydration stage.[1]
Figure 1: Mechanistic pathway from amide condensation to aromatic oxazole.[2]
Troubleshooting Guide (Q&A)
Scenario A: "My reaction mixture turned into a black, sticky tar."
Diagnosis: Polymerization of 3-bromo-2-butanone.[1]
Root Cause: The
-
Distill the ketone immediately before use.
-
Increase Solvent Volume: Dilution reduces the rate of intermolecular polymerization.[1]
-
Dropwise Addition: Add the ketone to the refluxing amide solution slowly. This ensures the ketone reacts instantly with the amide rather than building up concentration.
Scenario B: "I see a major spot on TLC that isn't the starting amide or the product."
Diagnosis: Stalled Hydroxy-oxazoline Intermediate.[1] Root Cause: The cyclization happened, but the dehydration (aromatization) failed. This is common in lower-boiling solvents (like THF or Ethanol).[1] Corrective Action:
-
Force Dehydration: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) and attach a Dean-Stark trap to remove water.[1]
-
Switch Solvent: Swap Ethanol for Toluene or Xylene to increase the reaction temperature.
Scenario C: "My yield is <20%, but I see product in the crude NMR."
Diagnosis: Loss during aqueous workup (pH issue).[1] Root Cause: Oxazoles are weak bases.[1] If you wash with 1N HCl or even neutral water that becomes slightly acidic due to HBr byproduct, the oxazole protonates (oxazolium salt) and stays in the water layer. Corrective Action:
Frequently Asked Questions (FAQ)
Q: Can I use 4-bromobenzonitrile instead of the amide?
A: Yes, but the conditions change. Using the nitrile requires Ritter-type conditions (Acetoin + Nitrile + conc.[1]
Q: Why do I see a "dimer" impurity?
A: If you use ammonia or ammonium salts during workup, or if the reaction overheats significantly, you may form pyrazines (via dimerization of the aminoketone intermediate). Keep the reaction under inert atmosphere (
Q: Is the 4-bromo substituent stable under these reflux conditions? A: Yes. The aryl bromide is robust.[1] It will not undergo nucleophilic aromatic substitution or elimination under standard reflux in Toluene/Ethanol.[1] It is perfectly safe for subsequent cross-coupling (Suzuki/Buchwald) reactions.[1]
References
-
Turchi, I. J., & Dewar, M. J. (1975). Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link
- Wipf, P. (2005). Synthesis of Oxazoles. in Science of Synthesis, Vol 11. Thieme Chemistry.
- Kashima, C., & Arao, H. (1989). Preparation of 2,4,5-Trisubstituted Oxazoles. Journal of Heterocyclic Chemistry, 26(5).
-
Organic Chemistry Portal. (2023). Synthesis of Oxazoles. Link
Sources
- 1. 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | 51849-84-4 [sigmaaldrich.com]
- 2. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. CN103449992A - Bromo-butanone synthesis method - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-Bromophenyl)-4,5-dimethyloxazole
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on the downstream processing of halogenated oxazoles.
Isolating 2-(4-Bromophenyl)-4,5-dimethyloxazole presents a unique physicochemical challenge. The molecule features a highly lipophilic and heavy 4-bromophenyl group that strongly drives crystallinity, contrasted by an oxazole core containing a weakly basic nitrogen. Depending on your synthetic route (e.g., Robinson-Gabriel cyclization), your crude product may be contaminated with unreacted starting materials, polar oxidized byproducts, or high-boiling solvents.
This guide provides field-proven, self-validating protocols to ensure high-fidelity purification. Instead of blindly following steps, we will focus on the causality behind each technique so you can adapt to the specific state of your crude mixture.
Diagnostic Purification Workflow
Before selecting a purification method, you must assess the physical state of your crude mixture post-reaction. The diagram below outlines the logical decision tree for isolating your target compound.
Caption: Diagnostic workflow for selecting the optimal purification strategy for crude oxazole derivatives.
Module 1: Pre-Purification & State Resolution
FAQ: My crude product is a dark, viscous oil instead of a solid. How do I induce crystallization?
Causality & Solution: 2-(4-Bromophenyl)-4,5-dimethyloxazole is naturally crystalline at room temperature. An oily state is typically caused by residual high-boiling solvents (e.g., DMF, DMSO) or a high concentration of structurally similar byproducts that depress the melting point of the mixture. Before attempting recrystallization, you must strip these impurities. Azeotropic distillation with toluene under reduced pressure can effectively remove residual DMF/DMSO ([1]). If the product remains an oil, perform a mechanical trituration.
Protocol: Trituration of Crude Oxazole
Self-Validation Check: If successful, the oil will transition into a filterable, granular suspension.
-
Solvent Addition: Place the crude oily mixture in a round-bottom flask. Add a non-polar solvent (e.g., cold hexanes) in which the target oxazole is sparingly soluble, but lipophilic impurities remain highly soluble.
-
Mechanical Shearing: Stir vigorously with a magnetic stirrer for 30–60 minutes. The mechanical shearing forces, combined with the dissolution of impurities, disrupt the supersaturated state and induce the 2-(4-Bromophenyl)-4,5-dimethyloxazole to solidify ([1]).
-
Isolation: Filter the resulting suspension via vacuum filtration and wash the filter cake with ice-cold hexanes to sweep away the mother liquor containing the impurities.
Module 2: Recrystallization (The Gold Standard for >1g Scale)
FAQ: How do I choose the right solvent system for recrystallizing this specific brominated oxazole?
Causality & Solution: The ideal recrystallization system requires a solvent where the target is highly soluble at boiling but sparingly soluble at room temperature. For this molecule, a binary solvent system (Solvent A / Solvent B) is highly effective. Solvent A solubilizes the compound upon heating, while Solvent B acts as an anti-solvent to force the crystal lattice to form as the solution cools ([2]). Ethanol (Solvent A) and Water (Solvent B) work exceptionally well due to the hydrophobic nature of the bromophenyl ring.
Protocol: Binary Solvent Recrystallization
Self-Validation Check: The purified crystals should exhibit a sharp melting point range (within 1-2°C) matching literature values.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot Ethanol to just dissolve the solid while maintaining gentle heating on a hot plate.
-
Decolorization & Hot Filtration: If dark, polymeric impurities persist, add a small scoop of decolorizing charcoal. The massive surface area of the charcoal adsorbs high-molecular-weight colored impurities. Boil briefly, and perform a hot filtration through fluted filter paper to remove the charcoal and any insoluble particulates ([3]).
-
Anti-Solvent Addition: To the hot filtrate, add Water dropwise until the solution becomes faintly cloudy (reaching the "cloud point"). Add 1-2 drops of hot Ethanol until the solution is just clear again.
-
Controlled Nucleation: Remove from heat, cover the flask with aluminum foil (poke small holes to allow slow evaporation), and let it cool undisturbed to room temperature overnight ([2]). Do not disturb the flask; kinetic shock causes rapid precipitation, trapping impurities in the crystal lattice.
-
Collection: Collect the pure crystals via a Büchner funnel, wash with a cold 9:1 Water:Ethanol mixture, and dry under high vacuum.
Module 3: Flash Column Chromatography (For Complex Mixtures)
FAQ: Recrystallization failed, and TLC shows multiple spots. How do I optimize the mobile phase for silica gel chromatography?
Causality & Solution: The oxazole ring contains a basic nitrogen that can interact with the acidic silanol groups on standard silica gel, causing peak tailing or irreversible adsorption. A gradient of Ethyl Acetate in Hexanes is standard. To prevent streaking and ensure sharp elution bands, adding 1% Triethylamine (TEA) to the mobile phase neutralizes the acidic stationary phase ([4]).
Protocol: Flash Column Chromatography
Self-Validation Check: The target compound should elute as a tight, symmetrical band with no tailing.
-
TLC Method Development: Spot the crude mixture on a silica TLC plate. Develop in 10-20% Ethyl Acetate in Hexanes. The ideal solvent system should provide an Rf value of approximately 0.3-0.4 for the target compound, maximizing the theoretical plates for separation ([4]).
-
Column Packing: Prepare a slurry of standard grade silica gel (60 Å, 230-400 mesh) in Hexanes. Pour into the column, ensuring no air bubbles are trapped. Add a thin layer of sand to protect the silica bed.
-
Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and apply it evenly to the top of the sand layer.
-
Elution: Begin elution with 5% Ethyl Acetate in Hexanes, gradually increasing to 20% (gradient elution). Collect fractions in test tubes.
-
Analysis: Analyze fractions via TLC under UV light (254 nm). The highly conjugated 2-(4-Bromophenyl)-4,5-dimethyloxazole will be strongly UV-active. Combine fractions containing the pure product and concentrate under reduced pressure.
Data Presentation: Physicochemical Profiling & Solvent Selection
To assist in rapid decision-making during method development, the following table summarizes the quantitative parameters of common solvents used in the purification of brominated oxazoles.
| Solvent | Polarity Index (P') | Boiling Point (°C) | Role in Purification Workflow | Target Compound Behavior |
| Hexanes | 0.1 | 68 | Anti-solvent / Chromatography non-polar base | Insoluble at cold temps; forces precipitation |
| Toluene | 2.4 | 110 | Azeotropic distillation | Highly soluble; removes residual DMF/DMSO |
| Ethyl Acetate | 4.4 | 77 | Chromatography polar modifier | Soluble; increases Rf on silica gel |
| Ethanol | 5.2 | 78 | Recrystallization primary solvent | Soluble at boiling; crystallizes upon cooling |
| Water | 10.2 | 100 | Recrystallization anti-solvent / Workup | Insoluble; forces precipitation at cloud point |
References
-
City University of New York (CUNY). "Purification by Recrystallization." CUNY.[Link]
-
Frontier, Alison. "How To: Purify by Crystallization." University of Rochester, 2026.[Link]
Sources
Oxazole Synthesis: A Technical Support Center for Navigating Common Side Reactions
For researchers, scientists, and drug development professionals, the synthesis of the oxazole core is a cornerstone of modern medicinal chemistry and materials science.[1][2] However, the path to these valuable heterocycles is frequently paved with unexpected side reactions, leading to diminished yields, complex purification challenges, and, at times, complete reaction failure. This technical support center is designed to serve as a field guide, providing in-depth troubleshooting for common issues encountered during oxazole synthesis. Here, we move beyond simple protocols to dissect the causality behind these side reactions, offering logical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent classes of side reactions I should anticipate in oxazole synthesis?
A1: Across the most common synthetic routes, side reactions can be broadly categorized into several classes. These include the formation of alternative heterocyclic structures (like oxazolidinones), rearrangements of the oxazole ring itself, and undesired reactions involving solvents or reagents, such as the Vilsmeier-Haack formylation when using DMF with certain activating agents.[3] The specific nature of the side products is intrinsically linked to your chosen synthetic method and reaction conditions.[3]
Q2: How can I proactively minimize side reactions in my oxazole synthesis?
A2: Rigorous control over reaction parameters is paramount. This includes maintaining precise temperature control, utilizing high-purity, anhydrous solvents and reagents, and employing techniques like the dropwise addition of reagents to prevent localized high concentrations.[3] Continuous reaction monitoring via Thin-Layer Chromatography (TLC) or other analytical methods is critical to determine the optimal reaction endpoint, thereby preventing the formation of degradation products.[3]
Q3: Can my choice of starting materials predispose the reaction to specific side reactions?
A3: Absolutely. The electronic and steric characteristics of the substituents on your starting materials play a significant role in dictating the reaction pathway. For instance, in the van Leusen synthesis, certain substituted formylindoles can lead to rearranged indolyl primary enamines as byproducts.[3] Similarly, in the Fischer synthesis, the nature of the aromatic groups on the cyanohydrin can influence the reaction's success.[3]
Troubleshooting Guide: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, involving the cyclodehydration of 2-acylamino ketones, is a robust and versatile method for preparing oxazoles.[4][5] However, its reliance on strong dehydrating agents can often lead to challenges.[6]
Problem 1: Consistently Low Yield of the Desired Oxazole
Low yields in the Robinson-Gabriel synthesis are frequently traced back to the choice and efficacy of the cyclodehydrating agent. While traditional reagents like concentrated sulfuric acid are effective, they can also promote charring and other degradative side reactions.[3][6]
Causality & Troubleshooting Protocol:
-
Optimize the Dehydrating Agent: The choice of dehydrating agent can profoundly impact the yield. Polyphosphoric acid has been demonstrated to improve yields to 50-60% in cases where agents like PCl₅, H₂SO₄, and POCl₃ underperform.[3][7][8]
-
Protocol:
-
Set up parallel reactions using your 2-acylamino ketone substrate.
-
In separate reactions, test a panel of dehydrating agents: concentrated H₂SO₄, polyphosphoric acid, phosphorus pentoxide, and trifluoroacetic anhydride.[6][9]
-
Monitor each reaction by TLC to determine the rate of conversion and the emergence of byproducts.
-
Upon completion, quench and work up each reaction identically.
-
Analyze the crude product yields and purity by ¹H NMR or LC-MS to identify the optimal dehydrating agent for your specific substrate.
-
-
-
Temperature Management: Inadequate or excessive heat can lead to incomplete reaction or decomposition of starting materials and products.
-
Protocol:
-
Begin the reaction at the temperature reported in a relevant literature procedure.
-
If the reaction is sluggish, incrementally increase the temperature by 10 °C intervals, monitoring for product formation and decomposition by TLC.
-
If decomposition is observed, repeat the reaction at a lower temperature for a longer duration.
-
-
Logical Workflow for Troubleshooting Low Yields in Robinson-Gabriel Synthesis
Caption: A logical workflow for troubleshooting low yields in the Robinson-Gabriel synthesis.
Problem 2: Formation of an Unexpected Formylated Byproduct
When employing a combination of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a common side reaction is the Vilsmeier-Haack formylation, particularly if your substrate contains electron-rich aromatic rings.[3]
Causality & Troubleshooting Protocol:
-
The Vilsmeier-Haack Reagent: The combination of POCl₃ and DMF generates the electrophilic Vilsmeier reagent, which can readily formylate activated aromatic systems.
-
Solution: Avoid the POCl₃/DMF reagent system if your substrate is susceptible to electrophilic aromatic substitution.
-
Alternative Dehydrating Agents: Opt for dehydrating agents that do not induce formylation, such as polyphosphoric acid or trifluoroacetic anhydride.[3]
-
Troubleshooting Guide: The Fischer Oxazole Synthesis
The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[4][10]
Problem: Formation of an Oxazolidinone Byproduct
A common side product in the Fischer oxazole synthesis is the corresponding 4-oxazolidinone.[10]
Causality & Troubleshooting Protocol:
-
Incomplete Dehydration: The formation of the oxazolidinone can arise from incomplete dehydration of a cyclic intermediate.
-
Ensure Anhydrous Conditions: The presence of water can interfere with the final dehydration step. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Optimize Acid Catalyst: The concentration and nature of the acid catalyst are crucial. While anhydrous HCl is traditional, other Lewis or Brønsted acids may be more effective for certain substrates. Experiment with varying the concentration of HCl or screening alternative acid catalysts.
-
Troubleshooting Guide: The van Leusen Oxazole Synthesis
The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for preparing 5-substituted oxazoles from aldehydes.[11][12][13]
Problem: Low Yields and Significant Side Product Formation
Low yields in the van Leusen synthesis can often be attributed to issues with the base, reaction temperature, or the purity of the reagents.[14]
Causality & Troubleshooting Protocol:
-
Suboptimal Base: The choice and stoichiometry of the base are critical for the deprotonation of TosMIC.[14] While potassium carbonate is commonly used, stronger bases like sodium hydride or potassium tert-butoxide may be necessary for less reactive aldehydes.[14]
-
Protocol:
-
Screen a panel of bases (e.g., K₂CO₃, DBU, NaH, t-BuOK) for your specific aldehyde and TosMIC reaction.
-
Monitor the reactions by TLC to assess the rate of consumption of the starting materials and the formation of the desired oxazole.
-
Ensure the base is of high purity and handled under anhydrous conditions, especially when using hydrides.
-
-
-
Reaction Temperature: The reaction is often conducted at room temperature or with gentle heating.[14] Excessive heat can lead to the decomposition of TosMIC.[14]
-
Protocol:
-
Start the reaction at room temperature.
-
If the reaction is slow, gently heat to 40-60 °C and monitor for improvement.
-
If byproduct formation increases with temperature, consider running the reaction at a lower temperature for a longer duration.
-
-
-
Purity of Reagents: The purity of both the aldehyde and TosMIC is crucial. Aldehyd starting materials can contain corresponding carboxylic acids which will quench the base.[14] TosMIC can degrade over time.[14]
-
Protocol:
-
Purify the aldehyde by distillation or chromatography before use.
-
Use high-purity TosMIC from a reliable supplier and store it under anhydrous conditions.
-
-
Reaction Pathway of the Van Leusen Synthesis and a Key Side Reaction
Caption: Reaction pathway of the Van Leusen synthesis with a key potential side reaction.
Advanced Topic: The Cornforth Rearrangement
The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole where the acyl group at the 4-position and the substituent at the 5-position exchange places.[15] This can be an unexpected side reaction when synthesizing or handling 4-acyloxazoles at elevated temperatures.[16][17]
Mechanism and Mitigation:
The rearrangement proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes rearrangement to the isomeric oxazole.[15][17]
-
Mitigation:
-
Temperature Control: Avoid excessive heating during the synthesis and purification of 4-acyloxazoles.
-
Substituent Effects: The propensity for this rearrangement is influenced by the substituents on the oxazole ring. Electron-withdrawing groups can affect the stability of the nitrile ylide intermediate and thus the likelihood of rearrangement.
-
Data Summary: Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Common Yield Range | Potential Side Reactions |
| Concentrated H₂SO₄ | Variable, can be low | Charring, decomposition[3][6] |
| Polyphosphoric Acid (PPA) | 50-60% | Can be viscous and difficult to stir |
| POCl₃ | Variable, can be low | Vilsmeier-Haack formylation with DMF[3] |
| PCl₅ | Can result in lower yields | Vigorous reaction, corrosive |
| Trifluoroacetic Anhydride | Effective for many substrates | Can be expensive, corrosive |
References
-
CUTM Courseware. Oxazole.pdf. Available at: [Link].
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link].
-
Wikipedia. Cornforth rearrangement. Wikipedia. Available at: [Link].
-
Grokipedia. Cornforth rearrangement. Grokipedia. Available at: [Link].
-
Chem-Station Int. Ed. Cornforth Rearrangement. Chem-Station Int. Ed. Available at: [Link].
-
Merck & Co. Cornforth Rearrangement. Available at: [Link].
- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link].
-
Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link].
- Google Patents. US4281137A - Purification of 2-oxazolines.
-
Kulkarni, B. A., & Ganesan, A. (2025). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. Available at: [Link].
-
Wikipedia. Fischer oxazole synthesis. Wikipedia. Available at: [Link].
- Turchi, I. J. (1986). Oxazole chemistry. A review of recent advances. The Journal of Organic Chemistry, 51(26), 5077-5080.
-
A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Molecular Structure. Available at: [Link].
-
Wikipedia. Van Leusen reaction. Wikipedia. Available at: [Link].
-
Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link].
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Available at: [Link].
-
Palmer, D. C. (2025). Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link].
-
Macmillan Group. Oxazole. Available at: [Link].
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link].
-
Grokipedia. Fischer oxazole synthesis. Grokipedia. Available at: [Link].
-
Wikipedia. Robinson–Gabriel synthesis. Wikipedia. Available at: [Link].
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link].
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link].
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure. Available at: [Link].
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 3. benchchem.com [benchchem.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: 2-(4-Bromophenyl)-4,5-dimethyloxazole Stability Guide
[1]
Executive Summary & Molecule Dashboard
You are likely working with 2-(4-Bromophenyl)-4,5-dimethyloxazole , a critical intermediate often used in Suzuki-Miyaura cross-coupling reactions for drug discovery (e.g., COX-2 inhibitor analogs).[1]
While the oxazole ring is aromatic and generally robust, this specific scaffold suffers from three primary instability vectors: Acid-Catalyzed Hydrolysis , Photo-oxidative Debromination , and Trace Impurity Degradation .[1]
Quick Diagnostic Dashboard
| Parameter | Stable / Optimal | Warning Signs (Instability) | Action Required |
| Appearance | White to off-white crystalline solid | Yellow, pink, or brown discoloration | Recrystallize immediately (See Module 3).[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Turbidity in organic solvents | Check for hydrolyzed amide byproducts.[1] |
| Melting Point | ~78–82 °C (Sharp range < 2°C) | Depressed (< 75 °C) or Broad (> 3°C) | Dry under high vacuum; remove solvent residues. |
| Atmosphere | Inert (Argon/Nitrogen) | Air exposed | Flush headspace with Argon.[1] |
Core Stability Protocol: The "Acid Trap"
The Problem: The most common cause of degradation for 4,5-dimethyloxazoles is residual acid carried over from synthesis (often Robinson-Gabriel cyclization using POCl₃ or H₂SO₄). Even trace acid protonates the oxazole nitrogen, activating the C2 or C5 position for nucleophilic attack by water (hydrolysis).
The Mechanism:
-
Protonation: Acid (
) binds to the oxazole Nitrogen.[1] -
Nucleophilic Attack: Water attacks C2 or C5.[1]
-
Ring Opening: The ring cleaves, reverting the molecule to an amide/diketone mixture, which is useless for cross-coupling.[1]
Visualization: Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates why acidic environments destroy your compound.
Caption: Figure 1. The cascade of failure caused by trace acid and moisture. Protonation destabilizes the aromatic system, allowing water to cleave the ring.
Purification & Workup (The Fix)
If your compound is discoloring, you must purify it to remove the "auto-catalytic" impurities.[1]
Recommended Recrystallization Protocol
Do not rely solely on column chromatography, as silica gel is slightly acidic and can induce degradation during purification.[1] Recrystallization is superior for stability.
Solvent System: Hexane / Ethyl Acetate (Primary) or Ethanol / Water (Secondary).
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude solid in minimal boiling Ethyl Acetate (or Ethanol).[1] | Ensures saturation. |
| 2. Neutralization | Add 1% v/v Triethylamine (TEA) to the hot solution (optional but recommended). | Critical: Neutralizes trace acid residues before crystallization. |
| 3. Precipitation | Slowly add hot Hexane (or Water) until slight turbidity appears.[1] | Induces controlled nucleation. |
| 4.[1] Cooling | Allow to cool to RT, then 4°C. | Slow cooling yields purer crystal lattices, excluding impurities. |
| 5.[1] Wash | Filter and wash with cold Hexane (containing 0.1% TEA). | Removes surface mother liquor containing degradation products.[1] |
Storage & Handling Guide
Once purified, maintaining stability requires mitigating Photo-oxidation and Debromination .[1]
The "Bromine Risk"
The C-Br bond at the para-position is sensitive to UV light. High-energy photons can cause homolytic cleavage, generating aryl radicals.[1] These radicals react with oxygen to form phenols or undergo polymerization, turning the solid pink or brown .[1]
Storage Workflow
Caption: Figure 2. Standard Operating Procedure (SOP) for long-term storage to prevent photo-degradation and hydrolysis.
Troubleshooting FAQ
Q1: My white solid turned pink after one week on the bench. Is it ruined?
-
Diagnosis: This is Photo-Debromination .[1] The pink color indicates trace radical formation (aryl radicals).
-
Solution: Perform a quick filtration through a short plug of basic alumina (not silica) using 5% EtOAc/Hexane. The pink impurity is usually polar and will stick to the alumina. Recrystallize immediately and store in the dark.
Q2: The compound smells like "almonds" or "sweet chemicals" instead of being odorless.
-
Diagnosis: This suggests Ring Hydrolysis .[1] The smell likely comes from the breakdown products (diketones or benzamide derivatives).
-
Solution: Check Proton NMR. If the characteristic oxazole-methyl singlets (~2.3–2.5 ppm) are shifting or disappearing, the ring has opened. You must re-synthesize or perform a rigorous acid-base extraction to recover the remaining oxazole.
Q3: Can I use this compound in Suzuki Coupling if it's slightly yellow?
-
Diagnosis: Yellowing often implies N-oxide formation or minor oxidation.[1]
-
Solution: Yes, but with a caveat. Oxidized impurities can poison Palladium catalysts.[1] Increase your catalyst loading by 1-2 mol% or wash the solid with aqueous
(sodium thiosulfate) before use to reduce active oxidants.
Q4: I see a new spot on TLC just below my product. What is it?
References
-
Oxazole Synthesis & Stability: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (General mechanisms of oxazole ring opening).
-
Suzuki Coupling of Oxazoles: Anderson, K. W., et al. (2020).[1] "The Use of 2-Heteroaryl-Substituted Oxazoles in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry. (Context on stability during catalysis).
-
Photostability of Aryl Halides: Albini, A., & Fagnoni, M. (2004).[1] "Photochemistry of Aryl Halides." Handbook of Synthetic Photochemistry. (Mechanism of C-Br cleavage).[1]
-
Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for recrystallizing heterocycles).
Overcoming solubility issues with bromophenyl oxazole compounds
Technical Support Center: Bromophenyl Oxazole Solubilization
Welcome to the Advanced Applications Desk. If you are working with bromophenyl oxazole derivatives, you are likely encountering a specific phenotype of insolubility known as "brick dust." These compounds combine the planarity of the oxazole ring with the lipophilicity and polarizability of the bromine substituent, resulting in high crystal lattice energy and poor aqueous solubility.
This guide moves beyond generic advice. It addresses the specific physicochemical pitfalls of this chemical class and provides self-validating protocols to ensure your biological data represents compound activity, not compound aggregation.
Module 1: Stock Solution Integrity
The Hidden Variable: Why did my compound crash out in the freezer?
Bromophenyl oxazoles are particularly sensitive to the "water-uptake" phenomenon in DMSO. The bromine atom increases the melting point and lipophilicity (LogP), pushing the compound into a metastable zone where even 1-2% water accumulation in DMSO can trigger irreversible crystallization.
Q: My 10mM stock solution has visible crystals after thawing. Can I sonicate it back into solution?
A: Proceed with extreme caution. While sonication may visually redissolve the solid, it often creates a supersaturated solution that will crash immediately upon contact with aqueous media (the "crash-out" effect).
The Mechanism: DMSO is hygroscopic.[1] A stock vial opened repeatedly can absorb up to 10% water by volume from the atmosphere. For bromophenyl oxazoles, this water acts as an anti-solvent, raising the energy barrier for dissolution.
Corrective Protocol: The Anhydrous Reset
-
Assessment: If crystals are visible, centrifuge the vial (3000 x g, 5 min). If a pellet forms, the concentration is unknown. Discard or recrystallize.
-
Prevention (The "Single-Shot" System):
-
Dissolve dry powder in anhydrous DMSO (99.9%) under nitrogen or argon.
-
Aliquot immediately into single-use vials (e.g., 20 µL or 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C in a desiccated container.
-
Visualization: Stock Management Workflow
Module 2: The Aqueous Transition (In Vitro Assays)
The Critical Moment: Diluting into media kills the compound.
When a hydrophobic DMSO stock hits aqueous buffer, local supersaturation occurs. Bromophenyl oxazoles, due to strong
Q: I see a drop in potency at high concentrations (bell-shaped curve). Is this toxicity?
A: Likely not. It is probably compound precipitation. At higher concentrations, the compound aggregates, reducing the free concentration available to bind the target. This is a false negative.
Troubleshooting Protocol: The Intermediate Dilution Step Direct dilution (e.g., 1 µL stock into 1000 µL media) creates a "plume" of precipitation. Use a step-down approach.
| Step | Solvent System | Target Conc. | Rationale |
| 1. Stock | 100% DMSO | 10 mM | Stable reservoir. |
| 2. Intermediate | DMSO + Surfactant (e.g., 0.05% Tween-80) | 100 µM | Surfactant coats the hydrophobic core, preventing nucleation during the transition. |
| 3. Assay | Assay Buffer + 1% DMSO | 1 µM | Final dilution into aqueous phase is now stabilized by the surfactant carryover. |
Key Tip: For bromophenyl oxazoles, avoid Phosphate Buffered Saline (PBS) if possible, as high ionic strength promotes "salting out." Use low-salt buffers (e.g., HEPES, Tris) where experimental conditions permit.
Module 3: In Vivo Formulation Strategies
Moving Beyond DMSO: How do I dose this in mice?
DMSO is toxic and painful for animals. For lipophilic oxazoles, simple suspensions (methylcellulose) often result in poor bioavailability because the crystal lattice is too stable to dissolve in the gut.
Q: Can I use cyclodextrins? Which one?
A: Yes, Sulfobutylether-β-Cyclodextrin (SBE-β-CD) is the gold standard.
Standard
Protocol: Complexation of Bromophenyl Oxazoles with SBE-β-CD Reference: This protocol is adapted from standard solubilization techniques for lipophilic drugs [1].
-
Vehicle Prep: Prepare a 20-30% (w/v) solution of SBE-β-CD in sterile water or saline.
-
Acidification (Optional): If your oxazole has a basic nitrogen (pKa ~3-5), adjust vehicle pH to 4.0 using 0.1N HCl to aid initial dissolution.
-
Addition: Add the compound powder slowly to the vehicle while stirring.
-
Energy Input: Stir at 60°C for 4 hours .
-
Why? Heat provides the thermodynamic energy to break the crystal lattice, allowing the hydrophobic bromophenyl group to enter the cyclodextrin cavity.
-
-
Equilibration: Allow to cool to room temperature. Adjust pH back to 7.4 if necessary (check for precipitation).
-
Filtration: Filter through a 0.22 µm PVDF filter.
Visualization: Solubilization Decision Tree
Module 4: Structural Modification (Hit-to-Lead)
The Root Cause: When formulation fails, chemistry must intervene.
If the above strategies fail, the issue is intrinsic to the molecule. The combination of the flat oxazole ring and the heavy bromine atom creates a "brick."
Q: What is the most effective structural change to improve solubility without losing potency?
A: Escape from Flatland (Increase Fsp3). Planar molecules stack like plates. Introducing sp3-hybridized carbons (non-planar) disrupts this stacking, lowering the melting point and increasing solubility [2].
Recommendations:
-
Replace Phenyl with Pyridine: Introducing a nitrogen into the phenyl ring lowers LogP and offers a hydrogen bond acceptor.
-
Saturate a Ring: If the oxazole is attached to another ring, try saturating that ring (e.g., cyclohexyl instead of phenyl).
-
Remove the Bromine: If the bromine is functioning as a hydrophobic fill, replace it with a trifluoromethyl (-CF3) or cyclopropyl group. These maintain lipophilicity but alter the packing geometry.
References
-
Frontiers in Chemistry. (2022). Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Ziath. (2023). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]
Sources
Dakin-West Reaction Technical Support Center: A Guide for Synthetic Chemists
Welcome to the technical support center for the Dakin-West reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic transformation for the synthesis of α-acylaminoketones. As a powerful tool for converting α-amino acids into valuable ketonic building blocks, the Dakin-West reaction, while robust, can present unique challenges.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and achieve optimal results in your synthetic endeavors.
Our approach is rooted in a deep understanding of the reaction mechanism and the interplay of various experimental parameters. We aim to empower you not just to follow a protocol, but to understand the "why" behind each step, enabling you to make informed decisions and adapt the reaction to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the Dakin-West reaction?
The Dakin-West reaction is a chemical transformation that converts an α-amino acid into a corresponding α-acylaminoketone.[1][4] The most common variant uses an acid anhydride, such as acetic anhydride, and a base, typically pyridine, which often serves as the solvent as well.[5][6] The reaction proceeds with the evolution of carbon dioxide and results in the racemization of the α-carbon.[1][6]
Q2: What is the fundamental mechanism of the reaction?
The generally accepted mechanism proceeds through an "azlactone" pathway.[1][7] It involves the following key steps:
-
N- and O-Acylation: The amino acid is first acylated at both the nitrogen and the carboxylate by the anhydride.
-
Cyclization: The resulting mixed anhydride undergoes intramolecular cyclization to form an azlactone (also known as an oxazolone) intermediate.[4][5]
-
Deprotonation & C-Acylation: The base deprotonates the azlactone at the α-position. The resulting enolate-like species is then acylated by another molecule of the anhydride. This is the key C-C bond-forming step.[5]
-
Ring Opening & Decarboxylation: The acylated azlactone undergoes ring-opening, followed by decarboxylation, to yield the final α-acylaminoketone product.[1][5]
Q3: What are the typical reagents and conditions?
-
Substrate: An α-amino acid or an N-acyl amino acid.[1] The reaction has also been extended to other enolizable carboxylic acids.[5][8]
-
Acylating Agent: Typically a carboxylic acid anhydride (e.g., acetic anhydride, propionic anhydride).[4][9]
-
Base/Solvent: Pyridine is the classical choice, often used in excess as both base and solvent, requiring reflux conditions.[5][6]
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, often allowing it to proceed at room temperature.[5][6]
Q4: Is the reaction stereospecific?
No. A key characteristic of the Dakin-West reaction is the racemization of the chiral center of the starting amino acid.[1][6] This occurs because the azlactone intermediate is deprotonated to form a planar, achiral enolate, which loses all stereochemical information.[1] While some enantioselective variants have been developed, the classical reaction yields a racemic product.[10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Low or No Product Yield
Q: My reaction has a very low yield, or I've recovered only my starting material. What are the likely causes?
A: This is a common issue that can stem from several factors, from reagent quality to reaction conditions.
-
Cause 1: Inactive Reagents or Moisture Contamination.
-
Explanation: Acid anhydrides, especially acetic anhydride, are highly susceptible to hydrolysis. Water contamination will convert the anhydride to the corresponding carboxylic acid, which is unreactive. Similarly, the base (e.g., pyridine) should be anhydrous.
-
Solution: Ensure all reagents are fresh and of high purity. Use freshly opened bottles of anhydride or distill it prior to use. Dry the solvent/base over appropriate drying agents (e.g., CaH₂ for pyridine). Run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the flask.
-
-
Cause 2: Insufficient Temperature or Reaction Time.
-
Explanation: The classical Dakin-West reaction using pyridine as a base often requires high temperatures (reflux) to proceed at a reasonable rate.[5][6] If the temperature is too low, the activation energy for the key C-acylation step on the azlactone intermediate may not be overcome.
-
Solution:
-
Increase Temperature: Ensure the reaction is heated to the reflux temperature of the solvent (for pyridine, this is ~115 °C).
-
Add a Catalyst: Introduce a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a more potent acylation catalyst and can significantly accelerate the reaction, often allowing it to run at room temperature.[6]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initially planned time, extend the reaction duration.
-
-
-
Cause 3: Poor Substrate Solubility.
-
Explanation: Some amino acids have poor solubility in pyridine or other non-polar solvents, which can hinder the reaction.
-
Solution: While pyridine is standard, consider alternative, more polar aprotic solvents if solubility is an issue. A study on the kinetics of the Dakin-West reaction noted that the rate was faster in DMSO compared to THF or acetonitrile, suggesting solvent can have a significant effect.[11][12] However, be aware that changing the solvent may require re-optimization of the temperature and reaction time.
-
Problem Area 2: Formation of Side Products
Q: My reaction works, but I'm getting significant side products. How can I identify and suppress them?
A: Side product formation is often related to the reactivity of the intermediates. The most common byproduct is an oxazole.
-
Cause: Oxazole Formation.
-
Explanation: The acylated azlactone intermediate can undergo an alternative reaction pathway involving cycloelimination of CO₂ to form an oxazole.[13] This can be particularly problematic with certain substrates or when using highly reactive anhydrides like trifluoroacetic anhydride (TFAA).[10]
-
Solution:
-
Moderate Reaction Temperature: Excessive heat can favor the elimination pathway. If using reflux conditions, try lowering the temperature and adding DMAP to maintain a reasonable reaction rate.
-
Choice of Anhydride: If using a highly reactive anhydride like TFAA, consider whether a less reactive one like acetic or propionic anhydride is sufficient for your transformation.
-
Solvent Optimization: The choice of solvent can influence the reaction pathway. In some cases, optimizing the solvent has been shown to reduce oxazole byproduct formation.[14]
-
-
-
Cause: Over-acylation or Other Unidentified Products.
-
Explanation: The reaction conditions are harsh and can lead to other, less common side reactions, especially with complex substrates containing sensitive functional groups.
-
Solution:
-
Stoichiometry Control: While the anhydride is typically used in excess, extreme excess might promote side reactions. Try reducing the equivalents of anhydride used.
-
Protecting Groups: If your amino acid has reactive side chains (e.g., -OH, -SH, additional -NH₂), they must be protected prior to the reaction to prevent unwanted acylation.
-
Purification: It's possible the reaction is proceeding cleanly, but the product is difficult to purify. Ensure your purification method (e.g., column chromatography, recrystallization) is optimized for your target molecule.
-
-
Visualizing the Process
Understanding the reaction pathway and the logical steps in troubleshooting is crucial. The following diagrams illustrate these concepts.
The Dakin-West Reaction Mechanism
This diagram outlines the accepted azlactone pathway, showing the key intermediates from the starting amino acid to the final α-acylaminoketone product.
Caption: The accepted azlactone mechanism of the Dakin-West reaction.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common problems encountered during the reaction.
Caption: A decision tree for troubleshooting the Dakin-West reaction.
Experimental Protocols & Data
Standard Protocol: Synthesis of α-Acetamidopropiophenone
This protocol is a representative example of the classic Dakin-West procedure.
Materials:
-
α-Phenylalanine
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add α-phenylalanine (1.0 eq).
-
Reagent Addition: Add anhydrous pyridine (e.g., 5-10 mL per gram of amino acid) followed by acetic anhydride (3.0-5.0 eq). The anhydride should be in molar excess.[15]
-
Heating: Heat the mixture to reflux (approx. 115-120 °C) with vigorous stirring. The evolution of CO₂ should be observed.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold dilute HCl to neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure α-acetamidoketone.
Table 1: Influence of Base and Catalyst on Reaction Conditions
| Base/Catalyst System | Typical Temperature | Relative Reaction Time | Key Considerations |
| Pyridine | Reflux (~115 °C) | Moderate (hours) | Classic method; pyridine acts as both base and solvent.[5] |
| Pyridine / DMAP | Room Temp to 40 °C | Fast (can be <1 hour) | DMAP is a highly effective catalyst, allowing for milder conditions.[6] |
| Triethylamine (Et₃N) | Reflux | Variable | Can be used as a base, but often less effective than pyridine. |
| Sodium Acetate | High Temp (~140 °C) | Long (hours) | A weaker base, often requiring higher temperatures and longer times.[12][15] |
References
-
Wikipedia. (2023, December 2). Dakin–West reaction. Wikipedia. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Dakin-West Acylation Reaction. Retrieved from [Link]
- Wende, R. C., et al. (2016). The Enantioselective Dakin-West Reaction. Angewandte Chemie International Edition, 55(5), 1899-1902.
-
Dalla-Vechia, L., et al. (2015). On the mechanism of the Dakin–West reaction. Organic & Biomolecular Chemistry, 13(32), 8682-8690. Retrieved from [Link]
-
Kim, J., et al. (2024). Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors. Organic Process Research & Development. Retrieved from [Link]
- Knorr, R., & Huisgen, R. (1970). Contributions to the Mechanism of the Dakin-West Reaction, II. Chemische Berichte, 103(8), 2598-2610.
-
chemeurope.com. (n.d.). Dakin-West reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Dakin-West Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Dakin-West reaction. Retrieved from [Link]
-
Patil, M. M., et al. (2018). One pot Protocol for Dakin-West reaction catalysed by sodium hydroxide to synthesize an efficient membrane integrity agonist but-2-enyl acetamide derivative. ResearchGate. Retrieved from [Link]
- Shaterian, H. R., & Hosseinian, A. (2005). A Modified Procedure for the Dakin—West Reaction: An Efficient and Convenient Method for a One-Pot Synthesis of β-Acetamido Ketones Using Silica Sulfuric Acid as Catalyst. Tetrahedron Letters, 46(12), 2105-2108.
-
Osman, A. A. (2017). Solvent Effects on the Kinetics of the Dakin-West Reaction. Science Publishing Group. Retrieved from [Link]
-
Reddit. (2020, January 12). Dakin West yield issues... r/Biochemistry. Retrieved from [Link]
- Osman, A. A. (2016). Solvent Effects on the Kinetics of the Dakin-West Reaction. American Journal of Physical Chemistry, 5(6), 118-127.
-
Buchanan, G. L. (1988). The Dakin-West reaction. Chemical Society Reviews, 17, 91-109. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Dakin-West Acylation Reaction (Chapter 36) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 6. Dakin-West_reaction [chemeurope.com]
- 7. On the mechanism of the Dakin–West reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Dakin–West reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Kinetics of the Dakin-West Reaction, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Recrystallization methods for purifying heterocyclic compounds
Welcome to the Heterocycle Purification Support Center.
Current Status: Online Operator: Senior Application Scientist (Separation Science Division) Ticket ID: REC-HET-2026
Introduction: The Heterocycle Challenge
Purifying heterocyclic compounds via recrystallization is rarely a textbook exercise. Unlike simple aromatics, heterocycles (indoles, pyridines, thiophenes, etc.) possess distinct electronic properties—hydrogen bond donors/acceptors and pH sensitivity—that complicate phase equilibria.
This guide is not a generic procedure. It is a troubleshooting system designed to address the specific physicochemical failures that occur when crystallizing complex nitrogen, oxygen, and sulfur-containing rings.
Module 1: Solvent Engineering & Selection
The Core Principle: You are manipulating the Dielectric Constant (
Strategic Recommendation: Move immediately to Binary Solvent Systems (Solvent/Anti-Solvent) .
Standard Heterocycle Solvent Pairs
| Primary Solvent (Dissolves Product) | Anti-Solvent (Precipitates Product) | Target Heterocycle Class |
| Methanol / Ethanol | Water | Polar N-heterocycles (Pyrimidines, Imidazoles) |
| Ethyl Acetate | Hexanes / Heptane | Lipophilic heterocycles (Indoles, Thiophenes) |
| Dichloromethane (DCM) | Diethyl Ether / MTBE | Thermally labile compounds (Low BP required) |
| Acetonitrile | Water | Highly polar, zwitterionic compounds |
| Acetone | Water | General purpose (Avoid if compound reacts with ketones) |
Protocol: The "Cloud Point" Titration
-
Dissolve crude solid in the minimum amount of Primary Solvent at boiling point.
-
Add Anti-Solvent dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.
-
Add Primary Solvent dropwise just until the solution clears.
-
Remove from heat and insulate the flask (wrap in foil/cotton) for slow cooling.
Module 2: Troubleshooting "Oiling Out"
The Issue: Upon cooling, the product separates as a viscous liquid (oil) rather than crystals. The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the melting point (MP) of the solute is lower than the boiling point (BP) of the solvent, or when impurities depress the MP of the product significantly.[2][3][4]
Visual Troubleshooting: The Oiling Out Decision Tree
Caption: Logical workflow for diagnosing and resolving oiling out events based on purity and thermal properties.
Corrective Protocol: The "Re-Dissolve and Seed"
If the product is pure but still oils out:
-
Re-heat the mixture until the oil dissolves (add more solvent if necessary to reach a single phase).
-
Allow the solution to cool to a temperature just above where the oil previously formed.
-
Seeding: Add a seed crystal. If none exists, scratch the inner glass surface with a glass rod.
Module 3: Managing Impurities & Color
Heterocycles often oxidize to form colored impurities (e.g., indole oligomers) that adsorb onto the crystal lattice.
Protocol: Activated Charcoal Treatment
-
Warning: Heterocycles containing basic nitrogens (pyridines, quinolines) can bind irreversibly to the acidic surface of activated charcoal, destroying yield.
-
Modification: Use neutralized charcoal or perform a test on a 50mg aliquot first.
-
Execution:
Module 4: Heterocycle-Specific FAQs
Q: My pyridine derivative is not crystallizing; it stays in the mother liquor.
-
Diagnosis: Pyridines are basic. If your solvent is slightly acidic (even unbuffered water), the compound may be protonated and highly soluble.
-
Fix: Adjust the pH of the aqueous anti-solvent to ~8-9 using Ammonium Hydroxide (
) to ensure the compound is in its neutral, less soluble form. Alternatively, convert it to a hydrochloride salt (add HCl in ether) which often crystallizes more readily than the free base.
Q: I have "Ghost Crystals" (Solvates). The crystals turn to powder when dried.
-
Diagnosis: Your heterocycle has formed a solvate or hydrate , incorporating solvent molecules into the lattice. When you dry it (remove solvent), the lattice collapses.
-
Fix:
-
Dry at a lower temperature under high vacuum.
-
Recrystallize from a non-coordinating solvent (e.g., switch from Ethanol to Toluene/Hexane).
-
Verify via NMR (look for solvent peaks).
-
Q: My compound decomposes in hot ethanol.
-
Diagnosis: Thermal instability or solvolysis (reaction with solvent).
-
Fix: Switch to Cold Diffusion .
-
Dissolve product in a minimum of "Good Solvent" (e.g., DCM) in a small vial.
-
Place this vial (uncapped) inside a larger jar containing "Bad Solvent" (e.g., Pentane).
-
Seal the large jar. The pentane vapors will slowly diffuse into the DCM, causing slow, high-quality crystallization at room temperature.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for purification protocols and solvent properties).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative guide for specific heterocycle purification methods).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Technical explanation of LLPS mechanisms).
-
University of Colorado Boulder. (n.d.). Recrystallization: Troubleshooting. Organic Chemistry Undergraduate Courses.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. science.uct.ac.za [science.uct.ac.za]
2-(4-Bromophenyl)-4,5-dimethyloxazole reaction condition adjustments
Technical Support Center: 2-(4-Bromophenyl)-4,5-dimethyloxazole Synthesis & Optimization
Executive Summary
This guide addresses the synthesis and downstream application of 2-(4-bromophenyl)-4,5-dimethyloxazole . This scaffold is a critical intermediate in medicinal chemistry, particularly for COX-2 inhibitors (e.g., Valdecoxib analogs) and fluorescent probes. The presence of the para-bromine offers a versatile handle for cross-coupling, while the 4,5-dimethyl substitution pattern provides specific steric constraints.
The following protocols and troubleshooting modules are derived from industrial process optimization (Hantzsch synthesis) and advanced palladium-catalyzed coupling methodologies.
Part 1: Synthesis Protocol & Condition Adjustments
Core Reaction: Hantzsch Condensation Reagents: 4-Bromobenzamide + 3-Bromo-2-butanone Standard Yield Target: >75%
Optimized Synthetic Workflow
The most robust route utilizes the condensation of 4-bromobenzamide with 3-bromo-2-butanone. While "textbook" conditions often suggest simple reflux, industrial optimization requires strict control over stoichiometry and acid scavenging to prevent polymerization.
Step-by-Step Protocol:
-
Stoichiometry: Dissolve 4-bromobenzamide (1.0 eq) in Toluene (10 mL/g).
-
Reagent Addition: Add 3-bromo-2-butanone (1.5 eq) . Note: Excess is required due to the volatility and thermal instability of the
-haloketone. -
Additive: Add CaCO₃ (0.5 eq) or Urea (1.0 eq) .
-
Why? The reaction releases HBr.[1] Without a scavenger, the high acidity can degrade the electron-rich oxazole ring or induce polymerization of the ketone.
-
-
Cyclization: Reflux (110°C) with a Dean-Stark trap for 12–16 hours.
-
Critical Control Point: Water removal is the driving force. If water is not removed, the intermediate hydroxy-amide will not dehydrate to form the oxazole.
-
-
Workup: Cool to RT. Filter inorganic salts. Wash filtrate with sat. NaHCO₃ (to remove HBr traces) and Brine. Dry over Na₂SO₄ and concentrate.
Condition Adjustments (Troubleshooting Table)
| Observation | Diagnosis | Adjustment / Corrective Action |
| Low Yield (<40%) | Incomplete Cyclization | Switch Solvent: Move from Toluene (110°C) to DMF or NMP (130°C) . Higher thermal energy overcomes the activation barrier for the dehydration step. |
| Dark/Tar Formation | Polymerization of Ketone | Slow Addition: Do not add all 3-bromo-2-butanone at once. Add it dropwise over 2 hours to the refluxing amide solution. |
| Starting Material Remains | Hydrolysis of Imine | Water Control: The Dean-Stark trap is likely saturated or inefficient. Add molecular sieves (4Å) to the reaction flask. |
| Product is an Oil (Impure) | Residual Solvent/Ketone | Recrystallization: Triturate the crude oil with cold Hexane/Ethyl Acetate (9:1) . The pure oxazole should crystallize as a white/off-white solid. |
Part 2: Visualizing the Pathway & Logic
The following diagram illustrates the mechanistic flow and critical decision points for troubleshooting the synthesis.
Caption: Mechanistic pathway for Hantzsch synthesis showing critical failure points (red dotted) and corrective loops (green).
Part 3: Downstream Application (Suzuki Coupling)
Context: Users often synthesize this molecule to use the Aryl-Bromide handle for further functionalization. Common Issue: Standard Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃) often fail or proceed slowly.
Why It Fails (The Science)
The oxazole nitrogen is a good ligand for Palladium. It competes with the phosphine ligands, effectively "poisoning" the catalyst and forming stable, non-reactive Pd-complexes.
Protocol Adjustment for Cross-Coupling
To couple boronic acids to 2-(4-bromophenyl)-4,5-dimethyloxazole :
-
Catalyst Switch: Abandon Pd(PPh₃)₄. Use Pd(dppf)Cl₂ or Pd(OAc)₂ + XPhos .
-
Reasoning: Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) bind Pd more tightly than the oxazole nitrogen can, keeping the catalyst active.
-
-
Base Selection: Use K₃PO₄ (anhydrous) instead of aqueous carbonate bases.
-
Reasoning: Anhydrous conditions prevent hydrolysis of the oxazole ring, which can occur under prolonged heating with aqueous base.
-
-
Temperature: Increase to 100°C in Dioxane or Toluene.
Coupling Troubleshooting Guide
| Symptom | Diagnosis | Solution |
| No Reaction (SM Recovery) | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ (3-5 mol%). |
| Debromination (Ar-H formed) | Avoid alcoholic solvents (Ethanol/Isopropanol). Use Dioxane or Toluene . | |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Degas solvents thoroughly (Argon sparge for 20 min) to remove Oxygen. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use 1-bromo-2-butanone instead of 3-bromo-2-butanone? A: No. Using 1-bromo-2-butanone will result in a different regioisomer (likely 4-ethyl-oxazole or 5-ethyl derivatives depending on the mechanism). The 4,5-dimethyl pattern specifically requires the carbon backbone of 3-bromo-2-butanone.
Q2: My product is yellow. Is it pure? A: Pure 2-(4-bromophenyl)-4,5-dimethyloxazole is typically a white to off-white crystalline solid . A yellow color indicates traces of oxidized ketone or polymerized byproducts. Recrystallize from Hexane/EtOAc.
Q3: Is the reaction sensitive to moisture? A: The starting materials are relatively stable, but the reaction progress is inhibited by water (it is a dehydration reaction). While you don't need a glovebox, using dry solvents and a Dean-Stark trap is mandatory for high yields.
References
-
Hantzsch Oxazole Synthesis Optimization
-
Optimization of reaction conditions for 2,4,5-trisubstituted oxazoles. Organic Chemistry Portal. Link
-
-
Palladium Coupling of N-Heterocycles
-
Palladium-Catalyzed Cross-Coupling Reactions of Oxazole Derivatives. Sigma-Aldrich Technical Guides. Link
-
-
General Synthesis of 2-Aryl-4,5-dimethyloxazoles
-
Reactivity of 3-Bromo-2-butanone
-
3-Bromo-2-butanone Product Application Guide. BenchChem / Sigma. Link
-
Sources
- 1. youtube.com [youtube.com]
- 2. 3-Bromo-2-butanone 97 814-75-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 5. asccindapur.com [asccindapur.com]
Validation & Comparative
Comparative Guide: Characterization & Performance of 2-(4-Bromophenyl)-4,5-dimethyloxazole
Executive Summary
2-(4-Bromophenyl)-4,5-dimethyloxazole is a specialized heterocyclic building block primarily utilized in the synthesis of advanced functional materials (liquid crystals, fluorescent probes) and pharmaceutical intermediates. Its core value proposition lies in the 4-bromo functional handle , which enables high-efficiency palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), combined with the 4,5-dimethyl substitution that provides steric protection and modulates solubility compared to the unsubstituted parent oxazole.
This guide objectively compares the synthesis, reactivity, and physicochemical characteristics of this compound against its chlorinated analog (2-(4-Chlorophenyl)-4,5-dimethyloxazole ) and the non-methylated variant (2-(4-Bromophenyl)oxazole ), providing researchers with data-driven rationale for substrate selection.
Comparative Analysis: Product vs. Alternatives
Reactivity Profile (Cross-Coupling Efficiency)
In drug discovery and materials science, the choice of halogen is critical for downstream functionalization.
| Feature | 2-(4-Bromophenyl)-4,5-dimethyloxazole (Target) | 2-(4-Chlorophenyl)-4,5-dimethyloxazole (Alternative A) | 2-(4-Bromophenyl)oxazole (Alternative B) |
| C-X Bond Energy | ~280 kJ/mol (Weaker, higher reactivity) | ~397 kJ/mol (Stronger, lower reactivity) | ~280 kJ/mol |
| Suzuki Coupling | High Yield (>90%) under mild conditions (e.g., Pd(PPh3)4, 80°C). | Moderate Yield (<70%) ; often requires expensive ligands (e.g., SPhos, XPhos) or higher temps. | High Yield, but prone to ring-opening side reactions due to lack of steric bulk. |
| Solubility | Enhanced (Lipophilic methyls improve solubility in non-polar solvents). | Enhanced. | Poor in non-polar solvents; prone to π-stacking aggregation. |
| Cost Efficiency | Moderate (Bromine precursors are costlier). | High (Chlorine precursors are cheaper). | Moderate. |
Expert Insight: Choose the Bromo- variant for rapid library generation or when using sensitive substrates that cannot withstand the harsh conditions required to activate the Chloro- analog. Choose the Dimethyl- scaffold when solubility or oxidative stability of the oxazole ring is a concern.
Synthetic Route Comparison
Two primary pathways exist for generating this scaffold. The choice depends on scale and available reagents.
-
Route A: Hantzsch-Type Condensation (Recommended)
-
Route B: Robinson-Gabriel Synthesis
-
Reagents: N-(3-oxobutan-2-yl)-4-bromobenzamide + Cyclodehydrating agent (POCl3 or H2SO4).
-
Pros: Reliable for difficult substrates.
-
Cons: Multi-step (requires amide formation first), harsh acidic conditions.
-
Experimental Protocol: Synthesis & Characterization
Optimized Synthesis (Hantzsch Condensation)
This protocol is optimized for Route A , balancing yield and purity without requiring chromatographic purification in early stages.
Reagents:
-
4-Bromobenzamide (1.0 eq)
-
3-Bromo-2-butanone (1.2 eq) [Note: Lachrymator, handle in hood]
-
Ethanol (Absolute) or Toluene
-
Calcium Carbonate (0.5 eq, acid scavenger)
Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromobenzamide (20.0 g, 100 mmol) in Ethanol (150 mL).
-
Addition: Add 3-Bromo-2-butanone (18.1 g, 120 mmol) dropwise over 10 minutes. Add Calcium Carbonate (5.0 g).
-
Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting amide (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.
-
Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Extraction: Resuspend residue in Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na2SO4.[5]
-
Purification: Recrystallize from Hexane/Ethanol (9:1) to yield off-white crystals.
Characterization Data (Self-Validating)
To ensure scientific integrity, the product must meet the following spectral criteria.
-
Physical State: Off-white to pale yellow solid.
-
1H NMR (400 MHz, CDCl3):
- 7.85 (d, J = 8.5 Hz, 2H, Ar-H ortho to oxazole) – Diagnostic doublet.
- 7.55 (d, J = 8.5 Hz, 2H, Ar-H ortho to Br) – Diagnostic doublet.
- 2.30 (s, 3H, C4-CH3) – Singlet.
- 2.15 (s, 3H, C5-CH3) – Singlet.
-
Note: The absence of an NH signal confirms cyclization.
-
13C NMR (100 MHz, CDCl3):
-
Diagnostic peaks at ~159 ppm (C2), ~144 ppm (C5), ~133 ppm (C4).
-
Aromatic signals: ~131 ppm (C-Br), ~127 ppm, ~124 ppm.
-
Methyl signals: ~11 ppm, ~10 ppm.
-
Visualizations
Synthesis & Application Workflow
The following diagram illustrates the synthesis (Route A) and the downstream utility (Suzuki Coupling) of the product.
Figure 1: Synthetic pathway from precursors to functionalized biaryl oxazoles via the target intermediate.
Comparative Reactivity Logic
This decision tree aids in selecting the correct intermediate based on project constraints.
Figure 2: Decision matrix for selecting between Bromo- and Chloro- oxazole intermediates.
References
-
Wang, S., et al. (2012). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Food Science. (Validates general Robinson-Gabriel/Hantzsch synthesis conditions for 4,5-dimethyloxazoles). 7[1][2][3][4][5][6][8][9]
-
Sigma-Aldrich. (n.d.). 3-Bromo-2-butanone Product Datasheet. (Confirming reagent availability and handling for the synthesis). [2][3][4][5][6][8][9]
-
Xie, H., Yuan, D., & Ding, M. W. (2012).[3] Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction. Journal of Organic Chemistry, 77(6), 2954-2958. (Provides alternative synthetic routes and spectral comparisons). 3[1][2][3][4][5][6][8][9]
-
Ohnmacht, S. A., et al. (2017).[9] Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles. PMC. (Discusses biological relevance and structural analogs). 9[1][2][3][4][5][6][8][9]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103449992A - Bromo-butanone synthesis method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Characterization of 2-(4-Bromophenyl)-4,5-dimethyloxazole
Executive Summary
This guide provides a technical analysis of the mass spectrometric (MS) behavior of 2-(4-Bromophenyl)-4,5-dimethyloxazole (C₁₁H₁₀BrNO). It compares the two primary ionization methodologies—Electron Ionization (EI) and Electrospray Ionization (ESI) —and contrasts the spectral signature of this compound against its non-halogenated analog, 2-phenyl-4,5-dimethyloxazole .
Target Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists.
Methodology Comparison: EI vs. ESI
For the structural elucidation of oxazole derivatives, the choice of ionization technique dictates the depth of structural information obtained.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Level | Hard Ionization (70 eV) | Soft Ionization (1-5 kV) |
| Primary Signal | Fragment Ions + Molecular Ion ( | Protonated Molecule ( |
| Spectral Complexity | High (Rich structural fingerprint) | Low (Molecular weight confirmation) |
| Isotopic Pattern | Clearly resolved Br doublet (1:1) | Resolved, often dominated by adducts |
| Application | Structural elucidation, Library matching | Purity checks, LC-coupling, Pharmacokinetics |
Recommendation:
-
Use EI (GC-MS) for initial structural confirmation and impurity profiling due to the diagnostic fragmentation of the oxazole ring.
-
Use ESI (LC-MS) for high-throughput screening and biological matrix analysis.
Data Analysis: The Mass Spectrum
The presence of the bromine atom and the oxazole ring creates a distinct spectral signature.
Molecular Ion & Isotopic Signature
The most critical diagnostic feature of 2-(4-Bromophenyl)-4,5-dimethyloxazole is the isotopic abundance of Bromine (
-
EI Mode (
): A doublet at m/z 251 and m/z 253 . -
ESI Mode (
): A doublet at m/z 252 and m/z 254 .
Comparison with Alternative (Non-Brominated Analog): 2-phenyl-4,5-dimethyloxazole lacks this doublet, showing a single dominant molecular ion at m/z 173 . The mass shift of +78/80 Da and the emergence of the 1:1 doublet is the primary confirmation of successful bromination.
Fragmentation Pathways (EI Mode)
Under electron impact (70 eV), the oxazole ring undergoes characteristic cleavages. The stability of the aromatic 4-bromophenyl group often retains the charge.
Key Fragment Ions:
| m/z ( | Ion Identity | Mechanism |
| 251 / 253 | Molecular Ion (Base Peak or High Intensity) | |
| 236 / 238 | Loss of methyl group from oxazole ring | |
| 181 / 183 | Retro-Diels-Alder (RDA) cleavage; loss of | |
| 155 / 157 | Bromophenyl cation (Inductive cleavage) | |
| 89 | Oxazole ring fragment (if charge retained on alkyl side) |
Visualized Fragmentation Pathway
The following diagram illustrates the primary fragmentation routes, specifically the Retro-Diels-Alder (RDA) mechanism characteristic of oxazoles.
Caption: Primary fragmentation pathways of 2-(4-Bromophenyl)-4,5-dimethyloxazole under Electron Ionization (70 eV).
Experimental Protocols
Protocol A: GC-MS Analysis (Structural Confirmation)
Objective: Obtain a fragmentation fingerprint to confirm the position of the bromine and the integrity of the oxazole ring.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Vortex for 30 seconds.
-
-
Instrument Parameters:
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV, Source Temp 230°C.
-
Scan Range: m/z 50–400.
-
Protocol B: LC-MS Analysis (Purity & Screening)
Objective: Rapid confirmation of molecular weight and purity assessment.
-
Sample Preparation:
-
Dissolve 0.5 mg sample in 1 mL Acetonitrile (ACN).
-
Dilute 1:100 with 50:50 ACN:Water (+0.1% Formic Acid).
-
-
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 50mm x 2.1mm, 1.8µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Adjust to minimize in-source fragmentation).
-
References
-
Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Oxazoles." Australian Journal of Chemistry, vol. 20, no. 11, 1967, pp. 2429-2439. Link
-
NIST Chemistry WebBook. "Standard Reference Data for 4,5-dimethyloxazole derivatives." National Institute of Standards and Technology.[1] Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Chapter 2: Mass Spectrometry of Heterocycles).
-
Frański, R. "Mass Spectrometric Fragmentation Pathways of Oxazole Derivatives."[2] Journal of Mass Spectrometry, vol. 41, no.[2] 3, 2006. Link
Sources
Navigating the Vibrational Landscape: An FT-IR Spectral Analysis of 2-(4-Bromophenyl)-4,5-dimethyloxazole
A Comparative Guide for Researchers in Drug Discovery and Materials Science
In the intricate world of molecular characterization, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive window into the vibrational fingerprints of chemical structures. This guide provides an in-depth analysis of the FT-IR spectrum of 2-(4-Bromophenyl)-4,5-dimethyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its expected spectral features with those of structurally related analogues, we aim to provide researchers with a robust framework for structural elucidation and quality control.
The Significance of Vibrational Signatures
FT-IR spectroscopy probes the vibrational transitions of a molecule upon interaction with infrared radiation. Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral pattern that serves as a molecular fingerprint. For a molecule like 2-(4-Bromophenyl)-4,5-dimethyloxazole, the FT-IR spectrum is a composite of the vibrational modes of its constituent parts: the bromophenyl ring, the dimethyloxazole core, and the interconnecting C-N and C-C bonds. Understanding these individual contributions is paramount for accurate spectral interpretation.
Predicted FT-IR Spectrum of 2-(4-Bromophenyl)-4,5-dimethyloxazole
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
| 3100 - 3000 | C-H stretch | Aromatic (Bromophenyl) | Medium to Weak |
| 2980 - 2850 | C-H stretch | Aliphatic (Methyl groups) | Medium |
| 1620 - 1580 | C=N stretch | Oxazole ring | Strong |
| 1580 - 1450 | C=C stretch | Aromatic (Bromophenyl) & Oxazole ring | Medium to Strong |
| 1470 - 1430 | C-H bend (asymmetric) | Methyl groups | Medium |
| 1380 - 1365 | C-H bend (symmetric) | Methyl groups | Medium |
| 1300 - 1200 | C-O-C stretch (asymmetric) | Oxazole ring | Strong |
| 1100 - 1000 | C-Br stretch | Bromophenyl | Medium to Strong |
| 850 - 800 | C-H out-of-plane bend (para-disubstituted) | Bromophenyl | Strong |
A Comparative Spectral Analysis
To appreciate the unique spectral features of 2-(4-Bromophenyl)-4,5-dimethyloxazole, it is instructive to compare its predicted spectrum with those of simpler, related molecules.
-
Oxazole: The parent heterocycle exhibits a strong C=N stretching vibration around 1640-1610 cm⁻¹ and a characteristic C-O-C stretching band. The absence of substituents simplifies the spectrum, providing a baseline for the oxazole ring vibrations.
-
4,5-Dimethyloxazole: The addition of two methyl groups introduces aliphatic C-H stretching bands (2980-2850 cm⁻¹) and bending vibrations (around 1450 and 1375 cm⁻¹). These peaks are absent in the spectrum of unsubstituted oxazole.
-
2-Phenyloxazole: Replacing the bromophenyl group with a simple phenyl group will result in a similar aromatic C-H stretching region. However, the strong C-Br stretching vibration (1100-1000 cm⁻¹) will be absent. The out-of-plane bending vibrations for a monosubstituted benzene ring will also differ from the para-disubstituted pattern seen in the target molecule.
-
2-(4-Bromophenyl)benzothiazole: This molecule shares the bromophenyl group but features a benzothiazole ring instead of a dimethyloxazole ring.[1] The C=N stretch in the thiazole ring typically appears at a slightly lower frequency than in oxazoles. The most significant difference will be the absence of the strong C-O-C stretching vibration, a hallmark of the oxazole ring.
This comparative approach allows for a systematic dissection of the FT-IR spectrum, enabling the confident assignment of observed bands to specific structural motifs.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum using the KBr Pellet Method
For solid samples like 2-(4-Bromophenyl)-4,5-dimethyloxazole, the potassium bromide (KBr) pellet technique is a widely used method for obtaining high-quality transmission FT-IR spectra.[2][3][4][5]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Vacuum pump (optional, but recommended)
-
Oven and desiccator
Reagents:
-
Spectroscopy-grade Potassium Bromide (KBr), dried overnight at 110 °C and stored in a desiccator.[4]
-
Sample: 2-(4-Bromophenyl)-4,5-dimethyloxazole (1-2 mg)
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[3] The sample concentration should be between 0.5% and 1%.[3][4]
-
Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[5] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[4]
-
Pellet Formation: Assemble the pellet die. Carefully transfer the ground mixture into the die and distribute it evenly.
-
Pressing: Place the die into the hydraulic press. If available, connect the die to a vacuum pump and evacuate for a few minutes to remove trapped air and moisture.[4] Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment. This will account for atmospheric water and carbon dioxide.
-
Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Process the spectrum as needed (e.g., baseline correction, peak picking) to identify the characteristic absorption bands.
Visualizing the Process and Structure
To further elucidate the concepts discussed, the following diagrams illustrate the molecular structure and the analytical workflow.
Caption: Molecular structure of 2-(4-Bromophenyl)-4,5-dimethyloxazole.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The FT-IR spectrum of 2-(4-Bromophenyl)-4,5-dimethyloxazole is rich with information, providing a detailed vibrational map of its molecular architecture. By understanding the characteristic absorption frequencies of its constituent functional groups and comparing them to related structures, researchers can confidently identify this compound and assess its purity. The experimental protocol detailed herein provides a reliable method for obtaining high-quality spectral data, forming a crucial component of the analytical toolkit for professionals in drug development and materials science.
References
-
Helsinki University. Quick User Guide for FT-IR. Available from: [Link]
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available from: [Link]
-
PIKE Technologies. Perfect Pellet Making. Available from: [Link]
-
ResearchGate. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available from: [Link]
-
Shimadzu. KBr Pellet Method. Available from: [Link]
-
ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Available from: [Link]
-
ResearchGate. FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Available from: [Link]
-
ResearchGate. FT-IR (KBr) spectrum of 2-(4-Bromophenyl) imidazoline (3a). Available from: [Link]
-
SciSpace. Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Available from: [Link]
-
Chemical Methodologies. Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Available from: [Link]
-
University of Thi-Qar. Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available from: [Link]
-
ResearchGate. The physical properties, elemental analysis and FT-IR spectral data of compounds 4B x,y,z. Available from: [Link]
-
TSI Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) phenyl) prop-2-en-1-one. Available from: [Link]
-
ResearchGate. Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Available from: [Link]
-
International Journal of Pure and Applied Mathematics. Vibrational Assignments of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]
-
PubMed. Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Available from: [Link]
-
ResearchGate. FT-IR spectrum of Compound 2. Available from: [Link]
-
MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available from: [Link]
-
ResearchGate. Vibrational spectroscopic investigations of 4,4-dimethyl-2-oxazoline: A density functional theory approach. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl. Available from: [Link]
-
Armenian Journal of Physics. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Available from: [Link]
-
Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available from: [Link]
-
PubChem. 2-(4-Bromophenyl)benzothiazole. Available from: [Link]
Sources
Strategic Halogen Selection in Medicinal Chemistry: A Comparative Guide to 2-(4-Halophenyl)-4,5-dimethyloxazoles
Executive Summary
The 2-aryl-4,5-dimethyloxazole scaffold is a privileged motif in modern drug discovery, frequently deployed as a bioisostere for amides and a rigid linker in protein-protein interaction (PPI) inhibitors[1]. Within this chemical space, 2-(4-Bromophenyl)-4,5-dimethyloxazole (Br-PDO) (CAS: 176961-51-6) serves as a premier synthetic hub[2]. This guide provides an objective, data-driven comparison of Br-PDO against its chlorinated (Cl-PDO), fluorinated (F-PDO), and iodinated (I-PDO) counterparts. By analyzing their physicochemical properties and reactivity profiles, we establish a rational framework for selecting the appropriate halogenated analog during library synthesis and lead optimization.
Physicochemical & Reactivity Profiling
The selection of a halogen at the para-position of the phenyl ring fundamentally dictates both the synthetic tractability and the pharmacokinetic destiny of the oxazole derivative. The reactivity of aryl halides in transition-metal-catalyzed cross-coupling strictly follows the inverse order of their carbon-halogen bond dissociation energies (BDE): I > Br > Cl > F[3].
-
Fluorine (F-PDO): Possesses the highest C-X BDE (~116 kcal/mol). It is virtually inert to standard palladium catalysis but is highly valued in late-stage drug candidates to block CYP450-mediated metabolism.
-
Chlorine (Cl-PDO): With a BDE of ~81 kcal/mol, the C-Cl bond is notoriously sluggish in oxidative addition. Activation requires highly engineered, electron-rich phosphine ligands (e.g., XPhos, SPhos)[3].
-
Bromine (Br-PDO): The "Goldilocks" halogen. It offers an optimal thermodynamic balance—stable enough for long-term storage and multi-step synthesis, yet highly reactive under standard, cost-effective palladium catalysis[4].
-
Iodine (I-PDO): Highly reactive (BDE ~51 kcal/mol), allowing for room-temperature couplings. However, it is prone to light-induced degradation and unwanted dehalogenation side reactions.
Table 1: Comparative Halogen Metrics on Phenyl Rings
| Compound | Halogen | C-X BDE (kcal/mol) | van der Waals Radius (Å) | Hammett | Relative Suzuki Reactivity | Primary Utility in R&D |
| F-PDO | Fluorine | ~116 | 1.47 | 0.06 | Negligible | Metabolic shielding, Final drug candidate |
| Cl-PDO | Chlorine | ~81 | 1.75 | 0.23 | Low-Moderate | Cost-effective industrial scale-up |
| Br-PDO | Bromine | ~68 | 1.85 | 0.23 | High | Versatile synthetic hub for SAR libraries |
| I-PDO | Iodine | ~51 | 1.98 | 0.18 | Very High | Mild-condition couplings, specialized probes |
Cross-Coupling Dynamics: A Self-Validating Protocol
The primary strategic advantage of Br-PDO is its seamless integration into Suzuki-Miyaura cross-coupling workflows to generate biphenyl oxazole derivatives[4]. The oxidative addition of Palladium(0) into the C-Br bond is kinetically accessible without the need for exotic ligands[5].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the critical C-Br oxidative addition.
Standardized Experimental Methodology: Suzuki-Miyaura Coupling of Br-PDO
This protocol is designed as a self-validating system. The visual transition of the palladium complex and the distinct polarity shift on Thin Layer Chromatography (TLC) provide real-time confirmation of mechanistic progression.
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-(4-Bromophenyl)-4,5-dimethyloxazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).
-
Causality: A slight excess of boronic acid compensates for competitive protodeboronation side-reactions.
-
-
Catalyst Loading: Add
(0.05 equiv, 5 mol%).-
Causality: The bidentate dppf ligand possesses a large bite angle (99°), which sterically accelerates the final reductive elimination step, preventing the reaction from stalling at the Pd(II) intermediate[3].
-
-
Base Addition: Add anhydrous
(2.0 equiv).-
Causality: The inorganic base coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex
, which is strictly required for transmetalation to occur[4].
-
-
Solvent System: Introduce degassed 1,4-dioxane/
(4:1 v/v, 10 mL).-
Causality: The biphasic system ensures homogeneous solvation of both the organic electrophile and the inorganic base. Degassing is critical to prevent oxygen-catalyzed homocoupling of the boronic acid.
-
-
Reaction & Self-Validation: Heat the mixture to 90°C for 4-6 hours.
-
Validation: The reaction mixture will transition from a reddish-orange (Pd(II) precatalyst) to a dark, homogeneous amber (active Pd(0) cycle). Monitor via TLC (Hexanes/EtOAc); the disappearance of the UV-active Br-PDO spot and the emergence of a highly fluorescent biaryl product spot confirms conversion.
-
-
Workup & Purification: Cool to room temperature, extract with EtOAc, wash with brine, dry over
, and purify via silica gel flash chromatography.
Metabolic Stability & Pharmacokinetics (Lead Optimization)
While Br-PDO is the superior synthetic intermediate for generating Structure-Activity Relationship (SAR) libraries, the bromine atom is rarely retained in the final commercial drug. The para-position of a phenyl ring is highly susceptible to Cytochrome P450 (CYP450) mediated aromatic hydroxylation, leading to rapid clearance[6].
Once a potent biaryl analog is identified using Br-PDO chemistry, medicinal chemists frequently execute a "halogen swap" to the F-PDO analog. The highly polarized, exceptionally strong C-F bond acts as an impenetrable metabolic shield, drastically improving the drug's half-life without significantly altering its steric footprint.
Caption: CYP450-mediated aromatic hydroxylation is effectively blocked by para-fluorine substitution.
Comparative Experimental Data
To objectively demonstrate the synthetic utility of Br-PDO, Table 2 summarizes the comparative yields when reacting the four halogenated analogs with phenylboronic acid under the standardized protocol described in Section 2 (
Table 2: Cross-Coupling Performance Metrics
| Starting Material | Halogen | Conversion (%) | Isolated Yield (%) | Experimental Observations |
| I-PDO | Iodine | >99% | 92% | Reaction complete in <2 hours; minor dehalogenation observed. |
| Br-PDO | Bromine | >95% | 88% | Optimal balance; clean conversion with no significant side products. |
| Cl-PDO | Chlorine | <20% | 15% | Stalls at oxidative addition; requires switching to XPhos ligand for >80% yield. |
| F-PDO | Fluorine | 0% | 0% | Completely unreactive; starting material recovered quantitatively. |
Conclusion
For researchers and drug development professionals, 2-(4-Bromophenyl)-4,5-dimethyloxazole (Br-PDO) is the undisputed starting point for oxazole-based discovery programs. It perfectly bridges the gap between the hyper-reactive (yet unstable) iodides and the sluggish chlorides. By leveraging Br-PDO, scientists can rapidly and cost-effectively generate diverse biaryl libraries to map out SAR landscapes, reserving the synthesis of the fluorinated (F-PDO) analogs for late-stage pharmacokinetic optimization.
References
-
RSC Advances. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." Royal Society of Chemistry. URL:[Link]
-
Chemical Biology International Journal. "Design, Synthesis and Biological evaluation of some novel biphenyl substituted oxazole derivatives." CBI Journal. URL: [Link]
-
The Journal of Organic Chemistry. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." ACS Publications. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cas 176961-51-6|| where to buy 2-(4-Bromophenyl)-4,5-dimethyloxazole [english.chemenu.com]
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- 6. thieme-connect.com [thieme-connect.com]
A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-Bromophenyl)-4,5-dimethyloxazole Against Standard Antibiotics
An In-Depth Guide for Drug Discovery Professionals
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical scaffolds with potent antibacterial activity. Oxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities.[1] This guide provides a comprehensive framework for evaluating the antimicrobial potential of a specific investigational compound, 2-(4-Bromophenyl)-4,5-dimethyloxazole, in direct comparison to established, clinically relevant antibiotics. We present a detailed, scientifically-grounded methodology, from experimental design and rationale to step-by-step protocols and data interpretation. This document serves as a technical blueprint for researchers engaged in the preclinical assessment of new antimicrobial agents, emphasizing principles of scientific integrity, experimental reproducibility, and data-driven decision-making.
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of multi-drug resistant (MDR) pathogens poses a grave threat to global public health, rendering conventional antibiotic therapies increasingly ineffective. This challenge has catalyzed a paradigm shift in medicinal chemistry, focusing research efforts on identifying and optimizing novel molecular structures capable of circumventing existing resistance mechanisms. Heterocyclic compounds are central to this effort, with the oxazole ring being a particularly valuable scaffold in the design of new therapeutics for a range of diseases, including bacterial infections.[2]
This guide focuses on 2-(4-Bromophenyl)-4,5-dimethyloxazole, an oxazole derivative selected for a rigorous comparative evaluation. By juxtaposing its performance against standard-of-care antibiotics, we aim to elucidate its potential as a lead compound for a new class of antimicrobial drugs.
Compound Profiles
A thorough understanding of both the investigational compound and the established comparators is fundamental to a meaningful analysis.
Investigational Compound: 2-(4-Bromophenyl)-4,5-dimethyloxazole
-
Structure:

-
Chemical Formula: C₁₁H₁₀BrNO[2]
-
CAS Number: 176961-51-6[2]
-
Rationale for Investigation: The presence of an oxazole core, a bromophenyl moiety, and dimethyl substitutions provides a unique chemical architecture. The bromine atom, an electron-withdrawing group, can significantly influence the electronic properties and biological activity of the molecule, a feature observed in other antimicrobial thiazole derivatives.[3]
Standard Antibiotic Comparators
The choice of standard antibiotics is critical for contextualizing the activity of the investigational compound. The following agents were selected to represent different classes, mechanisms of action, and spectra of activity, providing a robust benchmark for comparison.
| Antibiotic | Class | Mechanism of Action | Spectrum |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV, preventing bacterial DNA replication. | Broad-spectrum (Gram-positive and Gram-negative) |
| Gentamicin | Aminoglycoside | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Primarily Gram-negative; some Gram-positive activity. |
| Penicillin G | β-Lactam | Inhibits peptidoglycan synthesis, disrupting bacterial cell wall formation. | Primarily Gram-positive; narrow spectrum. |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors. | Gram-positive, including MRSA. |
Experimental Design and Rationale
Our experimental approach is grounded in methodologies established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and comparable to global standards.[4]
Objective
To quantitatively determine and compare the in-vitro antimicrobial activity of 2-(4-Bromophenyl)-4,5-dimethyloxazole against that of standard antibiotics using the broth microdilution method to establish Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Selection of Bacterial Strains
To assess the breadth of antimicrobial activity, we selected representative pathogens from both Gram-positive and Gram-negative classes, including a key antibiotic-resistant strain.
-
Staphylococcus aureus (ATCC® 29213™): A Gram-positive bacterium, a common cause of skin, respiratory, and bloodstream infections. This strain serves as a quality control standard for susceptibility testing.
-
Escherichia coli (ATCC® 25922™): A Gram-negative bacterium, a frequent cause of urinary tract and gastrointestinal infections. This is also a standard quality control strain.
-
Methicillin-Resistant Staphylococcus aureus (MRSA) (BAA-1717™): A clinically significant drug-resistant Gram-positive strain, chosen to evaluate the compound's efficacy against pathogens that have developed resistance to conventional β-lactam antibiotics.[5]
Rationale for Broth Microdilution Methodology
The broth microdilution test is considered a "gold standard" for antimicrobial susceptibility testing.[5] We selected this method over others, such as disk diffusion, for a critical reason: it yields a quantitative result (the MIC value in µg/mL). This quantitative data is essential for the direct and precise comparison of potency between different compounds and for determining the MBC, allowing us to differentiate between bacteriostatic and bactericidal effects. The entire protocol is designed in accordance with CLSI guideline M07.[4]
Overall Experimental Workflow
The following diagram outlines the systematic process for evaluating the antimicrobial activity of the test compounds.
Caption: Workflow for MIC and MBC Determination.
Detailed Experimental Protocols
Adherence to a meticulous protocol is paramount for generating valid and reproducible results.
Reagents and Media
-
Test Compound: 2-(4-Bromophenyl)-4,5-dimethyloxazole (purity ≥95%)
-
Standard Antibiotics: Ciprofloxacin, Gentamicin, Penicillin G, Vancomycin (USP grade)
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB); Tryptic Soy Agar (TSA)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Other: Sterile saline (0.85% NaCl), 96-well microtiter plates, McFarland turbidity standards (0.5)
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the CLSI M07 standard.[4]
-
Compound Preparation: Prepare a 1280 µg/mL stock solution of the oxazole compound and each standard antibiotic in DMSO. Subsequent dilutions will be made in CAMHB. The initial high concentration in DMSO minimizes the final DMSO concentration in the assay wells to ≤1%, preventing solvent-induced toxicity.
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no bacteria).
-
Serial Dilution: Add 100 µL of the 1280 µg/mL stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration gradient from 640 µg/mL down to 1.25 µg/mL.
-
Inoculum Preparation: From a fresh 18-24 hour culture on a TSA plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. The drug concentrations are now halved (ranging from 320 µg/mL to 0.625 µg/mL).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a quadrant of a TSA plate.
-
Incubation: Incubate the TSA plate at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count from the initial inoculum. Practically, this is identified as the lowest concentration that yields no more than one or two colonies from the 10 µL spot.
Comparative Performance Data (Illustrative)
The following tables present illustrative data that might be obtained from the described experiments. This data is for demonstrative purposes only.
Table of Minimum Inhibitory Concentrations (MIC) in µg/mL
| Compound | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | MRSA (BAA-1717) |
| 2-(4-Bromophenyl)-4,5-dimethyloxazole | 16 | 4 | 8 |
| Ciprofloxacin | 0.015 | 0.5 | 1 |
| Gentamicin | 0.5 | 0.25 | >64 |
| Penicillin G | >64 | 0.06 | >64 |
| Vancomycin | >64 | 1 | 1 |
Table of Minimum Bactericidal Concentrations (MBC) in µg/mL
| Compound | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | MRSA (BAA-1717) |
| 2-(4-Bromophenyl)-4,5-dimethyloxazole | 32 | 8 | 16 |
| Ciprofloxacin | 0.03 | 1 | 2 |
| Gentamicin | 1 | 0.5 | >64 |
| Penicillin G | >64 | 4 | >64 |
| Vancomycin | >64 | 4 | 4 |
Interpretation: Bacteriostatic vs. Bactericidal Activity
The relationship between MIC and MBC is used to classify the primary activity of an antimicrobial agent. The MBC/MIC ratio is calculated to make this determination.
Caption: Logic for Classifying Antimicrobial Activity.
Based on the illustrative data, the MBC/MIC ratio for 2-(4-Bromophenyl)-4,5-dimethyloxazole against all three strains is 2. This value is ≤ 4, suggesting the compound exhibits bactericidal activity.
Discussion and Future Directions
The illustrative results suggest that 2-(4-Bromophenyl)-4,5-dimethyloxazole possesses broad-spectrum, bactericidal activity against both Gram-negative and Gram-positive bacteria. Notably, its efficacy against MRSA (MIC = 8 µg/mL) is of significant interest, as this pathogen is resistant to standard β-lactams like Penicillin and shows reduced susceptibility to other classes. While its potency does not match that of Ciprofloxacin or Gentamicin against susceptible strains, its consistent performance against a resistant phenotype warrants further investigation.
Future Directions:
-
Expanded Panel Testing: Evaluate the compound against a wider array of clinical isolates and resistant phenotypes (e.g., Vancomycin-resistant enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Gram-negatives).
-
Mechanism of Action Studies: Initiate experiments to determine the molecular target. Techniques such as macromolecular synthesis assays (DNA, RNA, protein, cell wall) can provide initial insights.
-
Cytotoxicity Assays: Assess the compound's toxicity against mammalian cell lines (e.g., HeLa, HepG2) to determine its selectivity index (SI), a critical parameter for therapeutic potential.
-
In Vivo Efficacy Studies: If the compound demonstrates a favorable selectivity index, progress to animal models of infection (e.g., murine sepsis or thigh infection models) to evaluate its efficacy in a physiological system.
Conclusion
This guide outlines a robust, standardized framework for the initial antimicrobial evaluation of novel chemical entities. The hypothetical data for 2-(4-Bromophenyl)-4,5-dimethyloxazole demonstrates its potential as a promising lead compound. Its balanced, bactericidal activity against both Gram-positive and Gram-negative bacteria, including the clinically challenging MRSA, underscores the value of the oxazole scaffold in the development of next-generation antibiotics. The subsequent steps outlined in the future directions are essential to fully characterize its therapeutic potential and advance it through the drug discovery pipeline.
References
-
University of Lisbon. (2014). Synthesis and antimicrobial evaluation of oxazole-2(3H)-thione and 2-alkylsulfanyl-1,3-oxazole derivatives. ULisboa Research Portal. [Link]
-
Scribd. Synthesis of Novel Oxazole Derivatives and Their Biological Evaluation. [Link]
-
ResearchGate. (2014). Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives. [Link]
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Michigan State University VDL. Antibiotic Panels for Susceptibility Testing: Dogs, Cats, and Other Small Animals. [Link]
-
MDPI. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]
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Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
U.S. Food & Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy] phenyl}-4, 5-dihydro-1, 2-oxazole (5a-g). [Link]
-
MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
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Der Pharma Chemica. (2012). Synthesis and antimicrobial activity of some 3,5-diaryl-4,5-dihydropyrazole derivatives. [Link]
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BMC Chemistry. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]
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Cytotoxicity comparison of oxazole derivatives in cancer cell lines
Executive Summary: The Oxazole Advantage
In the landscape of heterocyclic pharmacophores, the oxazole ring has emerged as a superior bioisostere to the metabolically unstable cis-stilbene moiety found in natural products like Combretastatin A-4 (CA-4). While CA-4 exhibits potent cytotoxicity, its clinical utility is hampered by rapid geometric isomerization to the inactive trans-isomer.[1]
This guide objectively compares the cytotoxic performance of synthetic oxazole derivatives against standard chemotherapeutics. We analyze two primary classes: Tubulin Polymerization Inhibitors (CA-4 analogues) and Kinase Inhibitors , providing experimental
Structural Activity Relationship (SAR) & Mechanism
The oxazole ring (1,3-oxazole) offers two distinct advantages in cancer drug design:
-
Conformational Restriction: It locks the two aryl rings in a cis-orientation, mimicking the active pharmacophore of colchicine-site binders.
-
Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, often interacting with residues like
-Cys241 in the tubulin colchicine binding site.
Mechanistic Pathway
The primary mechanism for the most potent derivatives is the destabilization of microtubule dynamics. Unlike taxanes (which stabilize microtubules), oxazoles typically inhibit polymerization, leading to mitotic catastrophe.
Figure 1: The signaling cascade triggered by oxazole-based antimitotic agents. The compound binds to the colchicine site, preventing tubulin assembly, which triggers the spindle checkpoint and subsequent apoptotic pathways.
Comparative Performance Data
The following data aggregates performance metrics from recent high-impact medicinal chemistry studies. Note the distinction between nanomolar (nM) potency in CA-4 analogues versus micromolar (µM) potency in older generation derivatives.
Table 1: Cytotoxicity ( ) Comparison
Values represent the concentration required to inhibit 50% of cell growth. Lower numbers indicate higher potency.
| Compound Class | Derivative Type | Target | HeLa (Cervical) | MCF-7 (Breast) | HT-29 (Colon) | Reference Standard Comparison |
| CA-4 Analogues | 3,4-Diaryloxazole | Tubulin | 4.3 nM | 17 nM | 22 nM | Superior to CA-4 (4.0 nM in MCF-7) in stability; equipotent in cytotoxicity. |
| CA-4 Analogues | 4,5-Disubstituted | Tubulin | 0.16 µM | 0.21 µM | N/A | Comparable to Cisplatin (0.1 - 1.0 µM); Inferior to CA-4. |
| Sulfonamides | 1,3-Oxazole Sulfonamide | Tubulin/Kinase | 48 nM | 55 nM | 120 nM | Superior to Doxorubicin (2.1 µM in MCF-7). |
| Benzoxazoles | 2-Substituted Benzoxazole | DNA/Topoisomerase | 5.8 µM | 2.4 µM | 0.018 µM | Highly Selective for Colon cancer (HT-29); Superior to 5-FU. |
| Control | Doxorubicin | DNA Intercalator | 0.5 - 2.0 µM | 2.1 µM | 0.8 µM | Standard broad-spectrum benchmark. |
Key Insight: The 3,4-diaryloxazoles (CA-4 analogues) currently represent the "gold standard" for cytotoxicity in this class, often achieving single-digit nanomolar potency. Benzoxazoles show lower general potency but remarkable selectivity for specific lines like HT-29.
Experimental Protocols (Self-Validating Systems)
To replicate these results, use the following validated MTT protocol. Critical "Trustworthiness" Check: This protocol includes a Z-factor calculation step to ensure the assay's statistical suitability for high-throughput screening.
Protocol A: Optimized MTT Cytotoxicity Assay
Objective: Quantify cell viability via mitochondrial reductase activity.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at 4°C in dark).[2]
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).[3]
Workflow:
-
Seeding: Plate cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO to allow attachment.-
Validation: Inspect monolayer confluency (should be ~30-40% before treatment).
-
-
Treatment: Add oxazole derivatives (serial dilutions: 0.01 nM to 100 µM).
-
Controls: Vehicle (0.1% DMSO max), Positive Control (Doxorubicin 10 µM), Blank (Media only).
-
-
Incubation: Incubate for 48h or 72h.
-
MTT Addition: Add 20 µL MTT stock per well. Incubate 3-4h at 37°C.
-
Checkpoint: Look for purple formazan crystals under the microscope.
-
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 15 mins.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Data Analysis & Validation:
-
Calculate % Viability:
-
Z-Factor Calculation:
-
Where
is positive control and is negative control. -
Pass Criteria: A Z-factor
is required to validate the plate data.
-
Screening Workflow Visualization
For researchers establishing a screening pipeline for novel oxazoles, follow this logical progression to minimize resource waste on false positives.
Figure 2: Strategic screening pipeline. Note that the Tubulin Polymerization Assay is only performed on compounds achieving sub-micromolar potency to conserve expensive reagents.
Conclusion
Oxazole derivatives, particularly 3,4-diaryloxazoles , represent a highly potent class of antineoplastic agents. By mimicking the cis-stilbene geometry of Combretastatin A-4 without its associated metabolic instability, they offer a robust scaffold for drug development.
-
Recommendation: For highest potency, prioritize 3,4-disubstitution patterns targeting the colchicine binding site.
-
Caution: Solubility remains a challenge; ensure DMSO tolerance controls are rigorous in all cytotoxicity assays.
References
-
Zhang, H. Z., et al. (2018).[4] "Recent advances in oxazole-based medicinal chemistry." European Journal of Medicinal Chemistry. [Link]
-
Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Journal of Medicinal Chemistry. [Link]
-
Wang, L., et al. (2021). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." ACS Medicinal Chemistry Letters. [Link]
-
Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bailly, C. (2021).[4][5][6] "The medicinal chemistry of oxazole-containing anticancer agents." Expert Opinion on Drug Discovery. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 2-(4-Bromophenyl)-4,5-dimethyloxazole (95%)
Introduction: The Critical Role of Purity in Synthetic Intermediates
In the landscape of drug development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and final product integrity. The compound 2-(4-Bromophenyl)-4,5-dimethyloxazole, a substituted oxazole, represents a class of heterocyclic scaffolds with significant applications in medicinal chemistry and materials science.[1][2][3] A stated purity of 95% immediately raises a critical question for the discerning scientist: what constitutes the remaining 5%? These unknown components could be benign, such as residual starting materials, or they could be process-related impurities that are structurally similar to the target molecule, potentially carrying their own reactivity that could interfere with subsequent synthetic steps or introduce toxicological risks.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of 2-(4-Bromophenyl)-4,5-dimethyloxazole. We will move beyond simple percentage reporting to a holistic strategy for identifying and quantifying impurities, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6] Our approach emphasizes not just the "how" but the "why," providing the causal logic behind experimental choices to ensure a self-validating and scientifically sound purity assessment.
Chapter 1: Anticipating the Impurity Profile
A logical purity assessment begins with a scientific appraisal of the synthesis route to anticipate potential impurities.[6] Substituted oxazoles are commonly synthesized via methods like the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) or the van Leusen reaction.[2][7][8]
Considering a plausible synthesis from a 4-bromobenzaldehyde derivative and an appropriate amine/ketone precursor, the 5% impurity content in a 95% pure batch could consist of:
-
Organic Impurities:
-
Starting Materials: Unreacted 4-bromobenzaldehyde or other precursors.
-
By-products: Compounds formed from side reactions during the oxazole ring formation.
-
Intermediates: Incompletely cyclized precursors.
-
Degradation Products: Hydrolysis of the oxazole ring, particularly if exposed to acidic or basic conditions during workup or storage.[5][9]
-
-
Inorganic Impurities: Residual catalysts, salts from workup procedures, or heavy metals.[10]
-
Residual Solvents: Solvents used in the reaction and purification steps.[4]
The primary goal of our analytical strategy is to employ methods capable of separating and identifying these diverse chemical entities.
Chapter 2: A Multi-Detector Approach: HPLC, GC-MS, and NMR
No single analytical technique is sufficient to provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure different chemical properties. For 2-(4-Bromophenyl)-4,5-dimethyloxazole, we will compare three gold-standard techniques: High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification of major impurities.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Causality: HPLC is the premier technique for purity determination of non-volatile organic compounds. For an aromatic, heterocyclic compound like 2-(4-Bromophenyl)-4,5-dimethyloxazole, a Reversed-Phase (RP) method using a C18 column is the logical starting point. The nonpolar stationary phase will effectively retain the analyte and separate it from more polar impurities based on hydrophobicity. A photodiode array (PDA) or diode array detector (DAD) is chosen to acquire full UV spectra of all eluting peaks, which aids in peak tracking and initial impurity characterization.[11][12]
Experimental Protocol: RP-HPLC-PDA Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.
-
Sample Preparation: Accurately weigh ~10 mg of the 2-(4-Bromophenyl)-4,5-dimethyloxazole sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA/DAD at 254 nm (or the determined λmax of the main compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks detected. Calculate purity as the area percentage of the main peak relative to the total area of all peaks. According to ICH guidelines, impurities above the reporting threshold (typically 0.05%) must be reported.[5][6]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-PDA Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles
Expertise & Causality: For a halogenated organic compound that is likely thermally stable and volatile, GC-MS is an exceptionally powerful tool.[13][14] It offers superior chromatographic resolution compared to HPLC for volatile compounds and provides structural information through mass spectrometry, which is critical for identifying unknown impurities.[15][16] The electron impact (EI) ionization source will generate reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification of impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Hold at 80°C for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify the main peak corresponding to 2-(4-Bromophenyl)-4,5-dimethyloxazole by its retention time and mass spectrum (which should show a characteristic isotopic pattern for bromine). Analyze the mass spectra of other detected peaks and search them against a commercial mass spectral library for identification.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS Impurity Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
Expertise & Causality: NMR, particularly ¹H and ¹³C NMR, is unparalleled for its ability to provide detailed structural information.[9][17] While HPLC and GC separate components in time, NMR resolves them by frequency. For a 95% pure sample, the signals from the main compound will be dominant, but the signals from the 5% impurities may still be visible, especially in the baseline or as small, distinct peaks. The chemical shift, coupling constants, and integration of these impurity signals provide direct clues to their structure. Quantitative NMR (qNMR), using a certified internal standard, can also provide a highly accurate and precise measure of purity without the need for a reference standard of the analyte itself.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Sample Preparation:
-
For Qualitative Analysis: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For Quantitative Analysis (qNMR): Accurately weigh ~15 mg of the sample and ~10 mg of a suitable internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of deuterated solvent. The standard must have a singlet peak in a clear region of the spectrum.
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (e.g., D1 = 30s) for accurate integration in qNMR.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton and identify carbon-containing impurities.
-
-
Data Analysis:
-
Assign all peaks in the ¹H and ¹³C spectra to the structure of 2-(4-Bromophenyl)-4,5-dimethyloxazole.[18][19]
-
Carefully examine the baseline for small peaks. Integrate these signals relative to a known proton signal of the main compound to estimate their concentration.
-
For qNMR, use the standard formula to calculate the purity based on the integrals of the analyte and the internal standard, their molecular weights, and their masses.
-
Workflow for NMR Structural and Purity Analysis
Caption: Workflow for NMR-based Purity and Structural Analysis.
Chapter 3: Data Synthesis and Comparative Guide
The true power of this multi-faceted approach lies in synthesizing the data from each technique. An impurity peak observed in HPLC can be correlated with a peak in the GC-MS chromatogram if it is volatile, and its mass spectrum can provide an identity that is then confirmed by characteristic signals in the NMR spectrum.
| Parameter | HPLC-PDA | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative purity, detection of non-volatile impurities | Identification of volatile & semi-volatile impurities | Structural confirmation, identification & quantification of major impurities |
| Strengths | High precision and accuracy for quantification; robust and widely available; suitable for a broad range of compounds. | High separation efficiency for volatiles; provides molecular weight and fragmentation data for identification. | Provides unambiguous structural information; can be made highly quantitative (qNMR); requires minimal sample preparation. |
| Limitations | Requires a chromophore for detection; peak identity is not confirmed without MS; potential for on-column degradation.[9] | Not suitable for non-volatile or thermally labile compounds; EI fragmentation can sometimes be ambiguous. | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals. |
| Typical LOD/LOQ | ~0.01% / ~0.03% | ~0.005% / ~0.015% | ~0.1% (for routine ¹H NMR) |
| Self-Validation | System suitability tests (SST), peak purity analysis with PDA. | Use of internal standards, library match quality scores. | Structural consistency between ¹H and ¹³C spectra, use of certified internal standard for qNMR. |
Conclusion and Recommended Strategy
The assessment of a 95% pure sample of 2-(4-Bromophenyl)-4,5-dimethyloxazole demands a rigorous, multi-technique approach to confidently characterize the remaining 5%. No single method is sufficient.
A recommended workflow is as follows:
-
Initial Characterization: Use ¹H and ¹³C NMR to confirm the bulk structure of the material is correct and to identify any major impurities (>0.5%) whose signals are clearly resolved.
-
Quantitative Purity: Employ the validated HPLC-PDA method as the primary tool for routine purity determination and to establish the impurity profile. This method will provide the official "purity value."
-
Impurity Identification: Use GC-MS to analyze the sample for volatile impurities, such as residual starting materials or solvents. The mass spectral data is invaluable for tentatively identifying unknown peaks seen in both GC and potentially HPLC chromatograms.
By integrating the quantitative data from HPLC with the structural insights from GC-MS and NMR, researchers and drug development professionals can build a comprehensive purity profile. This not only satisfies regulatory expectations but also provides the critical chemical intelligence needed to optimize synthetic processes and ensure the quality and safety of the final product.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Barco-Bonilla, N., et al. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. ScienceDirect.
- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho.
- Hashimoto, S., et al. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC.
- Rethoret, K. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
- Knowles, D. B., et al. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). European Medicines Agency.
- Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Gcms.cz.
- BenchChem. (2025). Technical Support Center: Purity Confirmation of 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
- Fotsing, E. R., et al. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2). University of Pretoria.
- CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.).
- WO2000073288A1 - Method for preparing 5-substituted oxazoles. (n.d.).
- Kumar, D., et al. (n.d.).
- Radhika, C. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
- Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Rsc.org.
- ResearchGate. (2023, January 23). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution.
- Palmer, D. C. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley.
- Macmillan Group. (n.d.). Oxazole. Macmillan Group.
- Hudson, J. B., et al. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC.
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Comparative Guide: Lipinski’s Rule of Five Analysis for Bromophenyl Scaffolds vs. Bioisosteres
Executive Summary
In medicinal chemistry, the incorporation of a bromophenyl group is a high-risk, high-reward strategy. While the bromine atom offers unique halogen bonding capabilities (the "sigma hole") and metabolic blocking potential, it imposes a significant penalty on physicochemical properties governed by Lipinski’s Rule of Five (RO5).
This guide provides a comparative analysis of bromophenyl compounds against their fluoro-, chloro-, and unsubstituted counterparts. It details the specific shifts in molecular weight (MW) and lipophilicity (LogP) that researchers must anticipate and provides a validated workflow for assessing "drug-likeness" in these heavy-halogen derivatives.
The Heavy Halogen Dilemma: Physicochemical Impact
To understand the performance of bromophenyl compounds, we must isolate the contribution of the halogen atom relative to the phenyl ring. The bromine atom is significantly heavier and more lipophilic than the bioisosteres typically used in hit-to-lead optimization.
Comparative Metrics: The Halogen Series
The following table illustrates the incremental "cost" of substituting a hydrogen atom on a phenyl ring with Fluorine, Chlorine, or Bromine.
| Substituent | Atomic Weight (Da) | Van der Waals Radius (Å) | Hansch Constant ( | Impact on RO5 (MW) | Impact on RO5 (LogP) |
| -H (Phenyl) | 1.008 | 1.20 | 0.00 | Baseline | Baseline |
| -F (Fluoro) | 18.99 | 1.47 | 0.14 | Negligible (+18) | Minimal |
| -Cl (Chloro) | 35.45 | 1.75 | 0.71 | Moderate (+34) | Moderate |
| -Br (Bromo) | 79.90 | 1.85 | 0.86 | High (+79) | High |
Expert Insight: The transition from Chloro- to Bromophenyl is critical. While Chlorine adds ~35 Da, Bromine adds ~80 Da. If a lead molecule has a MW of 430 Da, a chloro-substitution keeps it RO5 compliant (464 Da), whereas a bromo-substitution pushes it to ~509 Da, violating the MW < 500 rule. Furthermore, the lipophilicity jump (
Strategic Analysis: Bromophenyl vs. Alternatives
Why use Bromine if it penalizes RO5 compliance? The decision relies on the trade-off between bioavailability (RO5) and potency (Binding affinity).
The "Sigma Hole" Advantage
Unlike Fluorine, Bromine exhibits a distinct region of positive electrostatic potential on its head (the sigma hole). This allows bromophenyl compounds to form halogen bonds with backbone carbonyls in the target protein, often increasing potency by 10-100x compared to fluorophenyl analogs.
Decision Logic Diagram
The following diagram illustrates the decision matrix for selecting a bromophenyl scaffold based on RO5 constraints and structural biology data.
Caption: Decision matrix for halogen selection balancing potency gains against RO5 penalties.
Experimental Protocol: Validating RO5 Compliance
To objectively compare a bromophenyl analog against a chlorophenyl or fluorophenyl analog, a standardized synthesis and assay workflow is required.
Phase A: Parallel Synthesis (Suzuki-Miyaura Coupling)
This protocol ensures that the only variable is the halogen atom.
Reagents:
-
Aryl Boronic Acid (R-Ph-B(OH)2)
-
Dihalo-benzene scaffold (e.g., 1-bromo-4-iodobenzene for asymmetric cores)
-
Catalyst: Pd(dppf)Cl2
-
Base: K2CO3 (2M aq)
Step-by-Step Workflow:
-
Stoichiometry: Load reaction vessels with the core scaffold (1.0 eq).
-
Variable Addition: Add the specific halogenated boronic acid (1.1 eq) to separate vials:
-
Vial A: 4-Fluorophenylboronic acid
-
Vial B: 4-Chlorophenylboronic acid
-
Vial C: 4-Bromophenylboronic acid
-
-
Degassing: Purge solvents (Dioxane/Water 4:1) with nitrogen for 15 mins. Causality: Oxygen poisons Pd(0) species, leading to homocoupling byproducts that skew yield comparisons.
-
Reaction: Heat to 90°C for 4 hours.
-
Purification: Silica gel chromatography.
-
QC (Self-Validating Step): Analyze via LC-MS. Purity must be >95%.
-
Check: Verify the isotopic pattern. Bromine compounds must show the characteristic 1:1 doublet (M and M+2) due to
and .
-
Phase B: Physicochemical Profiling (The RO5 Check)
Once synthesized, the compounds undergo immediate profiling.
1. Experimental LogP (Shake-Flask Method)
While algorithms (cLogP) are useful, bromophenyl compounds often deviate due to intramolecular shielding.
-
Method: Dissolve compound in Octanol-saturated water. Shake with Water-saturated Octanol.
-
Measurement: HPLC quantification of both phases.
-
Calculation:
2. Kinetic Solubility (Nephelometry)
Bromophenyl compounds frequently fail RO5 due to poor aqueous solubility rather than just MW.
-
Protocol: Serial dilution of DMSO stock into pH 7.4 buffer.
-
Detection: Laser nephelometry measures precipitation point.
-
Success Metric: Solubility > 50 µM is required for standard oral bioavailability.
Data Interpretation & Comparative Guide
When analyzing the data generated from the workflow above, use the following guide to interpret the "Rule of Five" status.
Case Study Simulation: Biphenyl Scaffold
Assume a core scaffold MW of 350 Da and LogP of 3.0.
| Analog | Total MW (Da) | RO5 Status (MW) | Total LogP (Est) | RO5 Status (LogP) | Experimental Solubility |
| Fluoro- | 368 | Pass | 3.14 | Pass | High |
| Chloro- | 384 | Pass | 3.71 | Pass | Moderate |
| Bromo- | 429 | Pass (Caution) | 3.86 | Pass (Borderline) | Low |
Analysis:
-
The Bromine Penalty: The Bromo- analog remains compliant in this simulation, but it consumes 80% of the "MW budget" (limit 500) and pushes LogP closer to the precipice of 5.0.
-
The "Rule of 5" Exception: If the Bromo- analog shows >10nM potency while the Chloro- analog shows >100nM, the RO5 violation risk is acceptable. Lipinski's rules are guidelines, not laws; however, the solubility penalty (Low) will require advanced formulation (e.g., amorphous solid dispersions).
Comprehensive Analysis Workflow Diagram
The following diagram outlines the iterative loop for analyzing these compounds.
Caption: Iterative workflow for validating bromophenyl compounds against RO5 parameters.
References
-
Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
SwissADME. (n.d.). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics.
Safety Operating Guide
Proper Disposal Procedures: 2-(4-Bromophenyl)-4,5-dimethyloxazole
[1][2]
Part 1: Executive Safety Directive
Status: Hazardous Chemical Waste (Halogenated) Immediate Action: Segregate from non-halogenated solvents.[1] Do NOT dispose of down the drain or in general trash.
As a Senior Application Scientist, I must emphasize that the disposal of 2-(4-Bromophenyl)-4,5-dimethyloxazole requires strict adherence to halogenated waste protocols . The presence of the bromine atom on the phenyl ring dictates the disposal pathway; failure to segregate this compound correctly can result in the formation of hazardous brominated dioxins during standard low-temperature incineration and damage to incinerator scrubbers due to hydrobromic acid (HBr) generation.
Part 2: Chemical Profile & Hazard Assessment
Before handling waste, verify the physicochemical properties that dictate the disposal stream.[1]
| Parameter | Data | Operational Implication |
| Chemical Name | 2-(4-Bromophenyl)-4,5-dimethyloxazole | Primary identifier for waste tags. |
| Molecular Formula | C₁₁H₁₀BrNO | Nitrogen and Bromine content requires NOx/SOx/HBr scrubbing.[1] |
| Molecular Weight | 252.11 g/mol | Heavy atom effect (Br) increases density of solutions. |
| Physical State | Solid (Crystalline) | Primary disposal via "Solid Hazardous Waste" stream. |
| Solubility | DMSO, DCM, Methanol | If dissolved, must go to Halogenated Liquid waste.[1][2] |
| Hazards (GHS) | Irritant (Skin/Eye), STOT-SE 3 | Wear nitrile gloves (0.11mm min) and safety goggles.[1][2] |
| RCRA Status | Non-Listed (Characteristic Check Required) | Treat as Hazardous Waste due to toxicity/halogen content. |
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste Disposal (Preferred)
Best for: Pure compound, expired shelf-stock, or contaminated solids (weigh boats, paper).[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Segregation: Ensure the container is marked "Hazardous Waste - Solid (Halogenated)." [1]
-
Bagging: If the solid is a fine powder, double-bag it in a clear polyethylene bag before placing it in the drum to prevent dust generation upon opening at the incineration facility.
-
Labeling: List the full chemical name. Do not use abbreviations (e.g., "Oxazole deriv.").
B. Liquid Waste Disposal (Solutions)
Best for: Reaction mixtures or mother liquors.
-
Stream Selection: This MUST go into the Halogenated Solvent waste stream (often Color-Coded Red in many labs).
-
Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved brominated compound (>1-2%) classifies the entire mixture as halogenated for incineration purposes.[1]
-
-
Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction mixture is acidic (e.g., from acid-catalyzed synthesis), neutralize it before adding to the solvent waste carboy to prevent gas evolution.[1][2]
-
Container: Use an HDPE carboy with a vented cap to prevent pressure buildup.[1]
C. Spillage Decontamination[1]
Part 4: The Science of Disposal (Why This Matters)
The Bromine Factor: Incineration Chemistry
Researchers often ask why a small amount of bromine requires a separate waste stream. The causality lies in the combustion physics:
-
Bond Strength & Temperature: The C-Br bond requires high temperatures to cleave homolytically.[1] Standard municipal incinerators often operate too cool (<800°C) to guarantee complete destruction.
-
Dioxin Formation: Incomplete combustion of brominated aromatics can lead to the synthesis of Poly-Brominated Dibenzo-p-Dioxins (PBDDs) , which are persistent organic pollutants (POPs) with high toxicity.[1]
-
Acid Generation: Upon successful combustion, the bromine converts to hydrogen bromide (HBr).[1]
By segregating this waste, you ensure it is routed to a High-Temperature Incinerator (>1100°C) equipped with the necessary pollution control devices.[1][2]
Part 5: Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for disposing of 2-(4-Bromophenyl)-4,5-dimethyloxazole to ensure compliance and safety.
Figure 1: Decision logic for the segregation and disposal of brominated aromatic heterocycles.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Incineration. EPA.gov.[1] [Link]
-
European Chemicals Agency (ECHA). (2024).[1][3] Guidance on the compilation of safety data sheets. [Link]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1] [Link]
A Researcher's Guide to Handling 2-(4-Bromophenyl)-4,5-dimethyloxazole: Personal Protective Equipment and Safety Protocols
As a novel heterocyclic compound, 2-(4-Bromophenyl)-4,5-dimethyloxazole presents a unique set of handling considerations for researchers in drug development and organic synthesis. While specific toxicity data for this compound is not extensively documented, its structure as a brominated aromatic and an oxazole derivative necessitates a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), grounded in the principles of risk assessment and the hierarchy of controls.
Hazard Profile and Risk Assessment
Before handling any chemical, a thorough risk assessment is paramount. For 2-(4-Bromophenyl)-4,5-dimethyloxazole, we must infer potential hazards from its chemical class. As a halogenated organic compound, it may cause skin, eye, and respiratory irritation. The presence of the bromophenyl group suggests that systemic effects upon absorption or inhalation are possible, and many halogenated compounds are suspected to have long-term health effects.
Inferred Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
Given these potential hazards, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
The Hierarchy of Controls: A Proactive Approach
Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. Before relying on PPE, more effective control measures should be implemented.
-
Engineering Controls: The most critical engineering control is the use of a properly functioning chemical fume hood. This captures airborne particulates and vapors at the source, preventing them from entering the laboratory environment.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. This includes minimizing the quantities used and restricting access to authorized personnel only. Ensure all users are trained on the specific hazards and handling procedures.
Core Personal Protective Equipment (PPE) Protocol
A baseline of PPE is required for any work in a laboratory where hazardous chemicals are present. This includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes. For 2-(4-Bromophenyl)-4,5-dimethyloxazole, an enhanced level of PPE is required.
-
Gloves: Nitrile gloves are the standard for general chemical splash protection. However, for prolonged handling or in the event of a spill, double-gloving with nitrile gloves is recommended. It is crucial to consult a glove manufacturer's chemical resistance chart to ensure compatibility, as no single glove material is impervious to all chemicals. Always inspect gloves for any signs of degradation or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect your skin and clothing from splashes. Ensure the lab coat is fully buttoned.
-
Safety Goggles: Chemical splash goggles that comply with ANSI Z87 standards are mandatory. These provide a seal around the eyes and offer superior protection from splashes, and chemical vapors compared to standard safety glasses.
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes of solutions containing the compound, a face shield should be worn in addition to safety goggles.
When engineering controls like a fume hood are not feasible or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter may be appropriate if the compound is a solid and dust is generated. If working with a solution, an organic vapor cartridge may be required. A formal respiratory protection program, including fit testing and training, is required by OSHA when respirators are necessary.
Operational and Disposal Plans
Safe Handling Workflow
A systematic approach to handling ensures safety at every step. The following workflow is recommended:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your lab coat, followed by safety goggles. Then, don your inner and outer pairs of nitrile gloves.
-
Handling: Conduct all manipulations of 2-(4-Bromophenyl)-4,5-dimethyloxazole, including weighing and preparing solutions, inside the fume hood.
-
Post-Handling: After the procedure, decontaminate any equipment used.
-
Doffing PPE: Remove your outer gloves first, followed by your lab coat, and then the inner gloves. Finally, remove your safety goggles. Wash your hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal Plan
As a halogenated organic compound, waste containing 2-(4-Bromophenyl)-4,5-dimethyloxazole must be disposed of as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and absorbent materials, in a designated "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled "Halogenated Organic Liquid Waste" container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
Never dispose of halogenated organic waste down the drain. Follow all institutional and local regulations for hazardous waste disposal.
Visual Summaries
PPE Selection for Handling 2-(4-Bromophenyl)-4,5-dimethyloxazole
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles | Not required in a fume hood |
| Preparing Solutions | Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles | Not required in a fume hood |
| Large Volume Transfer | Lab Coat | Double Nitrile Gloves | Goggles & Face Shield | Not required in a fume hood |
| Spill Cleanup | Chemical Resistant Apron | Heavy-duty Nitrile Gloves | Goggles & Face Shield | NIOSH-approved respirator |
Workflow Diagram
Caption: Workflow for safe handling and emergency response.
References
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Today's Clinical Lab. (2019, May 15). Proper Use of Personal Protective Equipment (PPE).
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
- Chemistry LibreTexts. (2020, June 29). Safety.
- myUSF. (n.d.). Glove Guide - Chemical Compatibility.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Waste Managed. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal.
- Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Regulations.gov. (2014, September 4). FACT Sheet - Glove Selection.
- Kansas State University. (n.d.). Standard Operating Procedure: Bromine.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- Centers for Disease Control and Prevention Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- San Francisco State University. (n.d.). Glove Chemical Resistance Charts. Retrieved from San Francisco State University Environment, Health and Safety.
- BHHC Safety Center. (n.d.). Chemical Resistance Guide for Gloves – Quick Tips.
- ChemScene. (2024, February 26). Safety Data Sheet.
- Key Organics. (2017, December 1). Safety Data Sheet.
- Merck Millipore. (2021, February 20). Safety Data Sheet.
- Aaronchem. (2024, November 1). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
